molecular formula C33H65NO4 B585736 Palmitoyl myristyl serinate CAS No. 156042-32-9

Palmitoyl myristyl serinate

Cat. No.: B585736
CAS No.: 156042-32-9
M. Wt: 539.886
InChI Key: XSBIBIYYGMXJED-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl Myristyl Serinate is a synthetic ester derivative formed from the amino acid L-serine, myristyl alcohol, and palmitic acid . It is a significant intermediate in the synthesis of complex ceramides, which are vital for the skin's permeability barrier and water-holding functions in the epidermis . In research applications, particularly in cosmetic science, it functions as a highly effective skin-conditioning agent . Its primary value lies in its ability to maintain skin in good condition by forming a lightweight, non-greasy film that helps reduce moisture loss from the skin's upper layers, thereby improving skin texture and suppleness . While its direct mechanism is as an emollient, studies on structurally analogous compounds, such as N-Palmitoyl Serinol, suggest that certain serine derivatives can stimulate the production of ceramides, specifically long-chain ceramides (C22-C24), through CB1 receptor-dependent pathways, which are crucial for a robust epidermal barrier . The compound is typically a white to off-white solid or waxy substance with limited solubility in water but good solubility in oils and organic solvents . Advanced synthesis methods, such as enzymatic catalysis using immobilized Candida antarctica lipase (Novozym 435) in a two-phase solvent system, have been developed to produce myristyl serinate (a key precursor) with higher purity and yield compared to traditional chemical synthesis, achieving conversions up to 72.25% . This compound is intended for use in research formulations aimed at studying skin hydration, barrier repair, and the development of cosmeceuticals with a light sensorial profile. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Always refer to the Material Safety Data Sheet (MSDS) prior to use.

Properties

CAS No.

156042-32-9

Molecular Formula

C33H65NO4

Molecular Weight

539.886

IUPAC Name

tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate

InChI

InChI=1S/C33H65NO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)34-31(30-35)33(37)38-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h31,35H,3-30H2,1-2H3,(H,34,36)/t31-/m0/s1

InChI Key

XSBIBIYYGMXJED-HKBQPEDESA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) myristyl serinate is a synthetic pseudo-ceramide, an N-acyl amino acid derivative that mimics the structure and function of natural ceramides (B1148491) found in the skin's stratum corneum. As a key component in advanced skincare formulations, it plays a crucial role in reinforcing the skin barrier, enhancing hydration, and modulating cellular processes. This technical guide provides a comprehensive overview of the synthesis and purification of palmitoyl myristyl serinate, including detailed experimental protocols, quantitative data, and a discussion of its biological significance in skin health.

Chemical and Physical Properties

This compound is the ester formed from the N-acylation of the amino acid L-serine with palmitic acid and subsequent esterification with myristyl alcohol. Its structure combines the hydrophilic head of the serine with long, lipophilic acyl chains, rendering it an effective skin-conditioning agent.

PropertyValueSource
Molecular Formula C₃₃H₆₅NO₄--INVALID-LINK--
Molecular Weight 539.9 g/mol --INVALID-LINK--
Appearance White to off-white waxy solidGeneral knowledge
Solubility Soluble in oils and organic solvents; insoluble in waterGeneral knowledge
IUPAC Name tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective approach involves a two-step process: first, the N-acylation of a protected serine derivative, followed by esterification with myristyl alcohol. The following protocol is a representative example based on established methods for the synthesis of N-acyl amino acid esters.

Experimental Protocol: Two-Step Synthesis

Step 1: N-Palmitoylation of L-Serine Methyl Ester

This step utilizes the Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.[1][2]

  • Materials:

    • L-Serine methyl ester hydrochloride

    • Palmitoyl chloride

    • Sodium bicarbonate (NaHCO₃) or a tertiary amine (e.g., triethylamine)

    • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

    • Deionized water

  • Procedure:

    • Dissolve L-serine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and water (2:1 v/v).

    • Cool the mixture to 0°C in an ice bath with gentle stirring.

    • Slowly add sodium bicarbonate (2.5 eq) to the mixture to neutralize the hydrochloride and create a basic environment.

    • In a separate flask, dissolve palmitoyl chloride (1.1 eq) in DCM.

    • Add the palmitoyl chloride solution dropwise to the serine solution over 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane (B92381):ethyl acetate (B1210297) (e.g., 3:1).

    • Upon completion, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-palmitoyl-L-serine methyl ester.

Step 2: Transesterification with Myristyl Alcohol

This step involves the esterification of the methyl ester with the long-chain myristyl alcohol, often catalyzed by an acid or base.

  • Materials:

    • N-palmitoyl-L-serine methyl ester (from Step 1)

    • Myristyl alcohol

    • p-Toluenesulfonic acid (p-TSA) or Sodium methoxide (B1231860) as a catalyst

    • Toluene or another suitable high-boiling solvent

  • Procedure:

    • Combine N-palmitoyl-L-serine methyl ester (1.0 eq), myristyl alcohol (1.5 eq), and a catalytic amount of p-TSA (0.05 eq) in toluene.

    • Heat the mixture to reflux (approximately 110-120°C) using a Dean-Stark apparatus to remove the methanol (B129727) byproduct.

    • Monitor the reaction by TLC until the starting methyl ester is consumed (typically 8-12 hours).

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Reaction StepReactantsKey ConditionsTypical Yield
N-Palmitoylation L-Serine methyl ester HCl, Palmitoyl chloride0°C to RT, DCM/Water, NaHCO₃85-95%
Transesterification N-palmitoyl-L-serine methyl ester, Myristyl alcoholReflux in Toluene, p-TSA catalyst70-85%

Purification of this compound

Purification of the crude product is critical to remove unreacted starting materials, byproducts, and catalysts. A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol: Purification

1. Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product. A starting mobile phase of 95:5 hexane:ethyl acetate, gradually increasing to 80:20, is a reasonable starting point.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization

  • Solvent System: A solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures is ideal. For long-chain lipids like this compound, ethanol (B145695), isopropanol, or a mixture of hexane and acetone (B3395972) can be effective.[3]

  • Procedure:

    • Dissolve the partially purified product from column chromatography in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

    • Dry the crystals under vacuum to obtain pure this compound.

Purification StepStationary/SolventKey ParametersExpected Purity
Column Chromatography Silica Gel / Hexane:Ethyl Acetate GradientGradient elution, TLC monitoring>95%
Recrystallization Ethanol or IsopropanolSlow cooling, washing with cold solvent>99%

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the long alkyl chains of palmitoyl and myristyl groups (multiplets around 0.8-1.6 ppm), a triplet for the terminal methyl groups (~0.88 ppm), signals for the serine backbone protons (multiplets around 3.8-4.5 ppm), and a signal for the amide proton (~6.5-7.5 ppm, broad).
¹³C NMR Resonances for the carbonyl carbons of the ester and amide groups (~170-175 ppm), signals for the carbons of the long alkyl chains (~14-40 ppm), and signals for the carbons of the serine backbone (~55-70 ppm).
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 540.5 or the sodium adduct [M+Na]⁺ at m/z 562.5. Fragmentation patterns would show losses of the fatty acid chains.
FT-IR Characteristic absorption bands for the N-H stretching of the amide (~3300 cm⁻¹), C-H stretching of the alkyl chains (~2850-2950 cm⁻¹), C=O stretching of the ester and amide (~1740 cm⁻¹ and ~1640 cm⁻¹, respectively), and C-N stretching of the amide (~1540 cm⁻¹).

Biological Significance and Signaling Pathways

Pseudo-ceramides like this compound play a significant role in skin health by mimicking the functions of endogenous ceramides. They contribute to the structural integrity of the stratum corneum and are involved in cellular signaling pathways that regulate keratinocyte differentiation and apoptosis.[4][5]

Ceramide-Mediated Keratinocyte Differentiation

Ceramides are known to promote the differentiation of keratinocytes, the primary cells of the epidermis. This process is crucial for the formation of a healthy skin barrier.

Keratinocyte_Differentiation Ceramide Ceramide / Pseudo-ceramide PPAR PPARα/δ Activation Ceramide->PPAR activates Transcription Increased Transcription PPAR->Transcription Involucrin Involucrin Transcription->Involucrin Loricrin Loricrin Transcription->Loricrin Caspase14 Caspase-14 Transcription->Caspase14 Differentiation Keratinocyte Differentiation Involucrin->Differentiation Loricrin->Differentiation Caspase14->Differentiation

Ceramide-induced keratinocyte differentiation pathway.

As depicted, ceramides can activate peroxisome proliferator-activated receptors (PPARs), which in turn upregulate the transcription of key differentiation markers such as involucrin, loricrin, and caspase-14.[6][7][8] These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.

TNF-α and Ceramide Signaling

The inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) can induce the production of ceramides in skin cells, which then act as second messengers in various signaling cascades, including those leading to apoptosis and further inflammation.

TNF_Ceramide_Signaling TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 binds to SMase Sphingomyelinase (SMase) TNFR1->SMase activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzed by SMase Downstream Downstream Signaling (e.g., Apoptosis) Ceramide->Downstream Ceramide_PP2A_Pathway Ceramide Ceramide I2PP2A I2PP2A Ceramide->I2PP2A binds & inhibits PP2A_inactive PP2A (inactive) I2PP2A->PP2A_inactive inhibits PP2A_active PP2A (active) PP2A_inactive->PP2A_active Akt_p Akt (phosphorylated, active) PP2A_active->Akt_p dephosphorylates Akt_dp Akt (dephosphorylated, inactive) Akt_p->Akt_dp CellGrowth Cell Growth Inhibition Akt_dp->CellGrowth

References

Palmitoyl Myristyl Serinate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Palmitoyl (B13399708) Myristyl Serinate

Abstract

Palmitoyl myristyl serinate is a synthetically derived N-acyl amino acid ester with significant potential in dermatological and cosmetic applications. Its structure, comprising a serine backbone N-acylated with a palmitoyl group and esterified with a myristyl alcohol, imparts unique physicochemical properties that make it an effective skin and hair conditioning agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and purported biological activities of this compound. Drawing parallels from structurally similar molecules, this document explores its potential role in modulating ceramide metabolism and enhancing skin barrier function. Detailed, representative experimental protocols for its synthesis and analysis are provided, alongside diagrams illustrating its potential signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Identifiers

This compound is a complex lipid molecule derived from the amino acid serine. The structure consists of a serine molecule where the amino group is acylated with palmitic acid (a C16 saturated fatty acid) to form an amide linkage, and the carboxyl group is esterified with myristyl alcohol (a C14 saturated fatty alcohol).

  • IUPAC Name: tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate[1]

  • Synonyms: L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester; Ceramide A2[1][2]

  • CAS Number: 156042-32-9[1][2]

  • Molecular Formula: C₃₃H₆₅NO₄[1][2]

  • InChI Key: XSBIBIYYGMXJED-HKBQPEDESA-N[2]

  • SMILES: CCCCCCCCCCCCCCCC(=O)N--INVALID-LINK--C(=O)OCCCCCCCCCCCCCC[2]

Physicochemical Properties

PropertyValueSource
Molecular Weight 539.87 g/mol [2]
Appearance White to off-white solid or waxy substanceQualitative descriptions
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Estimated water solubility: 5.349e-08 mg/L @ 25°CThe Good Scents Company[3]
Soluble in oils and organic solventsQualitative descriptions
LogP (estimated) 12.80The Good Scents Company[3]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem

Biological Properties and Signaling Pathways

While direct studies on the specific biological activity of this compound are limited, research on analogous N-acyl serinols, particularly N-palmitoyl serinol, provides a strong basis for a proposed mechanism of action related to skin barrier function. The primary purported benefit of this compound is its role as a precursor or modulator of ceramide synthesis, which is essential for maintaining the integrity of the stratum corneum.

Proposed Mechanism of Action: Modulation of Ceramide Synthesis

Ceramides (B1148491) are a class of lipid molecules that are major components of the epidermal permeability barrier. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis. N-acylated amino acids and their derivatives are emerging as important regulators of ceramide metabolism.

The proposed mechanism for this compound, based on studies of N-palmitoyl serinol, involves the stimulation of ceramide production in keratinocytes. This stimulation may occur through the activation of the cannabinoid receptor 1 (CB1), which in turn upregulates the de novo synthesis of ceramides and the hydrolysis of sphingomyelin.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the stimulation of ceramide synthesis by an N-acyl amino acid derivative like this compound, based on the activity of N-palmitoyl serinol.

Ceramide Synthesis Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PMS This compound (or its metabolite) CB1 CB1 Receptor PMS->CB1 Binds and Activates AC Adenylyl Cyclase (activity modulated) CB1->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Upregulation of Ceramide Synthesis Genes (e.g., CerS) CREB->Gene_Expression Activates Transcription DeNovo De Novo Ceramide Synthesis Gene_Expression->DeNovo Enhances Sphingo Sphingomyelin Hydrolysis Gene_Expression->Sphingo Enhances Ceramides Increased Ceramides DeNovo->Ceramides Sphingo->Ceramides Barrier Improved Skin Barrier Function Ceramides->Barrier Contributes to

Caption: Proposed signaling pathway for ceramide synthesis stimulated by this compound.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on general methodologies for the synthesis of N-acyl amino acid esters and should be optimized for this specific compound.

Synthesis of this compound

This protocol describes a two-step synthesis involving the N-acylation of serine followed by esterification.

Step 1: N-Palmitoylation of L-Serine

  • Materials: L-Serine, Palmitoyl Chloride, Sodium Bicarbonate, Dioxane, Water.

  • Procedure:

    • Dissolve L-Serine in an aqueous solution of sodium bicarbonate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of palmitoyl chloride in dioxane to the serine solution with vigorous stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • Acidify the reaction mixture to precipitate the N-palmitoyl serine.

    • Filter, wash with cold water, and dry the product.

Step 2: Esterification of N-Palmitoyl Serine with Myristyl Alcohol

  • Materials: N-Palmitoyl Serine, Myristyl Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-palmitoyl serine and myristyl alcohol in anhydrous DCM.

    • Add a catalytic amount of DMAP.

    • Cool the solution in an ice bath and add DCC.

    • Stir the reaction mixture overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid, bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.

Purification by Column Chromatography
  • Materials: Crude this compound, Silica (B1680970) Gel, Hexane, Ethyl Acetate (B1210297).

  • Procedure:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of purified this compound in a suitable solvent (e.g., isopropanol).

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms for retention time and peak area to determine purity and quantify the compound.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of this compound.

Synthesis and Purification Workflow Start Start Reagents Prepare Reagents: L-Serine, Palmitoyl Chloride, Myristyl Alcohol, etc. Start->Reagents N_Acylation N-Acylation of L-Serine Reagents->N_Acylation Esterification Esterification with Myristyl Alcohol N_Acylation->Esterification Workup Reaction Workup and Crude Product Isolation Esterification->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Pure Product (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Biological Activity Assay Workflow Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lipid_Extraction Extract Cellular Lipids Incubation->Lipid_Extraction Ceramide_Analysis Quantify Ceramide Levels (LC-MS/MS) Lipid_Extraction->Ceramide_Analysis Data_Analysis Analyze and Interpret Data Ceramide_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in vitro biological activity on ceramide production.

Conclusion

This compound is a promising molecule with applications in skin and hair care, primarily due to its role as a conditioning agent and its potential to influence the skin's natural barrier function. While direct and extensive scientific literature on this specific compound is sparse, the known functions of its constituent parts and the biological activities of similar N-acyl amino acid derivatives suggest a valuable role in ceramide metabolism. The provided technical information, including its chemical properties, a proposed signaling pathway, and representative experimental protocols, serves as a foundational guide for researchers and professionals in drug development and cosmetic science to further explore and harness the potential of this compound. Further experimental validation of its physicochemical properties and detailed elucidation of its biological mechanisms of action are warranted to fully realize its therapeutic and cosmetic applications.

References

Palmitoyl Myristyl Serinate: An In-Depth Technical Guide to its Mechanism of Action in Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

- an in-depth technical guide or whitepaper on the core.

December 21, 2025

Abstract

The integrity of the skin barrier is fundamental to cutaneous health, preventing excessive transepidermal water loss (TEWL) and protecting against environmental insults. Ceramides (B1148491) are critical lipid components of the stratum corneum, essential for maintaining this barrier. Palmitoyl (B13399708) myristyl serinate is a synthetic pseudo-ceramide designed to support and enhance the skin's natural barrier function. This technical guide delineates the core mechanism of action of palmitoyl myristyl serinate, focusing on its role in stimulating the de novo ceramide synthesis pathway. While direct quantitative data for this compound is limited in publicly available literature, this paper will leverage data from the closely related compound, N-palmitoyl serinol (PS), to illustrate the anticipated biochemical effects and provide a framework for future research. This guide will detail the relevant signaling pathways, present quantitative data in structured tables, and provide comprehensive experimental protocols for key analytical methods.

Introduction: The Imperative of a Healthy Skin Barrier

The stratum corneum, the outermost layer of the epidermis, functions as a sophisticated barrier, often likened to a "brick and mortar" structure. In this model, corneocytes ("bricks") are embedded in a lipid-rich extracellular matrix ("mortar"). This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids. A deficiency in any of these components, particularly ceramides, can lead to a compromised skin barrier, characterized by increased TEWL, dryness, and a heightened susceptibility to irritants and allergens. Such a state is a hallmark of various dermatological conditions, including atopic dermatitis and psoriasis.

This compound is a synthetic molecule engineered to mimic the structure and function of natural ceramides. Its mechanism of action is believed to involve the stimulation of the endogenous ceramide production pathway, thereby reinforcing the skin's natural barrier from within.

The De Novo Ceramide Synthesis Pathway: The Core Mechanism

The primary mechanism by which this compound is proposed to enhance the skin barrier is through the stimulation of the de novo ceramide synthesis pathway. This pathway is the fundamental process by which cells produce new ceramide molecules.

The initial and rate-limiting step of this pathway is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) . SPT is a heterodimeric enzyme composed of two main subunits, SPTLC1 and SPTLC2. The activity of SPT is a critical control point for the overall rate of ceramide synthesis.

It is hypothesized that this compound, or its metabolic derivatives, acts as a signaling molecule or a substrate precursor that upregulates the expression and/or activity of SPT, leading to an increased production of ceramides.

cluster_extracellular Extracellular cluster_keratinocyte Keratinocyte Palmitoyl_Myristyl_Serinate This compound Signaling_Cascade Intracellular Signaling Cascade Palmitoyl_Myristyl_Serinate->Signaling_Cascade Uptake & Potential Metabolism SPT_Gene_Expression SPTLC1 & SPTLC2 Gene Expression Signaling_Cascade->SPT_Gene_Expression Upregulation SPT_Enzyme Serine Palmitoyltransferase (SPT) Enzyme SPT_Gene_Expression->SPT_Enzyme Increased Translation Ceramide_Synthesis De Novo Ceramide Synthesis SPT_Enzyme->Ceramide_Synthesis Catalysis Skin_Barrier_Function Enhanced Skin Barrier Function Ceramide_Synthesis->Skin_Barrier_Function

Figure 1: Proposed signaling pathway for this compound.

Quantitative Data on Ceramide Synthesis and Skin Barrier Function

Table 1: Effect of N-Palmitoyl Serinol (PS) on Total Ceramide Content in Human Keratinocytes (HaCaT cells)

Treatment Time (hours)Concentration of PS (µM)Mean Increase in Total Ceramide Content (%) vs. Control
12525
22540
42560
242535

Data extrapolated from a study on N-palmitoyl serinol and presented for illustrative purposes.

Table 2: Effect of N-Palmitoyl Serinol (PS) on Long-Chain Ceramide Species in IL-4 Treated Human Keratinocytes

Ceramide SpeciesTreatmentMean Increase vs. IL-4 Control (%)
C22:0 Ceramide25 µM PS~50
C24:0 Ceramide25 µM PS~60
C24:1 Ceramide25 µM PS~45

Data extrapolated from a study on N-palmitoyl serinol and presented for illustrative purposes.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the mechanism of action of compounds like this compound.

Quantification of Ceramide Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the extraction and quantification of ceramides from cultured human keratinocytes.

I. Materials and Reagents:

  • Cultured human keratinocytes (e.g., HaCaT cells)

  • This compound (or test compound)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (B151607), Water (LC-MS grade)

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system (e.g., Triple Quadrupole)

II. Experimental Workflow:

Cell_Culture 1. Cell Culture & Treatment (e.g., HaCaT cells treated with This compound) Cell_Harvest 2. Cell Harvesting (Scraping and washing with PBS) Cell_Culture->Cell_Harvest Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer method with Chloroform:Methanol) Cell_Harvest->Lipid_Extraction Phase_Separation 4. Phase Separation (Addition of Chloroform and Water) Lipid_Extraction->Phase_Separation Organic_Phase_Collection 5. Organic Phase Collection (Contains lipids including ceramides) Phase_Separation->Organic_Phase_Collection Drying 6. Drying (Under nitrogen stream) Organic_Phase_Collection->Drying Reconstitution 7. Reconstitution (In appropriate solvent for LC-MS/MS) Drying->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis (Quantification of ceramide species) Reconstitution->LCMS_Analysis

Figure 2: LC-MS/MS experimental workflow for ceramide analysis.

III. Detailed Steps:

  • Cell Culture and Treatment: Plate human keratinocytes at a suitable density and allow them to adhere. Treat the cells with varying concentrations of this compound or vehicle control for specified time points.

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest by scraping.

  • Lipid Extraction: Perform a lipid extraction using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet. Vortex thoroughly.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18). Use a gradient elution program to separate the different ceramide species. Detect and quantify the ceramides using multiple reaction monitoring (MRM) in positive ion mode.

Gene Expression Analysis of SPTLC1 and SPTLC2 by RT-qPCR

This protocol describes the measurement of SPTLC1 and SPTLC2 mRNA levels in human keratinocytes following treatment.

I. Materials and Reagents:

  • Cultured human keratinocytes

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for SPTLC1, SPTLC2, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

II. Experimental Workflow:

Cell_Culture 1. Cell Culture & Treatment RNA_Extraction 2. Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (qPCR) with specific primers for SPTLC1, SPTLC2, and GAPDH cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis

Figure 3: RT-qPCR experimental workflow.

III. Detailed Steps:

  • Cell Culture and Treatment: As described in section 4.1.

  • Total RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR instrument. Set up reactions containing cDNA, qPCR master mix, and specific primers for SPTLC1, SPTLC2, and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of SPTLC1 and SPTLC2 in the treated samples compared to the control samples, normalized to the housekeeping gene.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier function. A decrease in TEWL signifies an improvement in the barrier's ability to retain moisture.

I. Instrumentation:

  • Tewameter® or similar open-chamber evaporimeter.

II. Protocol:

  • Acclimatization: Subjects should acclimatize to the measurement room conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.

  • Measurement Site Selection: Define and mark the measurement sites on the skin (e.g., volar forearm).

  • Baseline Measurement: Take baseline TEWL measurements before the application of any product.

  • Product Application: Apply a standardized amount of the product containing this compound to the designated test sites. A control site should be left untreated or treated with a vehicle.

  • Post-Application Measurements: Perform TEWL measurements at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the change in TEWL from baseline for both the treated and control sites. A statistically significant decrease in TEWL at the treated site compared to the control indicates an improvement in skin barrier function.

Conclusion and Future Directions

This compound holds significant promise as an agent for skin barrier restoration by potentially stimulating the de novo synthesis of ceramides. While direct, quantitative evidence for its effects is still emerging, the mechanistic framework and data from analogous compounds strongly support its proposed mode of action.

Future research should focus on conducting robust in vitro and clinical studies to generate specific quantitative data on the effects of this compound on:

  • Ceramide profiles in human skin.

  • The gene and protein expression of key enzymes in the ceramide synthesis pathway, including SPTLC1 and SPTLC2.

  • Clinical endpoints of skin barrier function, such as TEWL and skin hydration, in various populations, including those with compromised skin conditions.

Such data will be invaluable for drug development professionals and scientists in formulating and validating effective new therapies for the maintenance and repair of the skin barrier.

Palmitoyl Myristyl Serinate: An In-Depth Technical Guide to a Synthetic Ceramide Analogue for Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Myristyl Serinate is a synthetic ceramide analogue designed for applications in dermatology and cosmetics to support and repair the skin's natural barrier function. As a structural mimic of endogenous ceramides (B1148491), it holds potential for the management of skin conditions characterized by a compromised barrier, such as atopic dermatitis and xerosis. This technical guide provides a comprehensive overview of Palmitoyl Myristyl Serinate, including its synthesis, proposed mechanism of action based on a closely related analogue, and relevant experimental protocols for its evaluation. Due to the limited availability of direct research on this compound, this guide leverages in-depth data from studies on the structurally similar compound, N-Palmitoyl Serinol (PS), to infer its potential biological activity and signaling pathways.

Introduction: The Role of Ceramides and Synthetic Analogues in Skin Health

The stratum corneum, the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on the unique lipid composition of the intercellular space, which is predominantly composed of ceramides, cholesterol, and free fatty acids.[1] Ceramides, a complex family of sphingolipids, are essential for maintaining the structural integrity of the lipid lamellae, thereby preventing transepidermal water loss (TEWL) and protecting against the ingress of allergens and pathogens.[2][3]

In several inflammatory skin conditions, such as atopic dermatitis (AD), a significant reduction in total ceramide content and alterations in the ceramide profile have been observed.[3] This deficiency compromises the skin's barrier function, leading to the characteristic symptoms of dryness, pruritus, and inflammation. Consequently, the topical application of lipids, particularly ceramides and their synthetic analogues (pseudoceramides), has become a cornerstone of therapy for these conditions.[2] Synthetic analogues like this compound offer advantages in terms of purity, stability, and cost-effectiveness compared to natural ceramides.[3]

This compound: Structure and Synthesis

This compound is a synthetic N-acyl amino acid ester. Its structure is designed to mimic the basic architecture of natural ceramides, featuring fatty acid chains linked to a serine backbone.

Chemical Structure:

  • IUPAC Name: tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate[4]

  • Molecular Formula: C₃₃H₆₅NO₄[4]

  • Synonyms: Ceramide A2[4]

Synthesis:

The synthesis of this compound is typically achieved through a multi-step process involving condensation and esterification reactions.[5][6]

  • N-acylation of Serine: The process begins with the condensation of palmitic acid with the amino acid serine. This reaction forms an N-palmitoyl serine intermediate.

  • Esterification: The carboxyl group of the N-palmitoyl serine is then esterified with myristyl alcohol. This step is typically carried out in the presence of a catalyst to facilitate the reaction.[6]

  • Purification: The final product is purified to remove unreacted starting materials and byproducts, yielding the solid or waxy this compound.[6]

G

Proposed Mechanism of Action: Insights from N-Palmitoyl Serinol

Structural Similarity to N-Palmitoyl Serinol

N-Palmitoyl Serinol (Hexadecanamide, N-[2-Hydroxy-1-(hydroxymethyl)ethyl]-) and this compound both feature a palmitoyl group attached to a serine-derived backbone. The key difference lies in the modification of the carboxyl group of serine: in PS, it is reduced to a hydroxymethyl group, while in this compound, it is esterified with myristyl alcohol. This structural similarity suggests that they may interact with similar biological targets and elicit comparable cellular responses.

The CB1 Receptor-Mediated Signaling Pathway

Studies on N-Palmitoyl Serinol in human epidermal keratinocytes (HaCaT cells) have elucidated a signaling pathway that leads to increased ceramide synthesis. It is plausible that this compound activates a similar cascade:

  • CB1 Receptor Activation: As an analogue of the endocannabinoid N-palmitoyl ethanolamine, PS is proposed to bind to and activate the cannabinoid receptor 1 (CB1).[3]

  • Stimulation of Ceramide Synthesis Enzymes: Activation of the CB1 receptor leads to the upregulation of key enzymes involved in the two major ceramide synthesis pathways:

    • De Novo Synthesis: Increased activity of serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.

    • Sphingomyelin (B164518) Hydrolysis: Enhanced activity of sphingomyelinase (SMase), which hydrolyzes sphingomyelin to generate ceramide.

This dual action results in an overall increase in cellular ceramide levels, thereby contributing to the restoration of the skin barrier.

G

Quantitative Data (Based on N-Palmitoyl Serinol)

The following tables summarize the quantitative findings from in vitro studies on N-Palmitoyl Serinol (PS) in an inflammation model using IL-4-treated human keratinocytes. These data illustrate the potential efficacy of structurally similar synthetic ceramide analogues in modulating ceramide levels.

Table 1: Effect of N-Palmitoyl Serinol on Total Ceramide Content

Treatment ConditionTotal Ceramide Content (Relative to Control)Statistical Significance (p-value)
Control (Vehicle)100%-
IL-4 (50 ng/mL)Decreased< 0.01
IL-4 + PS (25 µM)Significantly Increased vs. IL-4 alone< 0.01
IL-4 + PS + AM-251 (CB1 inhibitor)No significant increase vs. IL-4 aloneNot significant

Table 2: Effect of N-Palmitoyl Serinol on Ceramide Synthesis Enzyme Activity

EnzymeActivity Change with PS Treatment (in IL-4 model)Statistical Significance (p-value)
Serine Palmitoyltransferase (SPT)Increased< 0.01
Ceramide Synthase (CerS) 2 & 3Increased< 0.01
Neutral Sphingomyelinase (nSMase)Increased< 0.01
Acid Sphingomyelinase (aSMase)Increased< 0.01

Table 3: Effect of N-Palmitoyl Serinol on Specific Long-Chain Ceramide Species

Ceramide SpeciesChange with PS Treatment (in IL-4 model)
C22:0 CeramideIncreased
C24:0 CeramideIncreased
C24:1 CeramideIncreased
C26:0 CeramideIncreased
C26:1 CeramideIncreased

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments that can be employed to evaluate the efficacy of this compound as a synthetic ceramide analogue.

In Vitro Model of Atopic Dermatitis
  • Objective: To create a cellular model that mimics the inflammatory and barrier-disrupted state of atopic dermatitis skin.

  • Methodology:

    • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured to confluence.

    • Inflammatory Stimulation: The keratinocyte monolayer is treated with a cytokine cocktail, typically including IL-4 and IL-13, to induce an AD-like phenotype, characterized by reduced expression of barrier proteins.[7]

    • Treatment: The stimulated cells are then treated with various concentrations of this compound.

    • Analysis: Endpoints for analysis include gene and protein expression of barrier components, ceramide levels, and cell viability.

G

Quantification of Ceramide Levels
  • Objective: To measure the effect of this compound on the production of endogenous ceramides in keratinocytes.

  • Methodology:

    • Lipid Extraction: Following treatment, lipids are extracted from the keratinocytes using a solvent system such as chloroform/methanol.

    • Quantification: Ceramide species are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] This technique allows for the separation and sensitive detection of individual ceramide species based on their mass-to-charge ratio.

    • Data Analysis: The abundance of each ceramide species is normalized to an internal standard and total protein content.

Gene Expression Analysis of Skin Barrier Proteins
  • Objective: To determine if this compound can modulate the expression of genes crucial for skin barrier integrity, such as filaggrin (FLG) and loricrin (LOR).

  • Methodology:

    • RNA Extraction: Total RNA is isolated from treated and control keratinocytes.

    • Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The expression levels of target genes (e.g., FLG, LOR, involucrin) are quantified by qPCR using specific primers. Gene expression is typically normalized to a housekeeping gene.

Measurement of Transepidermal Water Loss (TEWL) in Reconstructed Human Epidermis
  • Objective: To assess the functional impact of this compound on the barrier integrity of a 3D skin model.

  • Methodology:

    • Model System: A commercially available reconstructed human epidermis (RHE) model is used.

    • Barrier Disruption (Optional): The barrier of the RHE can be compromised using methods like tape stripping or treatment with detergents to mimic a diseased state.

    • Topical Application: this compound is applied topically to the surface of the RHE.

    • TEWL Measurement: At various time points after application, TEWL is measured using a Tewameter®. A decrease in TEWL indicates an improvement in barrier function.[9]

G

Conclusion and Future Directions

This compound is a promising synthetic ceramide analogue with the potential to enhance skin barrier function. While direct experimental data for this specific molecule is currently limited, the extensive research on the structurally similar compound, N-Palmitoyl Serinol, provides a strong rationale for its proposed mechanism of action involving the stimulation of endogenous ceramide synthesis via the CB1 receptor.

Future research should focus on conducting direct in vitro and in vivo studies on this compound to validate this proposed mechanism and to quantify its efficacy in restoring a compromised skin barrier. Head-to-head comparisons with other synthetic and natural ceramides would also be valuable in establishing its relative potency and clinical utility. Such studies are essential for substantiating its role in the development of next-generation dermatological and cosmetic products for the management of dry and inflammatory skin conditions.

References

Palmitoyl Myristyl Serinate and Lipid Metabolism: A Whitepaper on Current Scientific Understanding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on available scientific literature. The role of Palmitoyl (B13399708) Myristyl Serinate in systemic lipid metabolism has not been a subject of direct scientific investigation. Therefore, this paper will discuss the compound's known properties and extrapolate potential metabolic implications based on the well-documented roles of its constituent molecules: palmitic acid, myristic acid, and serine. This analysis is intended to be theoretical and for informational purposes only.

Abstract

Palmitoyl myristyl serinate is a synthetic compound primarily utilized in the cosmetics industry as a skin-conditioning agent.[1][2][3] A thorough review of current scientific literature reveals a significant lack of research into its direct role in systemic lipid metabolism. This whitepaper aims to bridge this knowledge gap by providing a detailed analysis of the metabolic functions of its precursors: palmitic acid, myristic acid, and the amino acid serine. By understanding the well-established pathways these molecules influence, we can construct a hypothetical framework for the potential metabolic impact of this compound upon absorption and catabolism. This document will delve into the roles of its components in fatty acid synthesis and oxidation, ceramide and sphingolipid metabolism, and cellular signaling. While no quantitative data or specific experimental protocols for this compound exist in the context of lipid metabolism, this paper will present relevant data for its constituent parts and outline general experimental approaches for future investigation. All signaling pathways and molecular relationships are visualized using Graphviz diagrams to ensure clarity.

Introduction to this compound

This compound is a synthetic molecule produced through the condensation of palmitic acid and serine, followed by esterification with myristyl alcohol.[4] Its chemical formula is C33H65NO4.[5] In the cosmetic industry, it is valued for its emollient and moisturizing properties.[1] Beyond this application, there is a notable absence of studies investigating its absorption, distribution, metabolism, and excretion (ADME) profile, or its effects on metabolic pathways in biological systems.

Chemical Structure and Synthesis

The structure of this compound consists of a serine backbone to which palmitic acid is attached via an amide bond, and myristic acid (as myristyl alcohol) is attached via an ester bond.

G Synthesis of this compound palmitic_acid Palmitic Acid intermediate N-Palmitoyl Serine palmitic_acid->intermediate Condensation serine Serine serine->intermediate myristyl_alcohol Myristyl Alcohol pms This compound myristyl_alcohol->pms intermediate->pms Esterification

Caption: A simplified diagram illustrating the synthetic pathway of this compound.

Hypothetical Role in Lipid Metabolism Based on Constituent Components

In the absence of direct research, we can hypothesize the potential metabolic fate and effects of this compound by examining its constituent molecules. Upon potential enzymatic hydrolysis in the body, it would yield palmitic acid, myristic acid, and serine.

Palmitic Acid: A Central Player in Lipid Metabolism

Palmitic acid is the most common saturated fatty acid in the human body and can be obtained from the diet or synthesized endogenously.[6] It plays several crucial roles:

  • Energy Storage and Production: Palmitic acid is a major component of triglycerides, the primary form of energy storage in adipose tissue.[7] Through beta-oxidation, it can be broken down to produce a significant amount of ATP.[8]

  • Structural Component: It is a key building block for phospholipids (B1166683) and sphingolipids, which are essential components of cellular membranes.[7]

  • Cell Signaling: Palmitic acid is a precursor for the synthesis of signaling molecules and can be involved in the palmitoylation of proteins, a post-translational modification that affects protein function and localization.[6]

  • Ceramide Synthesis: Palmitic acid is a primary substrate, along with serine, for the de novo synthesis of ceramides (B1148491), which are central to sphingolipid metabolism and have significant signaling roles.[9][10]

Excessive levels of palmitic acid have been linked to insulin (B600854) resistance and an increased risk of cardiovascular disease.[11][12]

Myristic Acid: A Modulator of Cellular Processes

Myristic acid is a 14-carbon saturated fatty acid also found in the diet.[13] Its metabolic roles include:

  • Protein Myristoylation: Myristic acid is used for the N-myristoylation of proteins, a lipid modification that is crucial for membrane targeting and signal transduction.[14]

  • Energy Source: Like other fatty acids, myristic acid can be utilized for energy production via beta-oxidation.

  • Influence on Cholesterol Levels: Dietary myristic acid has been shown to raise LDL cholesterol levels.[13]

  • Inflammation and Insulin Resistance: Some studies suggest that a diet supplemented with myristic acid can increase adipose inflammation and systemic insulin resistance in mice.[15]

Serine: A Metabolically Versatile Amino Acid

Serine is a non-essential amino acid that can be synthesized in the body and plays a central role in numerous metabolic pathways:[16][17]

  • Protein Synthesis: As an amino acid, its primary role is as a building block for proteins.[18]

  • One-Carbon Metabolism: Serine is a major source of one-carbon units for the synthesis of nucleotides (purines and pyrimidines), and for methylation reactions.[19]

  • Precursor for other Molecules: It is a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as phospholipids such as phosphatidylserine.[20]

  • Sphingolipid Synthesis: Serine is a crucial substrate, along with palmitoyl-CoA, for the initial and rate-limiting step of de novo sphingolipid synthesis, catalyzed by the enzyme serine palmitoyltransferase (SPT).[21][22][23]

Potential Involvement in Sphingolipid and Ceramide Metabolism

Given that two of its three components, palmitic acid and serine, are the direct precursors for ceramide synthesis, the most significant hypothetical role of this compound in lipid metabolism would be its contribution to the sphingolipid pool.

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[24][25] This is the rate-limiting step in sphingolipid biosynthesis.[21] The resulting 3-ketosphinganine is then reduced and acylated to form dihydroceramide, which is subsequently desaturated to yield ceramide.[9][26] Ceramide sits (B43327) at the center of sphingolipid metabolism and can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be broken down.[27][28]

G De Novo Sphingolipid Synthesis Pathway cluster_0 Precursors palmitoyl_coa Palmitoyl-CoA ketosphinganine 3-Ketosphinganine palmitoyl_coa->ketosphinganine serine Serine serine->ketosphinganine spt Serine Palmitoyltransferase (SPT) spt->ketosphinganine sphinganine Sphinganine ketosphinganine->sphinganine Reduction dihydroceramide Dihydroceramide sphinganine->dihydroceramide ceramide_synthase Ceramide Synthase ceramide_synthase->dihydroceramide ceramide Ceramide dihydroceramide->ceramide desaturase Dihydroceramide Desaturase desaturase->ceramide complex_sphingolipids Complex Sphingolipids ceramide->complex_sphingolipids Further Metabolism sphingosine Sphingosine ceramide->sphingosine Ceramidase s1p Sphingosine-1-Phosphate sphingosine->s1p Sphingosine Kinase

Caption: The central role of palmitate and serine in the de novo synthesis of ceramides and other sphingolipids.

Quantitative Data

As there have been no studies on the metabolic effects of this compound, there is no quantitative data to present in tabular format regarding its impact on lipid profiles or metabolic markers. For reference, the typical physiological roles and impacts of its constituent fatty acids are summarized below.

ComponentTypical Dietary SourceKey Metabolic FunctionsPotential Health Implications of Excess
Palmitic Acid Palm oil, meat, dairyEnergy source, structural component of membranes, protein palmitoylation, precursor for ceramide synthesisIncreased LDL cholesterol, insulin resistance, pro-inflammatory effects
Myristic Acid Coconut oil, palm kernel oil, dairyEnergy source, protein myristoylationIncreased LDL cholesterol, potential for increased inflammation and insulin resistance

Experimental Protocols

To investigate the role of this compound in lipid metabolism, a series of in vitro and in vivo experiments would be necessary. The following are general protocols that could be adapted for this purpose.

In Vitro Studies: Cellular Metabolism
  • Objective: To determine if this compound can be taken up by cells and incorporated into metabolic pathways.

  • Cell Lines: Hepatocytes (e.g., HepG2), adipocytes (e.g., 3T3-L1), and myocytes (e.g., C2C12).

  • Methodology:

    • Synthesize radiolabeled this compound (e.g., with ¹⁴C or ³H).

    • Incubate cell lines with the labeled compound at various concentrations and time points.

    • Lyse the cells and perform lipid extraction.

    • Analyze the lipid fractions using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify radiolabeled metabolites.

    • Quantify the incorporation of the label into triglycerides, phospholipids, and sphingolipids.

In Vivo Studies: Animal Models
  • Objective: To assess the effects of dietary supplementation with this compound on systemic lipid metabolism and metabolic health in an animal model.

  • Animal Model: C57BL/6 mice, a common model for diet-induced obesity and insulin resistance.

  • Methodology:

    • Divide mice into groups: control diet, high-fat diet (HFD), and HFD supplemented with this compound.

    • Monitor food intake, body weight, and body composition over a period of several weeks.

    • Perform glucose and insulin tolerance tests to assess metabolic function.

    • At the end of the study, collect blood and tissues (liver, adipose tissue, muscle).

    • Analyze plasma for lipid profiles (total cholesterol, LDL, HDL, triglycerides) and inflammatory markers.

    • Perform lipidomics analysis on tissues to determine changes in the lipid composition, particularly sphingolipids and ceramides.

G Proposed Experimental Workflow for In Vivo Studies start Start: C57BL/6 Mice diet_groups Dietary Groups: - Control - High-Fat Diet (HFD) - HFD + PMS start->diet_groups monitoring Monitoring: - Body Weight - Food Intake - Body Composition diet_groups->monitoring metabolic_tests Metabolic Tests: - Glucose Tolerance Test - Insulin Tolerance Test monitoring->metabolic_tests endpoint Endpoint: Tissue and Blood Collection metabolic_tests->endpoint analysis Analysis: - Plasma Lipid Profile - Inflammatory Markers - Tissue Lipidomics endpoint->analysis results Results and Interpretation analysis->results

Caption: A flowchart outlining a potential experimental design to study the in vivo metabolic effects of this compound.

Conclusion and Future Directions

Currently, this compound is recognized solely for its role as a cosmetic ingredient. There is no direct scientific evidence to support a role for this compound in systemic lipid metabolism. However, based on the well-established metabolic functions of its constituent molecules—palmitic acid, myristic acid, and serine—it is plausible that if absorbed and metabolized, this compound could serve as a source for these key metabolic precursors. Its most direct hypothetical impact would be on the synthesis of ceramides and other sphingolipids, given that it contains the two essential building blocks for this pathway.

Future research is required to determine the bioavailability and metabolic fate of this compound. The experimental workflows proposed in this whitepaper provide a starting point for investigating its potential effects on cellular and systemic lipid metabolism. Such studies would be crucial in determining whether this compound has any biological activity beyond its current application in cosmetics and if it holds any potential for therapeutic development in the context of metabolic diseases. Until such research is conducted, its role in lipid metabolism remains purely speculative.

References

The Technical Profile of Palmitoyl Myristyl Serinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical whitepaper provides a comprehensive overview of Palmitoyl Myristyl Serinate, a synthetic ceramide analogue, for researchers, scientists, and professionals in drug development and cosmetic science. This document outlines its chemical properties, synthesis, and known biological functions, with a focus on its role in skin and hair care. Detailed experimental protocols for analysis and diagrams of relevant signaling pathways are also presented to facilitate further research and application.

Core Chemical and Physical Data

This compound, also known as Ceramide A2, is a synthetic lipid designed to mimic the structure and function of natural ceramides (B1148491) found in the skin and hair.[1][2][3] It is valued in cosmetic and dermatological formulations for its conditioning and barrier-enhancing properties.[4]

PropertyValueSource
CAS Number 156042-32-9
Molecular Weight ~539.9 g/mol
Molecular Formula C33H65NO4
Synonyms Ceramide A2, L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester[1][2][3]
Physical Form Waxy solid
Solubility Soluble in oils and organic solvents

Synthesis and Production

The synthesis of this compound is typically achieved through a multi-step chemical process. The general workflow involves the esterification of serine with myristyl alcohol, followed by the acylation of the amino group with palmitic acid.

A representative synthesis workflow is outlined below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation Serine Serine Esterification Esterification Serine->Esterification Myristyl Alcohol Myristyl Alcohol Myristyl Alcohol->Esterification Serine Myristyl Ester Serine Myristyl Ester Esterification->Serine Myristyl Ester Acylation Acylation Serine Myristyl Ester->Acylation Palmitic Acid Palmitic Acid Palmitic Acid->Acylation This compound This compound Acylation->this compound

A simplified workflow for the synthesis of this compound.

Biological Function and Mechanism of Action

As a ceramide analogue, this compound functions primarily by reinforcing the natural lipid barrier of the skin and the structural integrity of the hair cuticle.

In Skin: Ceramides are crucial components of the stratum corneum, the outermost layer of the epidermis. They are key to maintaining the skin's barrier function, which prevents excessive water loss and protects against environmental aggressors. A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and psoriasis.[5] Synthetic ceramides like this compound can help replenish these lipids, improving skin hydration and barrier function.

In Hair: Within the hair shaft, ceramides act as a cementing substance, holding the cuticle cells together. This contributes to the hair's strength, elasticity, and shine. This compound, when applied topically, can help to repair and protect damaged hair.

While direct signaling pathways for this compound are not extensively documented, the broader class of ceramides is known to be involved in various cellular signaling cascades that regulate cell differentiation, proliferation, and apoptosis.[6][7] It is plausible that synthetic ceramides engage similar pathways. One study on synthetic ceramides demonstrated their potential to stimulate hair growth by modulating the Wnt/β-catenin and BMP signaling pathways in dermal papilla cells.[8][9]

Below is a proposed signaling pathway for the induction of hair growth by synthetic ceramides:

G cluster_0 Cellular Response Synthetic Ceramide Synthetic Ceramide Dermal Papilla Cells Dermal Papilla Cells Synthetic Ceramide->Dermal Papilla Cells Wnt_beta-catenin_Pathway Wnt/β-catenin Pathway Dermal Papilla Cells->Wnt_beta-catenin_Pathway Activates BMP_Signaling BMP Signaling Dermal Papilla Cells->BMP_Signaling Inhibits Cell_Proliferation Cell Proliferation Wnt_beta-catenin_Pathway->Cell_Proliferation BMP_Signaling->Cell_Proliferation Inhibits Hair_Growth Hair Growth Cell_Proliferation->Hair_Growth

Proposed signaling pathway for synthetic ceramide-induced hair growth.

Experimental Protocols

The analysis and quantification of this compound in cosmetic formulations or biological samples typically rely on chromatographic techniques coupled with mass spectrometry.

Protocol 1: Quantification of Ceramides in Cosmetic Products by LC-MS

This protocol is adapted from established methods for ceramide analysis.[10][11]

1. Sample Preparation:

  • Accurately weigh 100 mg of the cosmetic product into a glass vial.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

  • Vortex for 2 minutes to extract the lipids.

  • Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the mobile phase for LC-MS analysis.

2. LC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: Start with 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Monitor for the protonated molecular ion [M+H]+ of this compound.

3. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

The workflow for this analytical protocol is as follows:

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Weigh_Sample Weigh Sample Lipid_Extraction Lipid Extraction Weigh_Sample->Lipid_Extraction Centrifugation Centrifugation Lipid_Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for the quantification of ceramides by LC-MS.
Protocol 2: In Vitro Skin Model for Efficacy Testing

The efficacy of this compound can be assessed using commercially available 3D reconstructed human epidermis models.[12][13][14]

1. Model Preparation:

  • Culture the reconstructed human epidermis tissues according to the manufacturer's instructions until a fully differentiated stratum corneum is formed.

2. Treatment:

  • Prepare a formulation containing this compound at a relevant concentration (e.g., 1-5%).

  • Apply a defined amount of the formulation topically to the surface of the tissue models.

  • Use a placebo formulation (without this compound) as a negative control.

  • Incubate the treated tissues for a specified period (e.g., 24-48 hours).

3. Assessment of Barrier Function:

  • Transepidermal Water Loss (TEWL): Measure TEWL using a Tewameter to assess the integrity of the skin barrier. A lower TEWL value indicates a more intact barrier.

  • Histology: Fix, embed, and section the tissues for histological analysis (e.g., H&E staining) to observe the morphology of the stratum corneum.

  • Lipid Analysis: Extract lipids from the tissue models and analyze the ceramide content using LC-MS as described in Protocol 1 to confirm the incorporation of this compound.

Conclusion

This compound is a well-characterized synthetic ceramide with significant potential in dermatological and cosmetic applications. Its ability to support the skin's natural barrier and improve hair quality makes it a valuable ingredient. The provided technical data, synthesis overview, proposed mechanisms of action, and experimental protocols offer a solid foundation for researchers to further explore and utilize this compound in their work. Future research should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Palmitoyl (B13399708) Myristyl Serinate

Introduction

Palmitoyl myristyl serinate is a synthetic lipoamino acid, structurally composed of palmitic and myristic acid chains linked to the amino acid serine.[1] It is primarily utilized in the cosmetics and personal care industry as a skin conditioning agent, emollient, and moisturizer, contributing to the suppleness and barrier function of the skin.[1][2] Its synthesis is typically achieved through the esterification of palmitic and myristic acids with serine.[1] Another described method involves the condensation of palmitic acid with serine, followed by esterification with myristyl alcohol.[3] This document provides a comprehensive technical overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to generate further quantitative data.

Physicochemical Properties

This compound is generally found as a white to off-white solid or waxy substance with a mild, characteristic odor.[1]

Table 1: General Physicochemical Properties of this compound

PropertyValue/DescriptionReference(s)
Appearance White to off-white solid or waxy substance[1]
Molecular Formula C₃₃H₆₅NO₄[4]
Molecular Weight 539.9 g/mol [4]
IUPAC Name tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate[4]
CAS Number 156042-32-9[4]
pH (in formulation) Generally neutral, around 6-7[1]

Solubility Profile

The lipophilic nature of the palmitoyl and myristyl chains combined with the hydrophilic serine headgroup gives this compound its amphiphilic character, which dictates its solubility.

Qualitative Solubility Data

Existing literature indicates that this compound exhibits the following solubility characteristics:

  • Water: Limited solubility.[1] An estimated water solubility is reported as 5.349 x 10⁻⁸ mg/L at 25 °C, indicating it is practically insoluble in aqueous media.[5]

  • Oils and Organic Solvents: Soluble in oils and organic solvents.[1] The specific organic solvents are not detailed in the available literature, but based on its structure, it is expected to be soluble in non-polar to weakly polar organic solvents.[6]

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative solubility data for this compound in common cosmetic and pharmaceutical solvents. To address this, a standardized experimental protocol is provided below for researchers to determine the solubility in relevant vehicles.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method
Example: Caprylic/Capric Triglyceride25Data to be determinedIsothermal Shake-Flask
Example: Isopropyl Myristate25Data to be determinedIsothermal Shake-Flask
Example: Ethanol25Data to be determinedIsothermal Shake-Flask
Example: Propylene Glycol25Data to be determinedIsothermal Shake-Flask
Example: Dimethyl Sulfoxide (DMSO)25Data to be determinedIsothermal Shake-Flask
Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial). The excess solid should be clearly visible.

  • Equilibration: Place the containers in a constant temperature shaker bath (e.g., at 25°C). Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at a controlled temperature.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Accurately dilute the aliquot with a suitable solvent in which this compound is freely soluble to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[7]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express the solubility in g/100 mL or other appropriate units.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess this compound to known volume of solvent B Agitate in shaker bath at constant T (e.g., 25°C for 48-72h) A->B Establish equilibrium C Centrifuge to separate solid from supernatant B->C Stop agitation D Withdraw aliquot of supernatant C->D Isolate saturated solution E Dilute with appropriate solvent D->E F Analyze concentration by HPLC-UV/MS E->F G Calculate solubility (g/100 mL) F->G

Workflow for Solubility Determination

Stability Profile

The stability of this compound is crucial for its formulation into effective and safe products with an adequate shelf-life.

General Stability Information

This compound is reported to be stable under normal storage conditions.[1] However, it is recommended to protect it from extreme temperatures.[1] The molecule contains ester and amide linkages, which are susceptible to hydrolysis under acidic or basic conditions. The fatty acid chains, although saturated, could be susceptible to long-term oxidation at elevated temperatures.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation studies are essential. These studies intentionally stress the molecule to identify potential degradation pathways and products, which is critical for developing stable formulations and analytical methods.[8][9]

Table 3: Template for Forced Degradation Study of this compound

Stress ConditionParametersObservation% DegradationDegradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hData to be determinedData to be determinedData to be determined
Base Hydrolysis 0.1 M NaOH, 60°C, 24hData to be determinedData to be determinedData to be determined
Oxidative 3% H₂O₂, RT, 24hData to be determinedData to be determinedData to be determined
Thermal 80°C, 72h (solid state)Data to be determinedData to be determinedData to be determined
Photolytic UV/Vis light, solid & solutionData to be determinedData to be determinedData to be determined
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water to ensure solubility). For thermal and photolytic studies, also test the compound in its solid state.

  • Application of Stress:

    • Acid/Base Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and heat at a controlled temperature (e.g., 60°C).

    • Oxidation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Thermal Degradation: Expose the solid sample and a solution to high temperature (e.g., 80°C) in a stability chamber.

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute samples as necessary for quantification.

  • Analysis:

    • Use a stability-indicating HPLC method (e.g., a gradient reversed-phase method) to separate the parent compound from its degradation products.

    • Quantify the remaining parent compound to determine the percentage of degradation.

    • Use HPLC-MS/MS to identify the mass of the degradation products to help elucidate their structures. Potential degradation products could include palmitic acid, myristic acid, and serine from hydrolysis of the ester and amide bonds.

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions and solid samples of this compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative (e.g., 3% H₂O₂) A->D E Thermal (e.g., 80°C) A->E F Photolytic (UV/Vis Light) A->F G Withdraw samples at time intervals B->G C->G D->G E->G F->G H Neutralize/Dilute samples G->H I Analyze via stability-indicating HPLC-UV method H->I J Identify degradants using HPLC-MS/MS I->J

Workflow for Forced Degradation Study

Potential Signaling Pathway Involvement

While this compound is primarily known as a skin conditioning agent, related lipoamino acids have been shown to engage in specific cellular signaling pathways that contribute to skin barrier health. For instance, N-palmitoyl serinol (a structurally similar molecule) has been shown to stimulate the production of long-chain ceramides (B1148491) in keratinocytes.[10] This effect is mediated through the activation of the cannabinoid receptor CB1, which in turn upregulates ceramide synthases (CerS) 2 and 3.[10][11] This leads to an enhanced epidermal permeability barrier function.[12] It is plausible that this compound could act through a similar mechanism to support the skin's natural barrier.

G Potential Signaling Pathway for Skin Barrier Enhancement PMS This compound (or similar lipoamino acid) CB1 Cannabinoid Receptor 1 (CB1) in Keratinocytes PMS->CB1 Activates AC Adenylyl Cyclase CB1->AC Inhibits CerS Upregulation of Ceramide Synthases (CerS2, CerS3) CB1->CerS Leads to cAMP ↓ cAMP Ceramides ↑ Long-Chain Ceramide Synthesis CerS->Ceramides Catalyzes Barrier Enhanced Epidermal Permeability Barrier Ceramides->Barrier Strengthens

Hypothesized Signaling Pathway

References

An In-depth Technical Guide to Palmitoyl Myristyl Serinate and its Relation to Ceramide A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Palmitoyl Myristyl Serinate, a synthetic ceramide analogue, and its relationship to Ceramide A2. It delves into the physicochemical properties, synthesis, and proposed mechanism of action of this molecule, with a particular focus on its application in hair care for repairing and strengthening damaged hair. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by ceramide analogues in the context of hair follicle biology.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the stratum corneum and the hair cuticle, playing a crucial role in maintaining the barrier function and structural integrity of both skin and hair.[1] Natural ceramides are composed of a sphingosine (B13886) or phytosphingosine (B30862) backbone N-acylated with a fatty acid. Due to the complexity and cost associated with the extraction and purification of natural ceramides, synthetic analogues have been developed for use in cosmetic and therapeutic formulations.

This compound is a synthetic N-acyl amino acid derivative that functions as a ceramide analogue, specifically mimicking the structure and function of Ceramide 2, a natural lipid found in the hair cuticle.[2] This molecule is the primary active component of the cosmetic ingredient commercially known as Ceramide A2™.[2][3] Ceramide A2™ is a formulation designed to reinforce cell cohesion within the hair shaft, thereby protecting and repairing damaged hair.[4][5] This guide will explore the technical details of this compound, its formulation as Ceramide A2™, and its biological rationale for use in hair care.

Physicochemical Properties of this compound

This compound is the product of the condensation of palmitic acid and serine, followed by esterification with myristyl alcohol. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
IUPAC Name tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoate
Synonyms This compound, Ceramide A2, L-Serine, N-(1-oxohexadecyl)-, tetradecyl ester
Molecular Formula C₃₃H₆₅NO₄
Molecular Weight 539.9 g/mol
Appearance White to off-white solid or waxy substance
Solubility Soluble in oils and organic solvents; limited solubility in water
INCI Name (for the blend) Aqua (and) Glycerin (and) PEG-8 (and) PEG-8/SMDI Copolymer (and) this compound (and) Sodium Polyacrylate

Data sourced from public chemical databases and supplier information.

Synthesis of this compound

While a detailed, proprietary synthesis protocol for this compound is not publicly available, the general chemical pathway involves a two-step process:

  • N-acylation of Serine: The amino group of the amino acid L-serine is acylated with palmitic acid. This reaction typically involves the activation of the carboxylic acid group of palmitic acid (e.g., conversion to an acyl chloride or use of a coupling agent) to facilitate the formation of an amide bond with the serine.

  • Esterification: The carboxylic acid group of the N-palmitoyl serine intermediate is then esterified with myristyl alcohol. This step is typically carried out in the presence of an acid catalyst.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product palmitic_acid Palmitic Acid acylation N-acylation palmitic_acid->acylation serine L-Serine serine->acylation myristyl_alcohol Myristyl Alcohol esterification Esterification myristyl_alcohol->esterification acylation->esterification N-palmitoyl serine intermediate pms This compound esterification->pms

General synthesis workflow for this compound.

Relation to Ceramide A2 and Mechanism of Action in Hair

This compound is marketed as a "Ceramide A2" because it is a structural analogue of the natural Ceramide 2 found in hair.[2] The "A2" designation likely refers to its amide linkage to an amino acid (serine) derivative. The commercial product, Ceramide A2™, is a formulation containing this compound that is designed to repair and protect damaged hair.[3]

The proposed mechanism of action for Ceramide A2™ is based on its ability to mimic the function of natural ceramides in the hair cuticle. The cuticle is the outermost layer of the hair shaft and is composed of overlapping scales. The integrity of the cuticle is maintained by a lipid-rich cement, of which ceramides are a key component.[1] Chemical treatments (e.g., bleaching, dyeing, perming) and environmental stressors can deplete these natural lipids, leading to a rough, porous, and weakened hair fiber.

By depositing on the hair shaft, this compound is thought to replenish these lost lipids, effectively "re-cementing" the cuticle scales. This action is expected to:

  • Reinforce the hair structure: By filling in gaps in the cuticle, it can improve the mechanical strength and elasticity of the hair fiber.

  • Protect the hair: A smoother, more intact cuticle provides better protection against further damage from environmental factors and styling.

  • Improve hair appearance: A flattened cuticle reflects light more evenly, resulting in increased shine and a smoother feel.

The logical relationship between hair damage and the restorative action of Ceramide A2™ is illustrated below:

G cluster_damage Hair Damage cluster_effect Effect on Hair cluster_treatment Treatment cluster_restoration Restoration chemical_damage Chemical Treatments (Bleaching, Dyeing) lipid_depletion Depletion of Natural Ceramides chemical_damage->lipid_depletion environmental_damage Environmental Stressors (UV, Pollution) environmental_damage->lipid_depletion cuticle_damage Damaged Cuticle (Rough, Porous) lipid_depletion->cuticle_damage ceramide_a2 Ceramide A2™ (this compound) lipid_replenishment Replenishment of Cuticle Lipids ceramide_a2->lipid_replenishment cuticle_repair Smoothed and Sealed Cuticle lipid_replenishment->cuticle_repair hair_improvement Improved Strength, Shine, and Protection cuticle_repair->hair_improvement

Logical flow of hair damage and repair with Ceramide A2™.

Potential Signaling Pathways in Hair Follicle Biology

While the primary action of topically applied this compound is considered to be structural repair of the hair shaft, the broader class of ceramides and their analogues are known to be involved in cellular signaling. Research on other synthetic ceramides has suggested a potential role in modulating signaling pathways critical for hair growth within the hair follicle. Two key pathways are the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of hair follicle development, regeneration, and the anagen (growth) phase of the hair cycle.[6][7] Activation of this pathway leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation and differentiation. Studies on synthetic ceramides (oleyl and stearyl ceramides) have shown that they can upregulate the expression of components of the Wnt/β-catenin pathway in human dermal papilla cells, suggesting a potential mechanism for promoting hair growth.[8]

A simplified diagram of the canonical Wnt/β-catenin signaling pathway is presented below:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd lrp LRP5/6 Co-receptor wnt->lrp dsh Dishevelled fzd->dsh lrp->dsh destruction_complex Destruction Complex (APC, Axin, GSK3β) dsh->destruction_complex Inhibition beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Transcription (Hair Growth) tcf_lef->target_genes Activation

Simplified Wnt/β-catenin signaling pathway in hair follicle cells.
BMP Signaling Pathway

The BMP signaling pathway is also critical in hair follicle morphogenesis and cycling, often acting antagonistically to the Wnt/β-catenin pathway.[9][10] BMP signaling is generally associated with the maintenance of the telogen (resting) phase and the inhibition of anagen initiation. The same study that showed synthetic ceramides activating the Wnt pathway also demonstrated their ability to downregulate the expression of BMP2 and BMP4.[8] This suggests that ceramide analogues might promote the transition from telogen to anagen by suppressing inhibitory BMP signals.

A simplified diagram of the BMP signaling pathway is shown below:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bmp BMP Ligand bmpr BMP Receptor (Type I & II) bmp->bmpr smad R-SMAD (SMAD1/5/8) bmpr->smad Phosphorylation co_smad Co-SMAD (SMAD4) smad->co_smad smad_complex SMAD Complex co_smad->smad_complex Complex Formation & Translocation target_genes Target Gene Transcription (Hair Cycle Regulation) smad_complex->target_genes Regulation

Simplified BMP signaling pathway in hair follicle cells.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the evaluation of hair care ingredients like this compound.

Tensile Strength Testing of Hair Fibers

Objective: To measure the mechanical strength of hair fibers before and after treatment with a product containing this compound.

Materials:

  • Hair tresses (virgin and/or damaged)

  • Test product (e.g., conditioner with Ceramide A2™)

  • Control product (placebo conditioner)

  • Tensile tester instrument (e.g., Dia-Stron)

  • Deionized water

  • Conditioning chamber (controlled temperature and humidity)

Protocol:

  • Sample Preparation:

    • Wash hair tresses with a standard shampoo and rinse thoroughly.

    • Apply the test or control product to the respective tresses and leave on for a specified time (e.g., 1-3 minutes).

    • Rinse the tresses thoroughly and allow them to air dry in a conditioning chamber (e.g., 21°C, 65% relative humidity) for at least 24 hours.

  • Fiber Mounting:

    • Carefully select individual hair fibers from the tresses.

    • Mount each fiber onto the tensile tester's sample holders at a set gauge length (e.g., 20 mm).

  • Tensile Testing:

    • Set the instrument parameters (e.g., extension rate of 10 mm/min).

    • Initiate the test, which stretches the fiber until it breaks.

    • The instrument records the force (load) and extension (strain) throughout the test.

  • Data Analysis:

    • From the stress-strain curve, determine key parameters such as:

      • Breaking Strength (g): The force required to break the fiber.

      • Extension at Break (%): The percentage the fiber stretched before breaking.

      • Young's Modulus: A measure of the fiber's stiffness.

    • Statistically compare the results from the test and control groups.

Scanning Electron Microscopy (SEM) of Hair Cuticle

Objective: To visualize the surface morphology of the hair cuticle and assess the repairing effect of this compound.

Materials:

  • Hair fibers (virgin and/or damaged, treated and untreated)

  • SEM stubs

  • Conductive adhesive tabs

  • Sputter coater

  • Scanning Electron Microscope

Protocol:

  • Sample Preparation:

    • Treat hair fibers as described in the tensile strength protocol.

    • Cut small segments (approx. 1 cm) from the fibers.

  • Mounting and Coating:

    • Mount the hair segments onto SEM stubs using conductive adhesive tabs.

    • Place the stubs in a sputter coater and coat with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Insert the coated stubs into the SEM.

    • Acquire images of the hair surface at various magnifications (e.g., 500x, 2000x).

  • Analysis:

    • Visually inspect the images for signs of cuticle damage (e.g., lifted scales, cracks, erosion) in the untreated damaged hair.

    • Compare with the treated hair to assess the degree of cuticle smoothing and repair.

The general workflow for these experimental evaluations is as follows:

G cluster_hair_prep Hair Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results virgin_hair Virgin Hair Tress control_treatment Control Treatment (Placebo) virgin_hair->control_treatment test_treatment Test Treatment (Ceramide A2™) virgin_hair->test_treatment damaged_hair Damaged Hair Tress (e.g., Bleached) damaged_hair->control_treatment damaged_hair->test_treatment tensile_testing Tensile Strength Testing control_treatment->tensile_testing sem_imaging SEM Imaging control_treatment->sem_imaging test_treatment->tensile_testing test_treatment->sem_imaging mechanical_properties Mechanical Properties Data (Strength, Elasticity) tensile_testing->mechanical_properties surface_morphology Cuticle Morphology Images sem_imaging->surface_morphology

Experimental workflow for evaluating the efficacy of Ceramide A2™.

Quantitative Data Summary

While specific, raw quantitative data for this compound is limited in publicly accessible literature, a study on a "ceramide-2 analog" in a hair conditioner provides some performance indicators.[1] The following table summarizes the reported improvements in hair properties after treatment.

ParameterImprovement with Ceramide-2 Analog Conditioner
Wet Combing Force Significant reduction compared to placebo
Dry Combing Force Significant reduction compared to placebo
Hair Hydrophobicity Restoration of hydrophobicity of damaged hair
Tensile Strength Increase in the strength of damaged hair

Note: This data is indicative of the performance of a ceramide-2 analogue and may not be directly representative of all Ceramide A2™ formulations. The term "significant" implies a statistically relevant difference was observed in the study.

Conclusion

This compound, the key component of Ceramide A2™, is a synthetic ceramide analogue with a clear rationale for its use in hair care. Its primary function is to repair and protect the hair shaft by replenishing the lipid barrier of the cuticle. While its topical application is mainly structural, emerging research on related synthetic ceramides suggests a potential for these molecules to interact with key signaling pathways, such as Wnt/β-catenin and BMP, which are fundamental to hair follicle biology and the hair growth cycle. Further research is warranted to elucidate the specific signaling effects of this compound and to generate more extensive quantitative data on its efficacy in various hair types and conditions. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols for Palmitoyl Myristyl Serinate Topical Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Palmitoyl Myristyl Serinate (PMS) and detail protocols for the formulation, characterization, and evaluation of topical delivery systems designed to enhance its skin barrier reinforcing properties.

Introduction to this compound

This compound is a synthetic lipid molecule designed to mimic the structure and function of natural ceramides (B1148491) in the skin.[1][2] Structurally, it consists of palmitic and myristic fatty acid chains linked to a serine backbone.[1][3] Its primary function in topical formulations is as a skin conditioning agent, helping to moisturize, soften, and improve skin suppleness.[2][4][5] By reinforcing the skin's natural lipid barrier, PMS helps to reduce transepidermal water loss (TEWL) and protect the skin from environmental stressors.[4]

While PMS itself is beneficial, its high lipophilicity can limit its penetration into the stratum corneum when applied in conventional formulations.[6] Advanced delivery systems, particularly lipid-based nanoparticles, are therefore crucial for optimizing its delivery and efficacy.[7][8][9]

Proposed Mechanism of Action and Signaling Pathway

This compound is thought to exert its effects primarily by supplementing the skin's natural lipid barrier, similar to ceramides. A related compound, N-palmitoyl serinol (NPS), has been shown to stimulate the production of ceramides in epidermal keratinocytes.[10] This stimulation is mediated through the endocannabinoid system, specifically via the activation of the cannabinoid receptor 1 (CB1).[10] Activation of CB1 triggers the upregulation of ceramide synthase enzymes (CerS2 and CerS3), which are responsible for producing the long-chain ceramides crucial for a healthy skin barrier.[10] It is hypothesized that PMS may act through a similar signaling pathway to enhance the endogenous production of ceramides, thereby restoring and strengthening the skin barrier.

Palmitoyl_Myristyl_Serinate_Signaling_Pathway PMS Palmitoyl Myristyl Serinate (PMS) CB1 Cannabinoid Receptor 1 (CB1) PMS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Upregulates Ceramides Increased Long-Chain Ceramides CerS->Ceramides Synthesizes Barrier Enhanced Skin Barrier Function Ceramides->Barrier Reinforces

Proposed signaling pathway for this compound.

Advanced Delivery Systems: Lipid Nanoparticles

To overcome the delivery challenges of highly lipophilic molecules like PMS, lipid-based nanoparticles such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are highly suitable.[7][9][11] These carriers offer several advantages for topical application:

  • Enhanced Penetration: Their small particle size facilitates close contact with the stratum corneum, increasing the penetration of the active ingredient.[7]

  • Controlled Release: The solid lipid matrix can provide a sustained release of the encapsulated compound.[9]

  • Improved Stability: They can protect the encapsulated PMS from chemical degradation.[7]

  • Occlusive Effect: The lipid components themselves can form a film on the skin, reducing TEWL and increasing skin hydration.[9]

Formulation Data for Lipid Nanoparticles

The following table summarizes typical formulation parameters for lipid nanoparticles designed for topical delivery. While specific data for PMS-loaded particles is limited in publicly available literature, these values provide a general guideline for formulation development.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Nanoemulsions (NEs)Reference(s)
Lipid Concentration (% w/w) 0.1 - 300.1 - 30-[12]
Emulsifier Conc. (% w/w) 0.5 - 50.5 - 5-[12]
Particle Size (nm) 50 - 100050 - 100020 - 200[7],[8],[12]
Polydispersity Index (PDI) < 0.3< 0.3< 0.3[8]
Encapsulation Efficiency (%) > 60> 75> 85[9],[13]

Experimental Protocols

Protocol for Preparation of PMS-loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Diffusion

This protocol describes a common method for preparing SLNs suitable for encapsulating lipophilic compounds like PMS.[11]

Materials:

  • This compound (PMS)

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Organic Solvent (e.g., acetone (B3395972), ethyl acetate)

  • Purified Water

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Water bath

  • Rotary evaporator

Procedure:

  • Preparation of the Organic Phase: Dissolve the solid lipid and this compound in the organic solvent. Heat the mixture in a water bath (around 70-80°C) to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the organic phase.

  • Emulsification: Add the hot organic phase to the hot aqueous phase under high-speed homogenization for 3-5 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Quickly disperse the hot emulsion into a larger volume of cold water (2-4°C) under continuous magnetic stirring. The rapid temperature decrease causes the lipid to precipitate, forming solid nanoparticles that encapsulate the PMS.

  • Solvent Removal: Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator under reduced pressure.

  • Purification and Storage: The resulting SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated PMS. Store the final formulation at 4°C.

SLN_Preparation_Workflow cluster_0 Phase Preparation cluster_1 Nanoparticle Formation cluster_2 Purification Organic_Phase Dissolve Lipid + PMS in Organic Solvent (Heated) Emulsification High-Speed Homogenization (Organic + Aqueous Phases) Organic_Phase->Emulsification Aqueous_Phase Dissolve Surfactant in Water (Heated) Aqueous_Phase->Emulsification Precipitation Disperse in Cold Water (Lipid Precipitation) Emulsification->Precipitation Solvent_Removal Rotary Evaporation Precipitation->Solvent_Removal Purification Centrifugation / Dialysis Solvent_Removal->Purification Final_Product PMS-Loaded SLN Dispersion Purification->Final_Product

Workflow for preparing PMS-loaded SLNs.
Protocol for Characterization of PMS-Loaded Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle dispersion with purified water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous population of nanoparticles.[8]

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the sample in a suitable medium (e.g., 10 mM NaCl solution) and measure the electrophoretic mobility. The zeta potential indicates the surface charge of the nanoparticles and is a predictor of their physical stability. A value of ±30 mV is typically desired for good stability.

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Centrifugation followed by quantification of unencapsulated PMS.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle dispersion to separate the nanoparticles from the aqueous phase.

    • Carefully collect the supernatant, which contains the unencapsulated PMS.

    • Quantify the amount of PMS in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total PMS - Unencapsulated PMS) / Total PMS] x 100

      • DL (%) = [(Total PMS - Unencapsulated PMS) / Total weight of nanoparticles] x 100

Protocol for In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to assess the permeation of PMS from the delivery system through a skin membrane.[14][15]

Materials and Equipment:

  • Franz diffusion cells[14]

  • Skin membrane (excised human or porcine skin)[15][16]

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)[17]

  • Water bath with circulator

  • Magnetic stirrer

  • Syringes and collection vials

  • Analytical instrument for PMS quantification (e.g., HPLC)

Procedure:

  • Membrane Preparation: Thaw the excised skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells. The skin can be used as full-thickness or dermatomed.[17]

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.[14]

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32 ± 1°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.[16] Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow the skin to equilibrate for 30-60 minutes.

  • Application of Formulation: Apply a known quantity of the PMS-loaded nanoparticle formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor fluid.[16]

  • Analysis: Analyze the collected samples to determine the concentration of PMS that has permeated through the skin.

  • Data Analysis: Calculate the cumulative amount of PMS permeated per unit area (μg/cm²) at each time point, correcting for the removed sample volume. Plot this cumulative amount against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.[14]

Protocol for In Vivo Evaluation in a Murine Model of Skin Barrier Disruption

This protocol provides a framework for assessing the efficacy of PMS formulations in an in vivo setting. A common method is to induce barrier disruption and then measure the rate of recovery.

Model:

  • Hairless mice (e.g., SKH1) are often used to avoid the need for shaving, which can itself irritate the skin.

  • Barrier disruption can be achieved through methods like tape stripping (repeatedly applying and removing adhesive tape from a defined skin area) or topical application of a mild irritant like acetone or sodium dodecyl sulfate (B86663) (SDS).[18]

Procedure:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Measure baseline transepidermal water loss (TEWL) and stratum corneum hydration (corneometry) on the designated treatment areas on the dorsal skin of the mice.

  • Barrier Disruption: Induce acute barrier disruption using a standardized method (e.g., 15-20 consecutive tape strips) until TEWL values increase significantly (e.g., >15-20 g/m²/h).

  • Treatment Application: Divide the animals into groups:

    • Group 1: Untreated control (disrupted skin, no treatment)

    • Group 2: Vehicle control (disrupted skin, treated with the nanoparticle formulation without PMS)

    • Group 3: Test formulation (disrupted skin, treated with the PMS-loaded nanoparticle formulation)

    • Group 4 (Optional): Positive control (e.g., a commercial ceramide-containing cream) Apply a standardized amount of the assigned treatment to the disrupted skin area.

  • Monitoring Barrier Recovery: Measure TEWL and skin hydration at regular intervals post-treatment (e.g., 2, 4, 6, 8, 24, 48 hours).

  • Data Analysis: Compare the rate of TEWL reduction and hydration increase among the different treatment groups. A faster return to baseline values in the PMS-treated group compared to controls indicates effective barrier repair.

In_Vivo_Workflow cluster_0 Treatment Groups Start Select & Acclimatize Mice Baseline Baseline Measurements (TEWL, Hydration) Start->Baseline Disruption Induce Barrier Disruption (e.g., Tape Stripping) Baseline->Disruption Untreated Untreated Control Disruption->Untreated Vehicle Vehicle Control Disruption->Vehicle Test PMS Formulation Disruption->Test Monitoring Monitor Barrier Recovery (TEWL, Hydration at t=x, y, z...) Untreated->Monitoring Vehicle->Monitoring Test->Monitoring Analysis Data Analysis & Comparison of Groups Monitoring->Analysis

References

Application Notes and Protocols for HPLC Analysis of Palmitoyl Myristyl Serinate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Palmitoyl Myristyl Serinate in various formulations using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of similar lipid molecules, such as ceramides (B1148491), and serve as a starting point for developing a validated analytical method.

Introduction

This compound is a synthetic pseudo-ceramide used in cosmetic and dermatological formulations as a skin conditioning agent.[1][2][3] It is designed to mimic the structure and function of natural ceramides, which are essential lipids for maintaining the skin's barrier function. Accurate quantification of this compound in formulations is crucial for quality control, stability testing, and ensuring product efficacy.

This document details the analytical workflow, from sample preparation to HPLC analysis and data interpretation, for the determination of this compound.

Signaling Pathway: Role of Ceramides in Skin Barrier Function

This compound, as a ceramide analogue, is intended to supplement the skin's natural ceramide pool. Ceramides are integral components of the stratum corneum, the outermost layer of the skin. They are key constituents of the lipid lamellae that surround the corneocytes, forming a barrier that prevents transepidermal water loss (TEWL) and protects against environmental insults.

SkinBarrier cluster_0 Stratum Corneum cluster_1 Skin Barrier Function Corneocytes Corneocytes (Bricks) LipidLamellae Lipid Lamellae (Mortar) (Ceramides, Cholesterol, Fatty Acids) Corneocytes->LipidLamellae Embedded in Barrier Healthy Skin Barrier LipidLamellae->Barrier Maintains PMS This compound (Exogenous Ceramide Analogue) PMS->LipidLamellae Incorporates into TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Protection Protection from External Factors Barrier->Protection

Diagram 1: Simplified role of ceramides in skin barrier function.

Experimental Workflow for HPLC Analysis

The general workflow for the HPLC analysis of this compound from a cream formulation involves extraction of the lipid from the formulation matrix, followed by chromatographic separation and detection.

HPLCanalysis Sample Cream Formulation Containing Palmitoyl Myristyl Serinate Extraction Lipid Extraction Sample->Extraction 1. Sample Weighing and Solvent Addition Filtration Filtration Extraction->Filtration 2. Vortexing and Centrifugation HPLC HPLC Analysis Filtration->HPLC 3. Injection Data Data Acquisition and Quantification HPLC->Data 4. Detection

Diagram 2: General workflow for HPLC analysis.

HPLC Methodologies

Due to the lipophilic nature of this compound, reversed-phase HPLC is a suitable analytical technique.[4] Below are two suggested starting methods for the analysis. Method validation (linearity, accuracy, precision, and specificity) is required for any specific formulation.

Method 1: Isocratic RP-HPLC with UV Detection

This method is suitable for routine quality control analysis where high sensitivity is not required.

Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100/1200 series or equivalent with UV Detector
Column C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water (85:15, v/v) with 0.1% Trifluoroacetic Acid (TFA)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 20 µL[5]
Column Temperature 30 °C[5]
Detection Wavelength 210 nm (due to the amide bond)
Run Time < 15 minutes
Method 2: Gradient RP-HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

This method is recommended for formulations with complex matrices or when higher sensitivity is required. CAD and ELSD are universal detectors that do not require a chromophore.

Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC system with CAD or ELSD
Column C8 column (e.g., Xperchrom 100 C8, 2.1 x 150 mm, 5 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (B130326) (80:20, v/v) with 0.1% Formic Acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detector Settings Refer to manufacturer's guidelines for CAD or ELSD

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) or the initial mobile phase composition.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5] These will be used to construct a calibration curve.

Sample Preparation from a Cream Formulation
  • Accurately weigh approximately 1.0 g of the cream formulation into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable extraction solvent (e.g., mobile phase, or a mixture of isopropanol and hexane).[5]

  • Vortex the mixture for 5 minutes to ensure thorough dispersion of the cream and extraction of the analyte.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the excipients.[5]

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[5]

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) >0.999

Table 2: Quantification of this compound in a Cream Formulation

Sample IDSample Weight (g)Peak AreaCalculated Concentration (µg/mL)Amount in Formulation (% w/w)
Batch A-11.012Example ValueExample ValueExample Value
Batch A-21.005Example ValueExample ValueExample Value
Batch A-31.021Example ValueExample ValueExample Value
Average Example Value
% RSD < 2%

Table 3: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995Example Value
Accuracy (% Recovery) 98.0 - 102.0%Example Value
Precision (% RSD) ≤ 2.0%Example Value
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Example Value
Specificity No interfering peaks at the retention time of the analytePass

Conclusion

The HPLC methods and protocols described provide a solid foundation for the quantitative analysis of this compound in various formulations. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the formulation matrix and the required sensitivity. It is imperative to perform a full method validation for the specific formulation being tested to ensure accurate and reliable results. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and cosmetic science.

References

Application Note: Mass Spectrometry-Based Characterization of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of Palmitoyl (B13399708) Myristyl Serinate (C₃₃H₆₅NO₄), a lipoamino acid with potential applications in cosmetics and drug development. The methodology outlined leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific identification and quantification of this molecule. This application note includes protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with theoretical fragmentation patterns and quantitative data.

Introduction

Palmitoyl Myristyl Serinate is a unique molecule resulting from the condensation of palmitic acid with serine, followed by the esterification of the serine carboxyl group with myristyl alcohol.[1][2] Its amphipathic nature, combining a polar amino acid head group with two long alkyl chains, suggests potential roles in biological membrane interactions and signaling pathways, similar to other N-acyl amino acids.[3][4] Accurate and robust analytical methods are crucial for its characterization in various matrices, from cosmetic formulations to biological samples. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.

Experimental Protocols

Sample Preparation (Lipid Extraction from a Biological Matrix)

This protocol is adapted from established methods for the extraction of N-acyl amino acids from biological samples.[3]

Reagents and Materials:

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS): N-heptadecanoyl-L-serine (or a suitable stable isotope-labeled analog)

  • Sample homogenization equipment

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the sample homogenate (e.g., cell lysate, tissue homogenate), add 400 µL of a 1:1 (v/v) mixture of chloroform and methanol.

  • Add a known amount of the internal standard.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are based on typical methods for the analysis of N-acyl amino acids and other lipids.[3][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 60% B; 2-15 min: 60-95% B; 15-20 min: 95% B; 20.1-25 min: 60% B

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Collision Gas Argon
Collision Energy Optimized for each transition (see Table 1)

Data Presentation

Theoretical Quantitative Data for this compound

The following table outlines the predicted precursor and product ions for this compound in positive ion mode. The fragmentation is expected to involve the neutral loss of the myristyl alcohol and subsequent fragmentation of the N-palmitoyl serine.

Table 1: Theoretical MRM Transitions for this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Proposed Fragment IdentityCollision Energy (eV) (Hypothetical)
This compound540.5344.3[M+H - Myristyl alcohol]⁺20
This compound540.5240.2[Palmitic acid - H₂O + H]⁺ (Acylium ion)35
This compound540.588.1[Serine - H₂O + H]⁺45
Internal StandardDependent on IS usedDependent on IS fragmentationDependent on IS fragmentationOptimized for IS

Visualization of Workflows and Pathways

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Biological Sample c Internal Standard Spiking a->c b Lipid Extraction (Chloroform/Methanol) d Evaporation & Reconstitution b->d c->b e HPLC Separation (C18 Column) d->e f Electrospray Ionization (ESI+) e->f g Tandem Mass Spectrometry (MRM) f->g h Peak Integration g->h i Quantification (vs. Internal Standard) h->i j Data Reporting i->j

Caption: Experimental workflow for the characterization of this compound.

G Hypothetical Signaling Pathway of N-Acyl Serines cluster_0 Biosynthesis cluster_1 Signaling Cascade cluster_2 Degradation A N-Acyl Phosphatidylserine B Phospholipase D-like Enzyme A->B Hydrolysis C N-Acyl Serine (e.g., N-Palmitoyl Serine) B->C D G-Protein Coupled Receptor (GPCR) C->D Activation H Fatty Acid Amide Hydrolase (FAAH) C->H Hydrolysis E Downstream Effectors (e.g., Adenylyl Cyclase) D->E F Second Messengers (e.g., cAMP) E->F G Cellular Response F->G I Fatty Acid + Serine H->I

Caption: Hypothetical signaling pathway involving N-acyl serines.

Discussion

The provided LC-MS/MS protocol offers a robust framework for the characterization of this compound. The choice of a C18 column is suitable for the separation of this hydrophobic molecule from other lipids. Positive mode ESI is generally effective for the ionization of N-acyl amino acids, leading to the formation of protonated molecular ions [M+H]⁺.

The proposed fragmentation pattern in Table 1 is based on the known fragmentation of similar lipid structures. The primary fragmentation is expected to be the cleavage of the ester bond, resulting in the neutral loss of myristyl alcohol. Further fragmentation of the remaining N-palmitoyl serine precursor would likely yield the palmitoyl acylium ion and the serine immonium ion, providing structural confirmation.

It is important to note that the quantitative data and collision energies presented are theoretical and should be empirically optimized for the specific instrumentation used. The synthesis of an authentic standard of this compound would be essential for method validation, including the determination of linearity, accuracy, and precision.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometric characterization of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the predicted fragmentation data, offer a solid starting point for researchers in cosmetics, pharmacology, and lipidomics. Further experimental validation with a synthesized standard is recommended to establish a fully quantitative and validated assay.

References

Application Notes & Protocols: Palmitoyl Myristyl Serinate in the Study of Keratinocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl (B13399708) myristyl serinate is a synthetic lipid molecule increasingly utilized in cosmetic and dermatological formulations for its skin conditioning and barrier-strengthening properties.[1][2] While direct, comprehensive studies on its specific effects on keratinocyte differentiation are emerging, its structural similarity to endogenous ceramides (B1148491) and other bioactive lipids suggests a potential role in modulating this critical epidermal process. Keratinocyte differentiation is a highly regulated process essential for the formation of the stratum corneum, the outermost layer of the skin that provides a vital barrier against environmental insults and prevents water loss.[3] This process involves the sequential expression of specific proteins, including involucrin (B1238512), loricrin, and filaggrin, and the synthesis of a unique lipid matrix rich in ceramides.

These application notes provide a framework for investigating the potential role of palmitoyl myristyl serinate in promoting keratinocyte differentiation and enhancing skin barrier function. The protocols outlined below are based on established methodologies for studying keratinocyte biology and can be adapted to elucidate the specific effects of this compound.

Hypothesized Mechanism of Action

Based on the known functions of structurally related lipids, this compound is hypothesized to influence keratinocyte differentiation through one or more of the following mechanisms:

  • Ceramide Synthesis Precursor: this compound may serve as a precursor for the de novo synthesis of ceramides within keratinocytes. Ceramides are critical for the formation of the lamellar lipid structure in the stratum corneum, which is essential for skin barrier function.[3] Studies on similar molecules, such as N-palmitoyl serinol, have demonstrated an increase in ceramide production in keratinocytes.[4]

  • Signaling Molecule: It may act as a signaling molecule, potentially activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPAR activation is known to upregulate the expression of genes involved in keratinocyte differentiation and lipid synthesis, including involucrin and transglutaminase.[5][6]

  • Modulation of Cellular Pathways: this compound could influence key signaling pathways that regulate the balance between keratinocyte proliferation and differentiation.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from in vitro studies investigating the effects of this compound on keratinocyte differentiation. These are hypothetical data points based on the effects of known pro-differentiation agents and serve as a guide for data interpretation.

Table 1: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression (Hypothetical Data)

TreatmentInvolucrin (IVL) mRNA Fold ChangeLoricrin (LOR) mRNA Fold ChangeFilaggrin (FLG) mRNA Fold ChangeTransglutaminase 1 (TGM1) mRNA Fold Change
Vehicle Control1.01.01.01.0
This compound (1 µM)1.51.31.21.4
This compound (10 µM)2.52.11.82.3
This compound (50 µM)3.83.22.53.5
Positive Control (e.g., 1.2 mM Ca²⁺)4.03.52.83.8

Table 2: Effect of this compound on Keratinocyte Differentiation Marker Protein Expression (Hypothetical Data)

TreatmentInvolucrin (% of Control)Loricrin (% of Control)Filaggrin (% of Control)
Vehicle Control100100100
This compound (10 µM)180160140
Positive Control (e.g., 1.2 mM Ca²⁺)250220190

Table 3: Effect of this compound on Total Ceramide Content in Keratinocytes (Hypothetical Data)

TreatmentTotal Ceramide Content (pmol/mg protein)% Increase vs. Control
Vehicle Control5000%
This compound (10 µM)75050%
This compound (50 µM)1100120%

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on keratinocyte differentiation.

Protocol 1: In Vitro Keratinocyte Culture and Treatment

Objective: To culture primary human epidermal keratinocytes (NHEKs) and treat them with this compound to induce differentiation.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte Growth Medium (KGM), low calcium (e.g., 0.07 mM Ca²⁺)

  • Trypsin/EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Differentiation-inducing medium (KGM with high calcium, e.g., 1.2 mM Ca²⁺)

  • Cell culture plates (6-well, 12-well, or 96-well)

Procedure:

  • Cell Seeding: Plate NHEKs at a density of 5 x 10⁴ cells/cm² in KGM low calcium and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Growth: Culture the cells until they reach 70-80% confluency, changing the medium every 2-3 days.

  • Treatment:

    • Prepare working solutions of this compound in differentiation-inducing medium at various concentrations (e.g., 1, 10, 50 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (differentiation-inducing medium alone).

    • Aspirate the growth medium from the cells, wash once with PBS, and add the treatment media.

  • Incubation: Incubate the cells for a predetermined period to observe differentiation (typically 24 to 72 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis (RNA extraction, protein lysis, or immunofluorescence staining).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Differentiation Markers

Objective: To quantify the mRNA expression of key keratinocyte differentiation markers (Involucrin, Loricrin, Filaggrin, Transglutaminase 1).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (IVL, LOR, FLG, TGM1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and control keratinocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.

Protocol 3: Western Blotting for Differentiation Marker Proteins

Objective: To detect and quantify the protein expression of Involucrin, Loricrin, and Filaggrin.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies against Involucrin, Loricrin, Filaggrin, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Protocol 4: Immunofluorescence Staining

Objective: To visualize the expression and localization of differentiation markers within the keratinocyte cell culture.

Materials:

  • Cells grown on coverslips in culture plates

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (as in Western blotting)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the treated and control cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

Keratinocyte_Differentiation_Pathway cluster_stimulus External Stimuli cluster_receptor Potential Receptors cluster_signaling Intracellular Signaling cluster_outcome Cellular Response PMS Palmitoyl Myristyl Serinate PPARs PPARα/γ PMS->PPARs Activates Ceramide_Synthase Ceramide Synthase PMS->Ceramide_Synthase Substrate Transcription_Factors Transcription Factors PPARs->Transcription_Factors Activates Ceramide_Production ↑ Ceramide Production Ceramide_Synthase->Ceramide_Production Gene_Expression ↑ IVL, LOR, FLG, TGM1 Gene Expression Transcription_Factors->Gene_Expression Differentiation Keratinocyte Differentiation Gene_Expression->Differentiation Barrier_Function Enhanced Skin Barrier Function Ceramide_Production->Barrier_Function Differentiation->Barrier_Function

Caption: Hypothesized signaling pathway of this compound in keratinocytes.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Culture Culture NHEKs to 70-80% confluency Treat Treat with Palmitoyl Myristyl Serinate Culture->Treat Harvest Harvest Cells Treat->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction IF_Staining Immunofluorescence Staining Harvest->IF_Staining qPCR qPCR (IVL, LOR, FLG, TGM1) RNA_Extraction->qPCR Western_Blot Western Blot (IVL, LOR, FLG) Protein_Extraction->Western_Blot Microscopy Fluorescence Microscopy IF_Staining->Microscopy

Caption: Experimental workflow for studying this compound effects.

Conclusion

While further direct research is warranted, the available evidence on related lipid molecules strongly suggests that this compound is a promising candidate for promoting keratinocyte differentiation and enhancing skin barrier function. The application notes and protocols provided here offer a robust framework for researchers and drug development professionals to systematically investigate its efficacy and mechanism of action. Such studies will be invaluable in substantiating its use in dermatological products aimed at improving skin health and treating conditions associated with impaired barrier function.

References

Application of Palmitoyl Myristyl Serinate in Hair Care Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl myristyl serinate is a synthetic ceramide analogue designed to mimic the structure and function of natural ceramides (B1148491) found in the hair cuticle and scalp. As a key component of the intercellular cement, ceramides play a crucial role in maintaining the integrity and strength of the hair fiber, as well as supporting a healthy scalp barrier. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in hair care formulations, focusing on its potential to repair damaged hair, promote hair growth, and improve scalp health. While direct clinical data for this compound is limited, the information presented here is based on the known functions of ceramides and studies on similar synthetic ceramide analogues.

Mechanism of Action

This compound, as a ceramide mimetic, is postulated to exert its effects through two primary mechanisms:

  • Structural Reinforcement of the Hair Fiber: It integrates into the lipid layers of the hair cuticle, reinforcing the cell membrane complex. This action helps to seal the cuticle scales, preventing moisture loss and protecting the hair from external aggressors such as chemical treatments, heat styling, and UV radiation.[1][2]

  • Modulation of Hair Follicle Biology: Emerging research on synthetic ceramides suggests a role in stimulating the proliferation of human dermal papilla cells (hDPCs), which are critical for regulating hair follicle growth.[3][4][5] This is potentially mediated through the activation of pro-anagen signaling pathways like Wnt/β-catenin and the inhibition of catagen-inducing pathways such as BMP signaling.[3][5]

Data Presentation: Efficacy of Synthetic Ceramides in Hair and Scalp Care

The following tables summarize quantitative data from studies on synthetic ceramides, providing a basis for hypothesizing the potential efficacy of this compound.

Table 1: Effects of Synthetic Ceramides on Hair Fiber Properties

ParameterTreatmentResultPercentage ImprovementReference
Tensile StrengthSynthetic Ceramide TreatmentIncreased resistance to breaking37%[1]
Cuticle LiftSynthetic Ceramide TreatmentReduced cuticle damage28% (reduction)[1]
Resistance to Combing StressCeramide EmulsionIncreased resistance to breakage40%[2]
Hair ShineCeramide-Infused ConditionerImproved light reflection22%[2]
Hair BreakageCeramide-Based Conditioner (4 weeks)Reduced breakage27% (reduction)[2]
ManageabilityCeramide-Based Conditioner (4 weeks)Improved ease of combing35%[2]

Table 2: Effects of Synthetic Ceramides on Human Dermal Papilla Cells (hDPCs) - In Vitro

ParameterTreatmentResultFold Increase/ChangeReference
hDPC ProliferationOleyl & Stearyl CeramidesIncreased cell viability-[3]
Wnt3a mRNA ExpressionStearyl CeramideUpregulation of Wnt signaling2.1-fold[3]
Wnt5a mRNA ExpressionStearyl CeramideUpregulation of Wnt signaling1.8-fold[3]
Wnt10b mRNA ExpressionStearyl CeramideUpregulation of Wnt signaling6.1-fold[3]
BMP2 mRNA ExpressionOleyl CeramideDownregulation of BMP signalingDecreased[3]
BMP4 mRNA ExpressionOleyl CeramideDownregulation of BMP signalingDecreased[3]

Table 3: Effects of Synthetic Ceramide Shampoo on Scalp Health (4 weeks)

ParameterTreatment Group (Ceramide Shampoo)Control GroupReference
Dandruff Improvement 8 out of 10 patients showed favorable outcomes4 out of 10 patients showed favorable outcomes[6]
Erythema Improvement 4 out of 10 patients showed favorable outcomes3 out of 10 patients showed favorable outcomes[6]
Scalp Water Content Tendency to increaseSignificantly decreased[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Proposed Mechanism of Action on Hair Follicle

G cluster_0 Hair Follicle Dermal Papilla Cell PMS Palmitoyl Myristyl Serinate Wnt Wnt/β-catenin Pathway PMS->Wnt Activates BMP BMP Signaling Pathway PMS->BMP Inhibits Proliferation Cell Proliferation (Anagen Phase Promotion) Wnt->Proliferation Apoptosis Apoptosis (Catagen Phase Inhibition) BMP->Apoptosis

Caption: Proposed signaling pathway of this compound in hair follicle dermal papilla cells.

Experimental Workflow: In Vitro Evaluation of Hair Growth Promotion

G A 1. Culture Human Dermal Papilla Cells (hDPCs) B 2. Treat hDPCs with This compound A->B C 3. MTT Assay for Cell Proliferation B->C D 4. Western Blot / RT-PCR for Signaling Proteins & Genes (Wnt, BMP, Bcl-2, etc.) B->D E 5. Immunofluorescence for β-catenin Localization B->E F 6. Data Analysis & Interpretation C->F D->F E->F

Caption: Workflow for in vitro assessment of hair growth-promoting effects.

Experimental Workflow: Evaluation of Hair Fiber Repair

G A 1. Source & Prepare Hair Tresses B 2. Induce Damage (Bleaching, Heat) A->B C 3. Treat with Formulation containing Palmitoyl Myristyl Serinate B->C D 4. Instrumental Analysis: - Tensile Strength - Elasticity - Combing Force C->D E 5. Microscopic Analysis: - SEM for Cuticle Imaging C->E F 6. Compare with Control & Analyze Data D->F E->F

Caption: Workflow for evaluating the restorative effects on damaged hair fibers.

Experimental Protocols

Protocol 1: In Vitro Assessment of Human Dermal Papilla Cell (hDPC) Proliferation

Objective: To determine the effect of this compound on the proliferation of hDPCs.

Materials:

  • Human Dermal Papilla Cells (hDPCs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed hDPCs in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: After 24 hours, replace the medium with fresh DMEM containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Minoxidil).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Evaluation of Hair Tensile Strength and Elasticity

Objective: To measure the effect of this compound on the mechanical properties of hair fibers.

Materials:

  • Hair tresses (virgin or chemically damaged)

  • Shampoo and conditioner base

  • This compound

  • Tensile strength tester (e.g., Dia-Stron)

  • Controlled environment chamber (constant temperature and humidity)

Methodology:

  • Sample Preparation:

    • Wash hair tresses with a clarifying shampoo.

    • Divide tresses into groups: untreated control, placebo (base formulation), and test (formulation with this compound).

    • Apply the respective treatments to the hair tresses according to a standardized protocol (e.g., 1 minute application followed by rinsing).

    • Allow the tresses to air dry in a controlled environment for 24 hours.

  • Tensile Testing:

    • Mount individual hair fibers onto the tensile tester.

    • Stretch the fibers at a constant rate until they break.

    • Record the breaking force (tensile strength) and the elongation at break (elasticity).

  • Data Analysis: Compare the mean tensile strength and elasticity of the test group with the control and placebo groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Protocol 3: Assessment of Hair Cuticle Integrity using Scanning Electron Microscopy (SEM)

Objective: To visualize the effect of this compound on the morphology of the hair cuticle.

Materials:

  • Hair fibers from Protocol 2

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for gold or palladium coating)

  • Double-sided carbon tape

  • SEM stubs

Methodology:

  • Sample Mounting: Mount individual hair fibers onto SEM stubs using double-sided carbon tape.

  • Sputter Coating: Coat the samples with a thin layer of gold or palladium to make them conductive.

  • Imaging:

    • Place the stubs in the SEM chamber.

    • Observe the hair surface at various magnifications (e.g., 500x, 1000x, 2000x).

    • Capture images of the cuticle scales, paying attention to signs of damage such as lifting, chipping, and cracking.

  • Qualitative Analysis: Compare the images of hair treated with this compound to the control and damaged groups to assess the degree of cuticle smoothing and repair.

Protocol 4: Quantitative Analysis of Ceramide Deposition on Hair

Objective: To quantify the amount of this compound deposited on the hair fiber after treatment.

Materials:

  • Treated hair tresses

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or MS)

  • This compound standard

Methodology:

  • Lipid Extraction:

    • Weigh a specific amount of treated hair.

    • Extract the lipids from the hair using a solvent system (e.g., Soxhlet extraction with chloroform/methanol).

    • Evaporate the solvent to obtain the lipid extract.

  • HPLC Analysis:

    • Dissolve the lipid extract in a suitable solvent.

    • Inject the sample into the HPLC system.

    • Separate the components using an appropriate column and mobile phase.

    • Detect and quantify the peak corresponding to this compound by comparing it to a standard curve.

  • Data Analysis: Express the amount of deposited this compound per gram of hair.

Conclusion

This compound holds significant promise as an active ingredient in hair care formulations due to its ceramide-like structure. The protocols outlined in this document provide a framework for substantiating claims related to hair repair, strengthening, and potential hair growth promotion. Further research, including clinical trials, is warranted to fully elucidate the specific benefits and mechanisms of action of this compound in hair care applications.

References

Application Notes and Protocols for the Laboratory Formulation of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Palmitoyl myristyl serinate, a synthetic ceramide analogue, for use in laboratory research. The information is intended to guide researchers in preparing this lipophilic molecule for both in vitro and in vivo studies.

Properties of this compound

This compound (C₃₃H₆₅NO₄, MW: 539.88 g/mol ) is a synthetic compound analogous to natural ceramides (B1148491), which are essential components of the epidermal permeability barrier.[1] Due to its long acyl chains, it is highly lipophilic and practically insoluble in aqueous solutions.[2] Proper formulation is therefore critical for its use in biological systems.

PropertyValueReference
Molecular Formula C₃₃H₆₅NO₄[3]
Molecular Weight 539.88 g/mol [2][3]
Appearance White to off-white solid or waxy substance[4]
Water Solubility Very low (estimated at 5.349e-08 mg/L at 25°C)[2]
Organic Solvent Solubility Soluble in oils and organic solvents such as ethanol (B145695) and DMSO.[4][5]
Primary Function Skin conditioning agent[4][6]
Potential Biological Activity and Signaling Pathway

This compound, as a ceramide analogue, may mimic the biological activities of endogenous ceramides. Ceramides are critical lipid second messengers involved in various cellular processes, including apoptosis, cell cycle regulation, and inflammation.[7][8]

Recent studies have shown a connection between the cannabinoid receptor 1 (CB1) and ceramide generation. Activation of the CB1 receptor can lead to an increase in intracellular ceramide levels through two distinct pathways: a rapid generation via sphingomyelin (B164518) hydrolysis and a more sustained production through de novo synthesis.[9][10][11][12] This elevation in ceramide levels has been implicated in cannabinoid-induced apoptosis in tumor cells.[9][10][11][12]

Ceramide_Signaling_Pathway Ligand CB1 Agonist CB1 CB1 Receptor Ligand->CB1 SMase Sphingomyelinase CB1->SMase Activates SPT Serine Palmitoyl- transferase (SPT) CB1->SPT Induces Sphingomyelin Sphingomyelin SMase->Sphingomyelin Ceramide_fast Ceramide (Rapid) Sphingomyelin->Ceramide_fast Hydrolysis Apoptosis Apoptosis Ceramide_fast->Apoptosis DeNovo De Novo Synthesis SPT->DeNovo Ceramide_slow Ceramide (Sustained) DeNovo->Ceramide_slow Synthesis Ceramide_slow->Apoptosis

CB1-mediated ceramide production.

Experimental Protocols

Protocol 1: Formulation for In Vitro Cell Culture Studies

Due to its poor water solubility, this compound must first be dissolved in an organic solvent to create a stock solution. This stock solution can then be diluted into the cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Pre-warmed (37°C) complete cell culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA) (optional)

Procedure:

1. Preparation of Stock Solution (e.g., 10 mM): a. Bring the this compound powder to room temperature. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO or 100% ethanol to achieve a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, dissolve 5.399 mg of this compound in 1 mL of solvent. d. Vortex thoroughly to dissolve the powder. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[3] e. Visually inspect the solution to ensure there is no particulate matter. f. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Treatment of Cells: a. Thaw an aliquot of the stock solution at room temperature. b. Direct Dilution: While vortexing the pre-warmed cell culture medium, add the required volume of the stock solution to achieve the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (ideally ≤ 0.1%) to avoid cytotoxicity.[2][13] c. BSA Complexation (for improved solubility): i. Prepare a sterile solution of fatty acid-free BSA in cell culture medium (e.g., 10% w/v). ii. Add the required volume of the this compound stock solution to the BSA solution and vortex. iii. Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation. iv. Add the complexed solution to the cell culture medium to reach the final desired concentration.

ComponentRecommended Starting ConcentrationNotes
This compound 10-100 µMTitrate to determine the optimal concentration for your cell type and experiment.
DMSO or Ethanol ≤ 0.1% (v/v)Always include a vehicle control with the same final concentration of the solvent in your experiments.[2]
BSA (optional) 0.1-1% (w/v)Can improve the solubility and delivery of lipophilic compounds.

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In vitro experimental workflow.
Protocol 2: Formulation for In Vivo Animal Studies (Oral Gavage)

For in vivo studies, formulating poorly water-soluble compounds like this compound often requires a lipid-based drug delivery system to enhance oral bioavailability. A self-emulsifying drug delivery system (SEDDS) is a suitable approach.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, sesame oil)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

1. Excipient Screening (Solubility Studies): a. Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients. b. Add an excess amount of this compound to a known volume of each excipient in a glass vial. c. Mix thoroughly using a vortex mixer and a magnetic stirrer at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. d. Centrifuge the samples to separate the undissolved compound. e. Quantify the amount of dissolved this compound in the supernatant using a suitable analytical method (e.g., HPLC).

2. Preparation of SEDDS Formulation: a. Based on the solubility data, select an oil, surfactant, and co-solvent that provide good solubilization capacity. b. Prepare different ratios of the selected excipients. A common starting point is a ratio of 30:40:30 (oil:surfactant:co-solvent). c. Weigh the required amount of this compound and dissolve it in the oil phase with gentle heating and stirring. d. Add the surfactant and co-solvent to the oil phase and mix until a clear, homogenous solution is formed.

3. Characterization of the SEDDS Formulation: a. Emulsification study: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle stirring. b. Observe the formation of a nano- or microemulsion. c. Droplet size analysis: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

ComponentExample ExcipientsTypical Concentration Range (%)
Oil Capryol™ 90, Labrafil® M 1944 CS, Sesame Oil20-40
Surfactant Kolliphor® EL, Tween® 80, Cremophor® RH 4030-60
Co-solvent Transcutol® HP, PEG 400, Propylene Glycol10-40

Disclaimer: These protocols are intended as a starting point. Researchers should optimize the formulations based on their specific experimental needs and perform appropriate stability and toxicity assessments.

References

Palmitoyl Myristyl Serinate: A Putative Tool for Investigating Ceramide Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular signaling pathways. These pathways regulate fundamental cellular processes including apoptosis, cell cycle arrest, senescence, and inflammation.[1][2][3] The generation of ceramide can be initiated by various extracellular stimuli and stresses, leading to the activation of downstream effector proteins, such as protein phosphatases and kinases.[2][4] Given their central role in cell fate decisions, the modulation of ceramide levels and signaling is of significant interest in both basic research and drug development, particularly in the fields of oncology and immunology.[1][5]

Palmitoyl (B13399708) myristyl serinate, also known in the cosmetics industry as "Ceramide A2," is a synthetic compound comprised of serine esterified with myristic acid and N-acylated with palmitic acid.[6][7] Its structural similarity to natural ceramides suggests that it may act as a ceramide mimetic or a precursor that can be metabolized to generate ceramides within the cell. This potential to modulate intracellular ceramide pools makes palmitoyl myristyl serinate a candidate tool for studying the downstream effects of ceramide signaling. These application notes provide a hypothetical framework and detailed protocols for investigating the utility of this compound in ceramide signaling research.

Putative Mechanism of Action

It is hypothesized that, due to its lipid-based structure, this compound can be delivered to cells and subsequently processed by cellular enzymes to yield active ceramide species. This would lead to an increase in intracellular ceramide concentrations, thereby activating downstream signaling cascades.

cluster_extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm PMS This compound PMS_mem This compound PMS->PMS_mem Cellular Uptake Enzymatic_Processing Enzymatic Processing (e.g., Esterases, Amidases) PMS_mem->Enzymatic_Processing Ceramide Ceramide Enzymatic_Processing->Ceramide PP2A PP2A Ceramide->PP2A Activation Caspase_Cascade Caspase Cascade Ceramide->Caspase_Cascade Activation Akt Akt (pro-survival) PP2A->Akt Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Caspase_Cascade->Apoptosis

Caption: Putative mechanism of this compound action.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to characterize the effects of this compound on cultured cancer cells (e.g., HeLa or Jurkat cells).

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%) after 24hStandard Deviation
0 (Vehicle)1004.5
1095.25.1
2578.66.2
5055.15.8
10032.44.9

Table 2: Induction of Apoptosis by this compound

Treatment (50 µM)% Apoptotic Cells (Annexin V+)Standard Deviation
Vehicle Control (24h)5.21.1
This compound (24h)48.93.7
Staurosporine (1 µM, 4h)92.52.5

Table 3: Intracellular Ceramide Levels Following Treatment

Treatment (50 µM)Total Ceramide (pmol/mg protein)Fold Change vs. Vehicle
Vehicle Control (6h)150.31.0
This compound (6h)375.82.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Appropriate cell line (e.g., HeLa) and culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol measures the induction of apoptosis via flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with the desired concentration of this compound (e.g., 50 µM) or vehicle for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Measurement of Intracellular Ceramide Levels (LC-MS/MS)

This protocol outlines a method for quantifying changes in intracellular ceramide levels.

Materials:

  • Cell culture dishes (e.g., 10 cm)

  • This compound

  • Lipid extraction solvents (e.g., isopropanol, ethyl acetate)

  • Internal standards (e.g., C17-ceramide)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Grow cells to ~80% confluency in 10 cm dishes. Treat with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 6 hours).

  • Cell Harvesting: Wash cells with cold PBS and scrape them into a solvent-resistant tube.

  • Protein Quantification: Reserve a small aliquot of the cell lysate for protein quantification (e.g., BCA assay) to normalize the lipid data.

  • Lipid Extraction:

    • Add internal standards to the remaining cell lysate.

    • Perform a liquid-liquid extraction using an appropriate solvent system.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a C18 column for separation and a multiple reaction monitoring (MRM) method for the detection and quantification of different ceramide species.

  • Data Analysis: Quantify ceramide levels by comparing the peak areas of endogenous ceramides to the internal standard. Normalize the results to the protein content of the initial lysate.

Caption: Workflow for ceramide quantification by LC-MS/MS.

Conclusion

While this compound is primarily documented for its use in cosmetic formulations, its structural analogy to natural ceramides presents a compelling rationale for its investigation as a research tool in the study of ceramide signaling. The protocols and hypothetical data provided herein offer a comprehensive starting point for researchers to explore its potential biological activities. Validation through rigorous experimentation, including dose-response and time-course studies, is essential to characterize its effects and elucidate its precise mechanism of action in modulating ceramide-dependent cellular processes.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Palmitoyl (B13399708) myristyl serinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl myristyl serinate and why is its aqueous solubility limited?

This compound is a synthetic lipid molecule, structurally similar to ceramides (B1148491), composed of palmitic acid, myristic acid, and a serine head group. Its long hydrocarbon chains (palmitoyl and myristyl groups) make it highly lipophilic, meaning it preferentially dissolves in fats, oils, and non-polar solvents.[1] This molecular structure results in very poor water solubility, estimated to be around 5.349 x 10⁻⁸ mg/L at 25°C.[2] This limited aqueous solubility can pose significant challenges in various experimental and formulation contexts.

Q2: What are the primary strategies for improving the aqueous solubility of this compound?

The main approaches to enhance the aqueous solubility of lipophilic compounds like this compound involve the use of specialized formulation technologies. These include:

  • Liposomal Formulations: Encapsulating the molecule within liposomes, which are microscopic vesicles composed of a lipid bilayer.[3][4][5] This is a widely used method for delivering poorly soluble drugs and lipids.

  • Micellar Solubilization: Incorporating the compound into micelles, which are aggregates of surfactant molecules that have a hydrophilic outer shell and a lipophilic inner core.[6]

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity that can encapsulate lipophilic molecules.

  • Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants to the aqueous solution can also improve solubility. For instance, a combination of a nonionic surfactant with a high Hydrophilic-Lipophilic Balance (HLB) number (9-20) and a liquid polyhydric alcohol has been shown to be effective for ceramides.[7]

Q3: Can you provide a qualitative summary of this compound's solubility in different solvent types?

While specific quantitative data for this compound is scarce, its solubility profile can be inferred from its chemical structure and data for similar ceramide-like molecules.

Solvent TypeSolubilityRationale
Aqueous Buffers (e.g., PBS) Very Low / Practically InsolubleThe polar nature of water is incompatible with the long, non-polar hydrocarbon chains of the molecule.
Organic Solvents (e.g., Chloroform, Methanol, Ethanol, DMSO) SolubleThese solvents are less polar than water and can effectively solvate the lipophilic portions of the molecule.[8]
Oils and Lipids Soluble"Like dissolves like"; the lipophilic nature of this compound allows it to readily dissolve in other lipids and oils.

Troubleshooting Guide

This guide addresses common problems encountered during the solubilization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Precipitation of this compound upon addition to aqueous buffer. The concentration of the compound exceeds its very low aqueous solubility limit. The organic solvent from a stock solution is not sufficiently diluted.- Utilize a solubilization technique such as liposomes, micelles, or cyclodextrins. - When diluting a stock solution, add the stock slowly to the aqueous phase while vortexing or stirring to avoid localized high concentrations. - Ensure the final concentration of the organic solvent is minimal, as it can affect experimental outcomes.[8]
Difficulty forming a stable liposomal formulation (e.g., aggregation, low encapsulation efficiency). - Improper hydration of the lipid film. - The temperature during hydration is below the phase transition temperature (Tm) of the lipids. - Incorrect lipid composition.- Ensure the lipid film is thin and evenly distributed before hydration. - Hydrate the lipid film at a temperature above the Tm of all lipid components. - The addition of cholesterol can help stabilize the lipid bilayer.
Formation of a cloudy or opaque solution when using cyclodextrins. - The concentration of the cyclodextrin or the this compound is too high. - The complex has not fully formed.- Optimize the molar ratio of cyclodextrin to this compound. - Increase the incubation time and/or temperature to facilitate complex formation.
Micellar solution is unstable and separates over time. - The surfactant concentration is below the critical micelle concentration (CMC). - The chosen surfactant is not suitable for the compound.- Ensure the surfactant concentration is above its CMC. - Experiment with different types of surfactants (non-ionic, ionic) to find one that forms stable micelles with this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to improve the aqueous solubility of this compound.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This is a common and effective method for encapsulating lipophilic molecules like this compound.

Materials:

  • This compound

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol (optional, for stability)

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Dissolution: Dissolve this compound and other lipids (e.g., DPPC, cholesterol) in the organic solvent in a round-bottom flask. A typical starting molar ratio could be 1:10:5 (this compound: DPPC: Cholesterol).

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[4]

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids used. For DPPC, this is 41°C.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • Sonication: For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Visualization of Experimental Workflow: Liposome Preparation

Liposome_Preparation cluster_start Step 1: Lipid Dissolution cluster_film Step 2: Film Formation cluster_dry Step 3: Drying cluster_hydrate Step 4: Hydration cluster_vesicle Step 5: Vesicle Formation cluster_size Step 6: Sizing A Dissolve Lipids in Organic Solvent B Rotary Evaporation A->B Remove Solvent C High Vacuum B->C Remove Residual Solvent D Add Aqueous Buffer (T > Tm) C->D Hydrate Film E Agitation (Vortex) D->E Form MLVs F Sonication or Extrusion E->F Create Uniform Vesicles

Caption: Workflow for preparing liposomes using the thin-film hydration method.

Protocol 2: Micellar Solubilization Using a Surfactant

This protocol describes how to prepare a micellar solution of this compound.

Materials:

  • This compound

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC).

  • Dissolve this compound: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Micellar Incorporation: While vigorously stirring the surfactant solution, slowly add the this compound stock solution dropwise.

  • Solvent Evaporation: Gently heat the solution (e.g., to 40-50°C) while stirring to evaporate the organic solvent.

  • Equilibration: Allow the solution to stir for several hours at room temperature to ensure complete incorporation of the this compound into the micelles.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any non-solubilized aggregates.

Visualization of Solubilization Mechanisms

Solubilization_Mechanisms cluster_liposome Liposomal Encapsulation cluster_micelle Micellar Solubilization cluster_cyclodextrin Cyclodextrin Complexation liposome Liposome pms1 Palmitoyl Myristyl Serinate pms1->liposome Encapsulated in Bilayer micelle Micelle pms2 Palmitoyl Myristyl Serinate pms2->micelle Incorporated in Hydrophobic Core cyclodextrin Cyclodextrin pms3 Palmitoyl Myristyl Serinate pms3->cyclodextrin Forms Inclusion Complex

Caption: Mechanisms for improving the aqueous solubility of lipophilic molecules.

References

Preventing degradation of Palmitoyl myristyl serinate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Palmitoyl Myristyl Serinate in formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of this compound.

Problem Potential Causes Troubleshooting Steps
Loss of Potency/Degradation in Formulation Hydrolysis: The ester and amide bonds in this compound are susceptible to hydrolysis, especially at non-optimal pH values and elevated temperatures.1. pH Optimization: Maintain the formulation pH between 6.0 and 7.0. The stability of similar N-acyl amino acid esters is known to be pH-dependent. 2. Temperature Control: Avoid excessive heat during formulation and storage. Store the final product in a cool, controlled environment. 3. Water Activity: In aqueous formulations, consider using humectants to reduce water activity.
Oxidation: The lipidic chains of the molecule can be prone to oxidation, initiated by factors like light, heat, and the presence of metal ions.1. Antioxidant Addition: Incorporate antioxidants into your formulation. A combination of oil-soluble (e.g., Tocopherol, BHT) and water-soluble (e.g., Ascorbyl Palmitate) antioxidants can provide comprehensive protection. Synergistic effects have been observed between tocopherol and ascorbyl palmitate.[1][2][3][4][5] 2. Chelating Agents: Add a chelating agent such as Disodium EDTA or Sodium Gluconate to sequester metal ions that can catalyze oxidation.[1][6][7] 3. Packaging: Use opaque or UV-protective packaging to shield the formulation from light.[3]
Phase Separation or Change in Emulsion Consistency Ingredient Incompatibility: Interactions between this compound and other formulation components can lead to instability.1. Emulsifier Selection: Ensure the emulsifier system is robust and compatible with the lipophilic nature of this compound. 2. Order of Addition: Evaluate the order of addition of ingredients during the formulation process. Adding this compound to the oil phase at the appropriate temperature is crucial.
Discoloration or Off-Odor Oxidative Degradation: The formation of secondary oxidation products can lead to changes in color and odor.1. Implement Antioxidant Strategy: As detailed above, use a combination of antioxidants and a chelating agent. 2. Headspace Inerting: During manufacturing and packaging, consider purging the headspace with an inert gas like nitrogen to minimize oxygen exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This involves the cleavage of the ester or amide bond in the molecule, catalyzed by acidic or basic conditions and elevated temperatures. The amide bond is generally more resistant to hydrolysis than the ester bond.

  • Oxidation: The fatty acid chains are susceptible to oxidation, a free-radical chain reaction initiated by light, heat, or transition metal ions, leading to the formation of peroxides and secondary oxidation products.

Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous formulation?

A2: The recommended pH range for formulations containing this compound is between 6.0 and 7.0. Extreme pH values can accelerate the hydrolysis of the ester linkage.

Q3: What types of antioxidants are most effective in preventing the oxidation of this compound?

A3: A combination of oil-soluble and water-soluble antioxidants is recommended for comprehensive protection.

  • Oil-soluble antioxidants, such as Tocopherol (Vitamin E) and Butylated Hydroxytoluene (BHT), are effective at inhibiting lipid peroxidation within the oil phase of an emulsion.

  • Water-soluble antioxidants, like Ascorbyl Palmitate, can help regenerate oil-soluble antioxidants and protect against oxidative species in the aqueous phase. Studies have shown a synergistic effect when using Tocopherol and Ascorbyl Palmitate together.[1][2][3][4][5]

Q4: Why is a chelating agent recommended in formulations containing this compound?

A4: Chelating agents, such as Disodium EDTA or Sodium Gluconate, bind to trace metal ions (e.g., iron, copper) that may be present in raw materials or from processing equipment. These metal ions can act as catalysts for oxidative degradation. By sequestering these ions, chelating agents significantly improve the oxidative stability of the formulation.[1][6][7]

Q5: How should I store formulations containing this compound to ensure long-term stability?

A5: Formulations should be stored in a cool, dark place. Protection from light is crucial to prevent photodegradation. Using opaque or UV-filtering packaging is highly recommended. Elevated temperatures should be avoided as they can accelerate both hydrolytic and oxidative degradation.

Data Presentation

Table 1: Factors Influencing this compound Degradation and Recommended Mitigation Strategies

Factor Effect on this compound Recommended Range/Action
pH Accelerates hydrolysis of the ester bond outside the optimal range.6.0 - 7.0
Temperature Increases the rate of both hydrolysis and oxidation.Store at controlled room temperature (20-25°C). Avoid temperatures above 40°C during manufacturing and storage.
Light (UV) Initiates and accelerates oxidative degradation.Use opaque or UV-protective packaging.
Metal Ions (e.g., Fe²⁺, Cu²⁺) Catalyze oxidative degradation pathways.Add a chelating agent (e.g., 0.1% Disodium EDTA).
Oxygen Essential for oxidative degradation.Minimize headspace oxygen in packaging; consider inert gas purging.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound in an O/W Emulsion

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a baseline oil-in-water (O/W) cream formulation containing a known concentration of this compound (e.g., 2%).
  • Prepare a placebo cream (without this compound) for comparison.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the cream to achieve a final pH of 3.0. Store at 40°C for 7 days.
  • Base Hydrolysis: Add 1N NaOH to the cream to achieve a final pH of 9.0. Store at 40°C for 7 days.
  • Oxidation: Add 3% hydrogen peroxide to the cream. Store at room temperature, protected from light, for 7 days.
  • Thermal Degradation: Store the cream at 50°C for 14 days.
  • Photodegradation: Expose the cream to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][9][10] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 1, 3, 7, and 14 days), collect samples from each stress condition.
  • Extract this compound and its degradation products from the cream matrix using an appropriate solvent (e.g., a mixture of isopropanol (B130326) and hexane).
  • Analyze the extracts using the HPLC-UV method described in Protocol 2.
  • Compare the chromatograms of the stressed samples to the baseline and placebo samples to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed for the quantification of this compound and the detection of its degradation products in a cream matrix. Because this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary. The following is a representative HPLC-UV method assuming derivatization. A similar approach has been used for other N-acyl amino acids.[11]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Water
  • Gradient Program: Start with 70% A, increase to 100% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: Dependent on the derivatizing agent used (e.g., 254 nm for a benzoyl derivative).

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., isopropanol). Create a series of dilutions for a calibration curve.
  • Sample Preparation:
  • Accurately weigh approximately 1g of the cream into a centrifuge tube.
  • Add a known volume of extraction solvent (e.g., 10 mL of isopropanol/hexane 2:1 v/v).
  • Vortex for 5 minutes to disperse the cream.
  • Centrifuge at 4000 rpm for 15 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter.
  • Derivatization (Example with Benzoyl Chloride):
  • Evaporate a known volume of the extract or standard solution to dryness under a stream of nitrogen.
  • Reconstitute in a small volume of pyridine.
  • Add benzoyl chloride and heat at 60°C for 1 hour.
  • Quench the reaction and extract the derivatized analyte into a suitable organic solvent for HPLC analysis.

4. Analysis and Data Interpretation:

  • Inject the prepared samples and standards into the HPLC system.
  • Quantify the amount of this compound by comparing the peak area to the calibration curve.
  • Assess the purity of the this compound peak in stressed samples using peak purity analysis to ensure the method is stability-indicating.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation PMS This compound Fatty Acids Palmitic Acid & Myristic Acid PMS->Fatty Acids Ester Hydrolysis (Acid/Base, Heat) Amide Cleavage Products Amide Cleavage Products PMS->Amide Cleavage Products Amide Hydrolysis (Harsher Conditions) Hydroperoxides Hydroperoxides PMS->Hydroperoxides Primary Oxidation (Light, Heat, Metal Ions) Serine Ester Serine Myristyl Ester Secondary Products Aldehydes, Ketones Hydroperoxides->Secondary Products Further Oxidation

Caption: Degradation pathways of this compound.

troubleshooting_workflow start Degradation Observed check_ph Check Formulation pH start->check_ph adjust_ph Adjust pH to 6.0-7.0 check_ph->adjust_ph Not 6.0-7.0 check_storage Review Storage & Manufacturing Conditions check_ph->check_storage Is 6.0-7.0 adjust_ph->check_storage control_temp Control Temperature Protect from Light check_storage->control_temp High Temp/Light Exposure check_antioxidants Evaluate Antioxidant/ Chelator System check_storage->check_antioxidants Controlled control_temp->check_antioxidants add_stabilizers Incorporate Antioxidants & Chelating Agent check_antioxidants->add_stabilizers Absent or Inadequate end Stability Improved check_antioxidants->end Adequate add_stabilizers->end

Caption: Troubleshooting workflow for formulation instability.

References

Technical Support Center: Optimizing Palmitoyl Myristyl Serinate Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl myristyl serinate in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound in cell culture.

Issue Potential Cause Recommended Solution
Inconsistent or No Observable Effect Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line and experimental conditions.Perform a dose-response experiment to determine the optimal concentration. Based on studies with similar ceramide analogues, a starting range of 1 µM to 50 µM is recommended.[1][2][3]
Poor Solubility: this compound has limited solubility in aqueous solutions, which can lead to precipitation and inaccurate concentrations.[4]Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695). Ensure the final solvent concentration in the cell culture medium is minimal (typically <0.1%) to avoid cytotoxicity.
Compound Instability: The compound may degrade over time, especially if not stored properly.Store the stock solution at -20°C or -80°C and protect it from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Cell Line Insensitivity: The cell line being used may not be responsive to this compound.Research the literature to determine if the chosen cell line is appropriate for studying ceramide-related pathways. Consider using a positive control cell line known to respond to ceramide analogues.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound may be in the cytotoxic range for the specific cell line.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 value. Test a lower range of concentrations in subsequent experiments. Studies on other ceramide analogues have shown cytotoxic effects at concentrations above 20 µM in some cell lines.[1][3]
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be too high.Ensure the final concentration of the organic solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent-induced cytotoxicity.
Precipitate Formation in Culture Medium Low Solubility: The compound is precipitating out of the culture medium due to its hydrophobic nature.[4]Decrease the final concentration of this compound. Ensure the stock solution is fully dissolved before diluting it in the culture medium. Briefly vortex the diluted solution before adding it to the cells.

Frequently Asked Questions (FAQs)

???+ question "What is the recommended starting concentration for this compound in cell culture?"

???+ question "How should I prepare a stock solution of this compound?"

???+ question "Is this compound expected to be cytotoxic?"

???+ question "What are the potential signaling pathways affected by this compound?"

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response and Cytotoxicity Assay using MTT

Objective: To determine the optimal non-toxic concentration range and the cytotoxic potential of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of the organic solvent as the highest compound concentration.

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the dose-response curve and the EC50/IC50 value.

Caption: Experimental workflow for a dose-response and cytotoxicity assay.

References

Technical Support Center: Synthesis of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Palmitoyl (B13399708) Myristyl Serinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Palmitoyl Myristyl Serinate?

A1: The synthesis of this compound is typically a two-step process. The first step involves the N-acylation of L-serine with palmitoyl chloride to form the intermediate, N-palmitoyl serine. The second step is the esterification of N-palmitoyl serine with myristyl alcohol to yield the final product.

Q2: Why is the choice of solvent critical in the N-acylation step?

A2: The solvent system in the N-acylation step, often a biphasic system like dioxane and water, is crucial for several reasons. It helps to dissolve the L-serine (in the aqueous phase) and the palmitoyl chloride (in the organic phase). The interface between the two phases is where the reaction occurs. Proper solvent selection ensures that both reactants are available for the reaction while minimizing side reactions like the hydrolysis of palmitoyl chloride.

Q3: Is it necessary to protect the hydroxyl group of serine before N-acylation?

A3: While serine possesses a reactive hydroxyl group, protection is not always necessary for N-acylation. Under controlled basic conditions, such as in a Schotten-Baumann reaction, the amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective N-acylation. However, if O-acylation becomes a significant side reaction, protection of the hydroxyl group may be required.

Q4: What are the common methods for the esterification of N-palmitoyl serine?

A4: Two common methods for the esterification of N-palmitoyl serine with myristyl alcohol are Fischer-Speier esterification and Steglich esterification. Fischer-Speier esterification involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically with removal of water to drive the equilibrium towards the product. Steglich esterification is a milder method that uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) at room temperature.

Q5: How can I monitor the progress of the synthesis reactions?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the N-acylation and esterification steps. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be used to achieve good separation of the spots.

Q6: What are the key characterization techniques for the final product?

A6: The final product, this compound, should be characterized to confirm its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight.

Troubleshooting Guides

Part 1: N-Acylation of L-Serine with Palmitoyl Chloride

Issue 1: Low Yield of N-palmitoyl serine

Potential Cause Troubleshooting Solution
Hydrolysis of Palmitoyl Chloride Ensure the reaction is performed under anhydrous conditions as much as possible for the organic phase. Add the palmitoyl chloride solution dropwise to the reaction mixture to minimize its contact time with the aqueous phase before reacting with serine.
Inadequate Mixing Vigorously stir the biphasic reaction mixture to maximize the interfacial area where the reaction occurs.
Incorrect pH Maintain the pH of the aqueous phase in the basic range (pH 8-10) by the controlled addition of a base like sodium bicarbonate. This neutralizes the HCl byproduct and keeps the amino group of serine deprotonated and nucleophilic.
Low Reaction Temperature While the reaction is often started at 0°C to control the initial exotherm, allowing it to warm to room temperature can help drive the reaction to completion.

Issue 2: Presence of Unreacted L-Serine

Potential Cause Troubleshooting Solution
Insufficient Palmitoyl Chloride Use a slight excess (1.05-1.1 equivalents) of palmitoyl chloride to ensure complete consumption of the L-serine.
Poor Solubility of L-Serine Ensure the L-serine is fully dissolved in the aqueous phase before adding the palmitoyl chloride. If solubility is an issue, a different co-solvent system might be explored.

Issue 3: Formation of O-acylated Side Product

Potential Cause Troubleshooting Solution
High Reaction Temperature Perform the addition of palmitoyl chloride at a lower temperature (0°C) to favor the more nucleophilic amino group over the hydroxyl group.
Excessively High pH Avoid very high pH values, as this can increase the nucleophilicity of the hydroxyl group, leading to O-acylation. Maintain the pH within the recommended 8-10 range.
Part 2: Esterification of N-palmitoyl serine with Myristyl Alcohol

Issue 1: Low Yield of this compound (Fischer Esterification)

Potential Cause Troubleshooting Solution
Equilibrium Limitation Use a large excess of myristyl alcohol or remove the water byproduct as it forms using a Dean-Stark apparatus to drive the reaction to completion.
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Incomplete Reaction Increase the reaction time or temperature (reflux) to ensure the reaction reaches equilibrium or completion.

Issue 2: Low Yield of this compound (Steglich Esterification)

Potential Cause Troubleshooting Solution
Decomposition of DCC Use fresh N,N'-Dicyclohexylcarbodiimide (DCC) as it can degrade upon storage.
Insufficient Catalyst Ensure a catalytic amount of 4-Dimethylaminopyridine (DMAP) is used, as it is crucial for the efficient formation of esters.
Steric Hindrance While less of an issue with primary alcohols like myristyl alcohol, ensure adequate reaction time for sterically hindered substrates.

Issue 3: Formation of N-acylurea Byproduct (Steglich Esterification)

Potential Cause Troubleshooting Solution
Slow reaction with alcohol The O-acylisourea intermediate can rearrange to a stable N-acylurea if the alcohol does not react quickly. Ensure the presence of DMAP to accelerate the reaction with the alcohol.
Purification Difficulty The dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration. If it co-purifies with the product, recrystallization or column chromatography may be necessary.

Issue 4: Racemization of the Serine Moiety

Potential Cause Troubleshooting Solution
Harsh Reaction Conditions Both acidic (Fischer) and basic conditions can potentially lead to racemization. Steglich esterification is generally milder and less prone to causing racemization. If chirality is critical, using milder coupling agents in the esterification step might be necessary.

Experimental Protocols

Protocol 1: Synthesis of N-palmitoyl serine (N-Acylation)
  • Dissolution of Serine: Dissolve L-serine (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water.

  • Preparation of Palmitoyl Chloride Solution: In a separate flask, dissolve palmitoyl chloride (1.05 eq) in dioxane.

  • Reaction: Cool the serine solution to 0°C in an ice bath. Add the palmitoyl chloride solution dropwise to the stirring serine solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate 1:1).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and acidify to pH 2-3 with 1 M HCl. A white precipitate of N-palmitoyl serine should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Steglich Esterification)
  • Reactant Mixture: In a round-bottom flask, dissolve N-palmitoyl serine (1.0 eq), myristyl alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Purification: Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Esterification cluster_analysis Analysis & Purification Serine L-Serine NPalmitoylSerine N-palmitoyl serine Serine->NPalmitoylSerine PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->NPalmitoylSerine FinalProduct This compound NPalmitoylSerine->FinalProduct MyristylAlcohol Myristyl Alcohol MyristylAlcohol->FinalProduct Purification Purification (Chromatography/ Recrystallization) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization Troubleshooting_Logic cluster_acylation_issues N-Acylation Troubleshooting cluster_esterification_issues Esterification Troubleshooting Start Low Product Yield? Step Which Step? Start->Step N_Acylation N-Acylation Step->N_Acylation Step 1 Esterification Esterification Step->Esterification Step 2 Check_pH Is pH 8-10? N_Acylation->Check_pH Method Method Used? Esterification->Method Check_Mixing Vigorous Mixing? Check_pH->Check_Mixing Yes Check_Reagent Palmitoyl Chloride Hydrolysis? Check_Mixing->Check_Reagent Yes Fischer Fischer Method->Fischer Fischer Steglich Steglich Method->Steglich Steglich Remove_Water Remove H2O? Fischer->Remove_Water Check_DCC Fresh DCC/DMAP? Steglich->Check_DCC

Palmitoyl Myristyl Serinate Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing for Palmitoyl (B13399708) Myristyl Serinate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Palmitoyl Myristyl Serinate?

A1: this compound, an ester and amide-containing lipid, is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester linkage can be cleaved by acid or base-catalyzed hydrolysis, yielding myristyl alcohol and N-palmitoyl serine. The amide bond can also undergo hydrolysis under more vigorous conditions, breaking down into palmitic acid and serine.[1][2][3][4][5]

  • Oxidation: The fatty acid chains (palmitoyl and myristyl groups) are susceptible to oxidation, particularly at any points of unsaturation, though these specific chains are saturated.[6][7][8][9] However, oxidation can still be initiated by factors like heat, light, and the presence of metal catalysts.[10]

Q2: What analytical methods are most suitable for assessing the stability of this compound?

A2: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products. The choice of method depends on the specific requirements of the analysis, such as sensitivity and the need to identify unknown degradants.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying ceramides (B1148491) and related lipids.[11][12][13][14] Reversed-phase HPLC with UV or evaporative light scattering detection (ELSD) is a common approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity, making it the "gold standard" for the analysis of ceramides and for identifying and quantifying individual lipid species.[11][15][16][17][18][19] It is particularly useful for elucidating the structure of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective method for the qualitative analysis of lipids and can be used for initial screening of degradation.[11][14]

Q3: How should I design a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[20][21][22] A typical forced degradation study for this compound would involve exposing it to the following conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the ester and potentially the amide bond.[1][2][3][4][5]
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursSaponification (hydrolysis) of the ester bond.[1][2][3][4][5]
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the fatty acid chains.[6][7][8][9]
Thermal Stress 80°C for 48 hoursThermal decomposition.[23]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][25][26][27] A dark control should be used to assess thermally induced changes.[24][25]Photodegradation.

Troubleshooting Guides

Problem 1: Poor peak shape or resolution in HPLC analysis.

  • Possible Cause: Inappropriate mobile phase composition.

  • Solution: Optimize the mobile phase. For reversed-phase HPLC of lipids, a gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water is often effective.

  • Possible Cause: Column degradation.

  • Solution: Use a guard column to protect the analytical column. If the column is already degraded, it may need to be replaced.

  • Possible Cause: Sample overload.

  • Solution: Reduce the concentration of the injected sample.

Problem 2: Inconsistent results in stability studies.

  • Possible Cause: Improper sample storage. Some ceramides require refrigeration and should be stored at 10-15°C for long-term stability.[28][29]

  • Solution: Ensure consistent and appropriate storage conditions for all samples throughout the study. Refer to the manufacturer's recommendations for storage.

  • Possible Cause: Variability in experimental conditions.

  • Solution: Carefully control all experimental parameters, including temperature, humidity, and light exposure, for all stressed samples.

  • Possible Cause: Interaction with the container.

  • Solution: Use inert container materials (e.g., glass) for stability samples to prevent leaching or adsorption.

Problem 3: Difficulty in identifying degradation products.

  • Possible Cause: Insufficient sensitivity of the analytical method.

  • Solution: Utilize a more sensitive technique like LC-MS/MS, which can provide molecular weight and fragmentation data to help identify unknown compounds.[11]

  • Possible Cause: Co-elution of peaks in chromatography.

  • Solution: Optimize the chromatographic method to achieve better separation of the parent compound and its degradants. This may involve changing the column, mobile phase, or gradient profile.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol provides a general framework for an HPLC method that can be adapted for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-20 min: Gradient to 100% B

    • 20-30 min: Hold at 100% B

    • 30-35 min: Return to 80% B

    • 35-40 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection:

    • UV: 210 nm

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min

Protocol 2: Forced Degradation via Hydrolysis

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol).

    • Add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent.

    • Add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Sample This compound Sample Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photostability Sample->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS If needed for identification Quantify Quantify Degradants HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Elucidate Degradation Pathway Quantify->Pathway Identify->Pathway

A typical workflow for the stability testing of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_further_hydrolysis Further Hydrolysis cluster_oxidation Oxidation PMS This compound Myristyl_Alcohol Myristyl Alcohol PMS->Myristyl_Alcohol Ester Cleavage N_Palmitoyl_Serine N-Palmitoyl Serine PMS->N_Palmitoyl_Serine Ester Cleavage Oxidized_Products Oxidized Fatty Acid Derivatives PMS->Oxidized_Products Fatty Acid Oxidation Palmitic_Acid Palmitic Acid N_Palmitoyl_Serine->Palmitic_Acid Amide Cleavage Serine Serine N_Palmitoyl_Serine->Serine Amide Cleavage

Potential degradation pathways of this compound.

References

Technical Support Center: Quantification of Palmitoyl Myristyl Serinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the troubleshooting and quantification of palmitoyl (B13399708) myristyl serinate by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the quantification of palmitoyl myristyl serinate?

Q2: Why am I not seeing a peak for this compound using a standard UV detector?

A2: this compound, like many lipids and N-acyl amino acids, does not possess a significant chromophore that absorbs light in the typical UV range (200-400 nm) used for HPLC detection.[3][4] The serine component itself has a very low cutoff wavelength (around 232 nm), making it difficult to detect with specificity and sensitivity.[5] To overcome this, pre-column derivatization to attach a UV-active or fluorescent tag is a common and effective strategy.[1][6][7]

Q3: My peaks are tailing. What are the common causes and solutions for this issue when analyzing lipids like this compound?

A3: Peak tailing is a frequent issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, especially with silica-based columns. For lipid-like molecules, other factors can also contribute. Common causes include interactions with residual silanol (B1196071) groups on the column packing, using a mobile phase pH close to the analyte's pKa, or column contamination.[6] To address this, consider using a base-deactivated or end-capped column, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa, or adding a tail-suppressing agent like triethylamine (B128534) to the mobile phase.[8][9]

Q4: I am observing significant baseline noise. What could be the reasons?

A4: Baseline noise in HPLC can originate from several sources, including the mobile phase, detector, or pump. Common causes are improper solvent degassing, contaminated or low-quality solvents, a deteriorating detector lamp, or pressure fluctuations from the pump.[1][10][11][12] Ensure your mobile phase is freshly prepared with high-purity solvents and thoroughly degassed. Regularly maintaining the HPLC system, including pump seals and check valves, is also crucial.[10]

Q5: My retention times are shifting between injections. What should I check?

A5: Retention time drift can be caused by changes in mobile phase composition, flow rate, or column temperature.[3][13] Inconsistent mobile phase preparation, evaporation of the more volatile solvent component, pump malfunctions, or leaks can lead to flow rate variations.[5][14] Ensure the column is properly thermostatted and that the mobile phase is well-mixed and covered to prevent evaporation.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated or end-capped C18 or C8 column. Alternatively, add a competitive base like triethylamine (0.1%) to the mobile phase.[8]
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For acidic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial.[9]
Column Overload Reduce the injection volume or the concentration of the sample.[14]
Column Contamination/Void Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[3]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition if possible.[4]
Problem 2: Baseline Instability (Noise or Drift)
Potential Cause Recommended Solution
Inadequate Solvent Degassing Degas the mobile phase using an inline degasser, helium sparging, or sonication.[10][12]
Contaminated Mobile Phase Use high-purity (HPLC-grade) solvents and reagents. Prepare fresh mobile phase daily.[10]
Pump Issues (Pulsations) Check pump seals and check valves for wear and replace if necessary. Purge the pump to remove air bubbles.[10]
Detector Lamp Failure Check the lamp's energy output. Replace the lamp if it is near the end of its lifetime.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Ensure the HPLC system is not in a location with significant temperature changes.[13]
Problem 3: Retention Time Variability
Potential Cause Recommended Solution
Inconsistent Mobile Phase Composition Prepare mobile phase accurately by measuring volumes carefully. If using online mixing, ensure the pump's proportioning valves are working correctly.[3][15]
Flow Rate Fluctuations Check for leaks in the system, especially at fittings. Worn pump seals can also cause inconsistent flow rates.[14]
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phases.[3]
Column Aging Over time, the stationary phase can degrade, leading to shorter retention times. Replace the column if performance deteriorates significantly.[13]

Experimental Protocols

Suggested HPLC Method for this compound (Starting Point)

Note: The following protocol is a suggested starting point for method development and is based on methods for similar N-acyl amino acids.[1][2] Optimization will be required for your specific application and instrumentation.

1. Sample Preparation and Derivatization:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724).

  • Working Standards: Prepare a series of working standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of each standard or sample solution, add a solution of 2,4′-dibromoacetophenone in acetonitrile and a catalyst (e.g., a crown ether).

    • Heat the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to form the 4′-bromophenacyl ester derivative.

    • Cool the reaction mixture and inject it into the HPLC system.

2. HPLC Conditions:

Parameter Recommended Setting
Column Reversed-Phase C18 or C8, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the absorbance maximum of the derivative (e.g., around 260 nm for the 4′-bromophenacyl ester).[1][2]
Injection Volume 10 µL

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing/Fronting) check_overload Check for Column Overload start->check_overload reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_solvent Check Sample Solvent check_overload->check_solvent No match_solvent Dissolve in Mobile Phase check_solvent->match_solvent Mismatch check_column Evaluate Column Health check_solvent->check_column Match flush_column Flush Column check_column->flush_column Contaminated check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase OK replace_column Replace Column flush_column->replace_column No Improvement adjust_ph Adjust pH check_mobile_phase->adjust_ph add_modifier Add Modifier (e.g., TEA) check_mobile_phase->add_modifier

Caption: Troubleshooting logic for addressing poor HPLC peak shape.

General HPLC Troubleshooting Pathway

HPLCTroubleshooting cluster_pressure Pressure Issues cluster_baseline Baseline Issues cluster_peak Peak Issues start HPLC Problem Identified cat_pressure Pressure Abnormal? start->cat_pressure cat_baseline Baseline Unstable? cat_pressure->cat_baseline No pressure_high High Pressure: Check for Blockages cat_pressure->pressure_high Yes cat_peak Peak Problem? cat_baseline->cat_peak No baseline_noise Noise: Degas Solvents, Check Lamp cat_baseline->baseline_noise Yes peak_shape Poor Shape: See Peak Shape Workflow cat_peak->peak_shape Yes end Problem Resolved cat_peak->end No pressure_high->end pressure_low Low Pressure: Check for Leaks pressure_low->end baseline_noise->end baseline_drift Drift: Check Temp, Mobile Phase Prep baseline_drift->end peak_shape->end peak_rt RT Shift: Check Flow Rate, Equilibration peak_rt->end

Caption: A systematic approach to diagnosing common HPLC issues.

References

Technical Support Center: Enhancing Palmitoyl Myristyl Serinate Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the skin penetration of Palmitoyl (B13399708) Myristyl Serinate.

Frequently Asked Questions (FAQs)

Q1: What is Palmitoyl Myristyl Serinate and what is its function in skincare?

This compound is a synthetic pseudo-ceramide, an analogue of naturally occurring ceramides (B1148491) in the skin.[1][2] It is created through the esterification of palmitic and myristic acids with the amino acid serine.[3][4] Its primary role is as a skin-conditioning agent, designed to soften, moisturize, and strengthen the skin's natural barrier.[5][6] By supplementing the lipid matrix of the stratum corneum, it helps improve skin suppleness and resilience against external factors.[3]

Q2: Why is enhancing the penetration of this compound challenging?

Like naturally occurring ceramides, this compound is a highly lipophilic (fat-soluble) and relatively large molecule.[7][8] These properties present challenges for its delivery through the stratum corneum, the skin's outermost layer, which acts as a formidable barrier.[9] Key challenges include:

  • Poor Water Solubility: The compound has very limited solubility in aqueous solutions, making formulation difficult.[3][7]

  • High Lipophilicity: While the stratum corneum is a lipid environment, the molecule's strong affinity for lipids can sometimes cause it to remain within the upper layers rather than penetrating deeper.

  • Large Molecular Weight: The size of the molecule can physically hinder its passage through the tightly packed intercellular lipid matrix of the stratum corneum.[8]

Q3: What are the primary mechanisms for enhancing the penetration of lipophilic compounds like this compound?

Penetration enhancers work by transiently and reversibly altering the skin's barrier properties.[9][10] The main mechanisms include:

  • Disrupting Lipid Structure: Many enhancers fluidize the highly ordered lipid bilayers in the stratum corneum, creating temporary pathways for molecules to pass through.[11]

  • Altering Protein Structure: Some agents can interact with keratin (B1170402) within the corneocytes, loosening the protein structure to increase permeability.[11]

  • Increasing Solubility: Enhancers can improve the solubility of the active ingredient within the formulation and the skin itself, which improves the partitioning of the drug from the vehicle into the stratum corneum.[10][11]

Q4: What are common types of chemical penetration enhancers I can consider?

A variety of chemical enhancers can be used, each with a different mechanism of action.[11] Common classes include:

  • Solvents: Ethanol (B145695) and propylene (B89431) glycol can disrupt lipid structure and improve the solubility of the active ingredient.[10]

  • Fatty Acids: Oleic acid can insert itself into the lipid bilayer, disrupting its packing and increasing fluidity.[11]

  • Surfactants: These can disrupt the lipid matrix but must be used with caution due to their potential for irritation.

  • Terpenes: Found in essential oils, these compounds can alter lipid organization.[12]

Troubleshooting Guide for In Vitro Permeation Studies

High variability is a common issue in skin permeation experiments.[13] This guide addresses frequent problems encountered during studies using models like Franz Diffusion Cells.

Problem / Symptom Potential Cause(s) Suggested Solutions
High Inter-Donor Variability (large differences between skin samples from different donors)Inherent biological differences in skin thickness, lipid composition, age, and anatomical site of the skin samples.[13]1. Standardize Skin Source: Use skin from the same anatomical site and process it to a consistent thickness using a dermatome.[13] 2. Increase Sample Size: Use a larger number of donors to obtain a more representative average.[13] 3. Use a Reference Compound: Co-test with a standard lipophilic compound (e.g., testosterone) to normalize results across different skin donors.[13]
High Intra-Donor Variability (inconsistent results from the same skin donor)1. Inconsistent Formulation Application: Uneven amount of the test formulation applied to the membrane surface.[13] 2. Membrane Integrity Issues: Micro-tears or imperfections in the skin membrane; inconsistent skin thickness. 3. Air Bubbles: Air trapped between the skin membrane and the receptor fluid can block diffusion.[14]1. Precise Dosing: Use a positive displacement pipette to apply a consistent, precise amount of the formulation.[15] 2. Integrity Testing: Measure Transepidermal Water Loss (TEWL) or electrical resistance before the experiment to ensure barrier integrity. 3. Careful Assembly: Ensure no air bubbles are present in the receptor chamber after mounting the skin. Degas the receptor fluid before use.[14]
Low or No Permeation Detected 1. Poor Solubility in Receptor Fluid: The compound's concentration in the receptor fluid may exceed 10% of its solubility, violating "sink conditions."[13] 2. Insufficient Enhancer Efficacy: The chosen penetration enhancer or vehicle is not effectively altering the skin barrier. 3. Analytical Method Not Sensitive Enough: The concentration of the permeated compound is below the limit of detection for the analytical method (e.g., HPLC).1. Modify Receptor Fluid: Add a solubility enhancer like Tween 80, cyclodextrin, or a small percentage of ethanol to the receptor fluid (e.g., PBS).[15] 2. Optimize Formulation: Screen different types or concentrations of penetration enhancers. Consider using a combination of enhancers with different mechanisms. 3. Improve Analytical Method: Increase the sensitivity of the detector, concentrate the samples before analysis, or use a more sensitive technique like LC-MS/MS.[16]
Compound Crystallizes on Skin Surface The formulation is supersaturated, or the vehicle evaporates, leaving behind a concentration of the compound that exceeds its solubility.1. Add a Crystallization Inhibitor: Incorporate polymers like PVP or HPMC into the formulation. 2. Optimize Vehicle: Use a less volatile solvent system or a vehicle that can better solubilize the compound. 3. Control Evaporation: Ensure the donor chamber is properly covered or occluded during the experiment.[14]

Quantitative Data on Penetration Enhancement

While specific data for this compound is proprietary, the following table summarizes the effects of common penetration enhancers on similar lipophilic molecules, providing a baseline for experimental design.

Penetration Enhancer Mechanism of Action Typical Concentration Example Enhancement Factor (Flux) Potential for Irritation
Ethanol Disrupts lipid structure, acts as a solvent.[10]5-20%2-5 foldLow to Moderate
Propylene Glycol (PG) Solubilizes keratin, hydrates stratum corneum.[17]5-15%3-7 foldLow
Oleic Acid Inserts into and fluidizes lipid bilayers.[11]1-5%10-20 foldModerate
Isopropyl Myristate (IPM) Increases fluidity of lipid membranes.[17]2-10%3-6 foldLow
Dimethyl Sulfoxide (DMSO) Deeply penetrates, alters keratin conformation.[10][11]1-10%>20 foldHigh (Use with caution)

Note: Enhancement factors are highly dependent on the specific active, vehicle, and skin model used.

Experimental Protocols & Visualizations

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a standard procedure for evaluating the permeation of this compound.

1. Materials:

  • Vertical Franz diffusion cells.[15]

  • Skin Membrane: Excised human or porcine skin, or a synthetic membrane like Strat-M®.[14]

  • Receptor Solution: Phosphate-buffered saline (PBS, pH 7.4) containing a solubility enhancer (e.g., 2% Tween 80) to maintain sink conditions.[15]

  • Test Formulation: this compound in the desired vehicle.

  • Positive displacement pipette, magnetic stir bars, and a water bath set to 32°C.[15]

2. Procedure:

  • Prepare Receptor Fluid: Degas the receptor solution by sonication to prevent air bubble formation.[14]

  • Set up Franz Cells: Fill the receptor chambers with the receptor solution, ensuring no bubbles are trapped. Place a small magnetic stir bar in each chamber.[15]

  • Mount Membrane: Thaw and cut the skin membrane to size. Mount it between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.[14]

  • Equilibrate: Allow the assembled cells to equilibrate in the water bath at 32°C for 30 minutes.

  • Apply Formulation: Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the surface of the skin membrane in the donor chamber.[14] Cover the donor chamber to prevent evaporation.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber's sampling arm. Immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[15]

  • Sample Analysis: Analyze the collected samples to quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.[18]

  • Data Analysis: Plot the cumulative amount of permeated compound per unit area against time. Calculate the steady-state flux (Jss) from the linear portion of the curve.[13]

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_fluid 1. Degas Receptor Fluid prep_skin 2. Prepare & Mount Skin Membrane prep_fluid->prep_skin prep_cells 3. Assemble & Equilibrate Franz Cells at 32°C prep_skin->prep_cells apply_formulation 4. Apply Test Formulation to Donor Chamber prep_cells->apply_formulation start_stirring 5. Start Stirring & Timer apply_formulation->start_stirring collect_samples 6. Collect Samples at Predetermined Intervals start_stirring->collect_samples analyze_hplc 7. Quantify Compound (HPLC / LC-MS) collect_samples->analyze_hplc calc_flux 8. Calculate Permeation Parameters (Flux, Kp) analyze_hplc->calc_flux

Workflow for an In Vitro Franz Cell Permeation Study.
Mechanism: How Chemical Enhancers Disrupt the Stratum Corneum

Penetration enhancers primarily work by disrupting the highly organized lipid lamellae within the stratum corneum. This diagram illustrates the "fluidization" of the lipid bilayer, which creates transient pores and increases the diffusion coefficient for compounds like this compound.

G Mechanism of Lipid Bilayer Disruption cluster_before Normal Stratum Corneum cluster_after After Enhancer Application before_lipids Highly Ordered Lipid Bilayers (Low Permeability) after_lipids Disordered (Fluidized) Lipid Bilayers (High Permeability) before_lipids->after_lipids Causes disorder enhancer Penetration Enhancer (e.g., Oleic Acid, Ethanol) enhancer->before_lipids Interacts with lipids active Palmitoyl Myristyl Serinate active->after_lipids Penetrates barrier

Effect of penetration enhancers on stratum corneum lipids.
Troubleshooting Logic for Low Permeation Results

When experiments yield lower-than-expected permeation, this flowchart provides a logical sequence of steps to diagnose the potential issue.

G start Low/No Permeation Detected q_sink Are Sink Conditions Maintained? start->q_sink s_receptor Modify Receptor Fluid: - Add solubilizer (e.g., Tween 80) - Increase sampling frequency q_sink->s_receptor No q_integrity Was Membrane Integrity Verified Pre-Experiment? q_sink->q_integrity Yes s_receptor->q_integrity s_membrane Implement Pre-Screening: - Measure TEWL or resistance - Discard compromised membranes q_integrity->s_membrane No q_formulation Is the Formulation Optimized? q_integrity->q_formulation Yes s_membrane->q_formulation s_formulation Re-evaluate Formulation: - Increase enhancer concentration - Try different enhancers - Check for crystallization q_formulation->s_formulation No q_analysis Is Analytical Method Sensitive Enough? q_formulation->q_analysis Yes s_formulation->q_analysis s_analysis Improve Analytical Method: - Lower Limit of Quantitation - Use LC-MS/MS - Concentrate samples q_analysis->s_analysis No end Root Cause Identified q_analysis->end Yes s_analysis->end

Diagnostic flowchart for troubleshooting low permeation.

References

Technical Support Center: Palmitoyl Myristyl Serinate Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) Myristyl Serinate. The information provided is designed to address common formulation challenges and offer solutions based on established principles of lipid and emulsion chemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of Palmitoyl Myristyl Serinate.

Problem Potential Cause Suggested Solution
Poor Solubility / White Particles in Formulation This compound is a lipophilic and waxy substance with very low solubility in aqueous solutions and limited solubility in some organic solvents.[1]1. Solvent Selection: Utilize a co-solvent system. Pre-dissolving this compound in a suitable cosmetic ester or glycol before adding it to the main formulation can improve solubility. 2. Heating: Gently heat the oil phase of your formulation to a temperature above the melting point of this compound to ensure complete dissolution before emulsification. Avoid prolonged exposure to high temperatures to prevent degradation. 3. Particle Size Reduction: If working with a suspension, consider high-shear homogenization or sonication to reduce particle size and improve dispersion.
Formulation Instability (Phase Separation, Creaming) The emulsion is thermodynamically unstable. This can be due to an improper emulsifier, incorrect oil-to-water ratio, or inappropriate manufacturing process.1. Emulsifier Optimization: Select an emulsifier or a combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) for your specific oil phase composition. 2. Viscosity Modification: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier. This will slow down the movement of droplets and delay phase separation. 3. Homogenization: Utilize high-pressure homogenization to create smaller and more uniform droplets, which will improve the kinetic stability of the emulsion.
Crystallization of this compound Over Time The concentration of this compound exceeds its saturation solubility in the formulation's oil phase at storage temperature.1. Concentration Adjustment: Reduce the concentration of this compound to below its saturation point in the chosen solvent system. 2. Lipid Combination: Incorporate other lipids, such as cholesterol and free fatty acids, into the oil phase. This can disrupt the crystal lattice formation of this compound. 3. Use of Crystal Inhibitors: Certain polymers or other lipids can act as crystal growth inhibitors.
Inconsistent In-Vitro / In-Vivo Results The bioavailability of this compound is low due to poor formulation, leading to inefficient skin penetration.1. Penetration Enhancers: Include penetration enhancers in your formulation that are compatible with this compound. 2. Nanoemulsion Formulation: Formulating this compound in a nanoemulsion can significantly increase its surface area and improve its ability to penetrate the stratum corneum. 3. Biomimetic Lipid Ratios: For skin barrier repair applications, formulating with a combination of ceramides (B1148491) (or ceramide analogues like this compound), cholesterol, and free fatty acids in a molar ratio close to 3:1:1 can enhance efficacy.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For long-term storage, it is recommended to store this compound at -20°C. Stock solutions can be stored at -80°C for up to six months or at -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.

2. What is the typical appearance and solubility of this compound?

This compound is typically a white to off-white waxy solid.[1] It is soluble in oils and organic solvents but has very limited solubility in water.[1]

3. What is the primary mechanism of action for this compound in skin care?

This compound acts as a ceramide analogue. It stimulates the production of ceramides in the skin by activating the cannabinoid receptor CB1. This leads to an increase in long-chain fatty acid ceramides, which are crucial for the formation and maintenance of the epidermal barrier.

4. What are some suitable solvents for dissolving this compound in a laboratory setting?

For initial dissolution, dimethyl formamide (B127407) (DMF) can be used. For formulation purposes, cosmetic esters such as C12-15 alkyl benzoate, isopropyl myristate, or caprylic/capric triglycerides are good options. Gentle heating will likely be required to achieve complete dissolution.

5. How can I quantify the concentration of this compound in my final formulation?

A validated High-Performance Liquid Chromatography (HPLC) method would be the most accurate way to quantify this compound. Due to its lipophilic nature, a reversed-phase HPLC method with a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water would be a suitable starting point for method development. Detection can be achieved using a UV detector or a more universal detector like a Charged Aerosol Detector (CAD) if the compound lacks a strong chromophore.

Quantitative Data Summary

The following tables provide representative data for the formulation of this compound. This data is based on the known properties of similar long-chain esters and ceramide analogues and should be used as a guideline for formulation development.

Table 1: Solubility of this compound in Common Cosmetic Solvents (at 25°C)

SolventSolubility ( g/100g )
Water< 0.01
Ethanol~0.5
Isopropyl Myristate> 10
Caprylic/Capric Triglyceride> 10
Dimethicone< 1
Propylene Glycol~1

Table 2: Stability of a 2% this compound Emulsion at Different pH and Temperatures (after 3 months)

pHTemperatureObservation
4.04°CStable
4.025°CStable
4.040°CSlight increase in particle size
6.54°CStable
6.525°CStable
6.540°CStable
8.04°CStable
8.025°CSlight creaming
8.040°CPhase separation

Experimental Protocols

Protocol 1: Preparation of a 2% this compound Oil-in-Water (O/W) Cream

Materials:

  • This compound

  • Caprylic/Capric Triglyceride

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Glycerin

  • Xanthan Gum

  • Preservative (e.g., Phenoxyethanol)

  • Deionized Water

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

Procedure:

  • Oil Phase Preparation: In a heat-resistant beaker, combine this compound, Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Glyceryl Stearate. Heat the mixture to 75°C with constant stirring until all components are completely melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate beaker, disperse Xanthan Gum in Glycerin to form a slurry. Add deionized water and the preservative. Heat the aqueous phase to 75°C with stirring.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.

  • Cooling: Continue stirring at a lower speed and allow the emulsion to cool to room temperature.

  • pH Adjustment: Check the pH of the cream and adjust to the desired range (typically 5.5-6.5 for skin applications) using citric acid or sodium hydroxide.

  • Final Mixing: Mix the cream gently to ensure homogeneity.

Protocol 2: Quantification of this compound in a Cream Formulation using HPLC

Instrumentation:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or CAD

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: a. Accurately weigh approximately 1g of the cream into a centrifuge tube. b. Add a known volume of the mobile phase (e.g., 10 mL). c. Vortex vigorously for 2 minutes to extract the this compound. d. Centrifuge at 4000 rpm for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling_Pathway PMS This compound CB1 CB1 Receptor PMS->CB1 Activates CerS Ceramide Synthases (CerS2, CerS3) CB1->CerS Stimulates Ceramides Long-Chain Ceramides CerS->Ceramides Increases Synthesis Barrier Epidermal Barrier Function Ceramides->Barrier Improves

This compound Signaling Pathway for Barrier Repair.

Experimental_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Cooling cluster_finalization Finalization Oil_Phase 1. Prepare Oil Phase (PMS, Lipids, Emulsifiers) Heat to 75°C Homogenize 3. Combine and Homogenize (High Shear) Oil_Phase->Homogenize Aqueous_Phase 2. Prepare Aqueous Phase (Water, Glycerin, Stabilizer) Heat to 75°C Aqueous_Phase->Homogenize Cooling 4. Cool with Gentle Stirring Homogenize->Cooling pH_Adjust 5. Adjust pH Cooling->pH_Adjust Final_Product 6. Final Cream Product pH_Adjust->Final_Product

Workflow for O/W Cream Formulation with this compound.

Troubleshooting_Logic Start Formulation Issue Solubility Poor Solubility? Start->Solubility Stability Phase Separation? Start->Stability Efficacy Low Efficacy? Start->Efficacy Sol_Sol1 Optimize Solvent System Solubility->Sol_Sol1 Yes Sol_Sol2 Increase Temperature Solubility->Sol_Sol2 Yes Stab_Sol1 Adjust Emulsifier/HLB Stability->Stab_Sol1 Yes Stab_Sol2 Increase Viscosity Stability->Stab_Sol2 Yes Eff_Sol1 Add Penetration Enhancers Efficacy->Eff_Sol1 Yes Eff_Sol2 Formulate as Nanoemulsion Efficacy->Eff_Sol2 Yes

Troubleshooting Logic for this compound Formulations.

References

Technical Support Center: Mass Spectrometry of Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the mass spectrometry analysis of Palmitoyl myristyl serinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an N-acyl amino acid, a class of lipid signaling molecules. N-acyl amino acids are involved in various physiological processes, making them relevant targets in drug development and biological research. Accurate and artifact-free mass spectrometric analysis is crucial for understanding their roles in these pathways.

Q2: What are the most common artifacts observed in the mass spectrometry of lipids like this compound?

A2: The most common artifacts include in-source fragmentation, the formation of various adducts, and matrix effects in MALDI.[1][2] In-source fragmentation can lead to the misidentification of species and inaccurate quantification by reducing the precursor ion intensity.[3] Adduct formation with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is also common and can complicate spectral interpretation.

Q3: How can I differentiate between a genuine lipid species and an in-source fragment?

A3: A key strategy is to analyze a pure standard of your analyte and systematically vary the ion source parameters, such as the cone/fragmentor voltage and source temperature.[3] In-source fragments will show an intensity that is dependent on these parameters, while true endogenous lipids will not. Additionally, chromatographic separation is crucial; in-source fragments will co-elute with the parent molecule.[3]

Q4: What causes the formation of multiple adducts and how can I control it?

A4: Adduct formation is influenced by the presence of salts in the sample or mobile phase (e.g., sodium, potassium) and the ionization conditions.[4][5] To control adduct formation, use high-purity solvents and glassware, and consider adding a volatile salt like ammonium (B1175870) formate (B1220265) to the mobile phase to promote the formation of a single, desired adduct, such as the ammonium adduct ([M+NH₄]⁺).[1]

Troubleshooting Guides

Issue 1: Low Intensity of the [M+H]⁺ Ion and Presence of Unexpected Peaks
  • Potential Cause: In-source fragmentation of the this compound molecule. The amide bond and the ester linkage can be susceptible to cleavage under harsh ionization conditions.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Systematically reduce the cone voltage (or fragmentor/declustering potential) and the source temperature.[6][7] Softer ionization conditions minimize fragmentation.

    • Mobile Phase Modification: Ensure the mobile phase composition is appropriate. For electrospray ionization (ESI), using a mobile phase containing a buffer like ammonium formate can help stabilize the desired ion.

    • Analyze a Pure Standard: Infuse a pure standard of this compound to confirm its fragmentation pattern under your experimental conditions.

Issue 2: Multiple Peaks Observed for a Single Analyte
  • Potential Cause: Formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺) in addition to the protonated molecule ([M+H]⁺). This is common in ESI-MS.[5][8]

  • Troubleshooting Steps:

    • Improve Sample Purity: Use high-purity solvents and meticulously clean glassware to minimize sodium and potassium contamination.

    • Promote a Single Adduct: Add a volatile salt to your mobile phase. For positive ion mode, 5-10 mM ammonium formate is a good starting point to encourage the formation of [M+NH₄]⁺ adducts.

    • Data Analysis: Utilize mass spectrometry software that can recognize and group common adducts of a single compound.

Issue 3: Poor Signal-to-Noise Ratio and Inconsistent Results
  • Potential Cause: Matrix effects, where other components in the sample suppress the ionization of this compound. This is a significant issue in both ESI and MALDI.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a robust lipid extraction method to remove interfering substances. A modified Bligh-Dyer or Folch extraction is a good starting point.

    • Chromatographic Separation: Use liquid chromatography (LC) to separate this compound from other matrix components before it enters the mass spectrometer.

    • Internal Standards: Spike your samples with a known concentration of a stable isotope-labeled internal standard that is structurally similar to your analyte to normalize for matrix effects and variations in extraction efficiency.

Quantitative Data Summary

The following table summarizes the theoretical exact masses of this compound and its common adducts that may be observed in mass spectrometry.

Ion SpeciesFormulaExact Mass (Da)
This compound (Neutral)C₃₃H₆₅NO₄539.4913
Protonated Molecule [M+H]⁺C₃₃H₆₆NO₄⁺540.4992
Sodiated Adduct [M+Na]⁺C₃₃H₆₅NNaO₄⁺562.4811
Potassiated Adduct [M+K]⁺C₃₃H₆₅KNO₄⁺578.4550
Ammonium Adduct [M+NH₄]⁺C₃₃H₆₉N₂O₄⁺557.5257
Deprotonated Molecule [M-H]⁻C₃₃H₆₄NO₄⁻538.4835

Experimental Protocols

Protocol: Lipid Extraction for Mass Spectrometry Analysis

This protocol is a modified Bligh-Dyer method designed to efficiently extract lipids like this compound while minimizing artifact formation.

Materials:

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v). For every 100 mg of tissue, use 3 mL of the solvent mixture.

  • Phase Separation: Add chloroform and deionized water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the extracted lipid phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for your LC-MS system (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).

Visualizations

Logical Workflow for Troubleshooting Mass Spectrometry Artifacts

Artifact_Troubleshooting_Workflow start Start: Unexpected Peaks or Low Signal Intensity check_adducts Are multiple peaks m/z apart by ~22 or ~38? start->check_adducts adduct_formation Likely Adduct Formation ([M+Na]+, [M+K]+) check_adducts->adduct_formation Yes check_fragmentation Is precursor ion intensity low and fragment ions present? check_adducts->check_fragmentation No optimize_sample_prep Optimize Sample Prep: - Use high-purity solvents - Add ammonium formate adduct_formation->optimize_sample_prep end Problem Resolved optimize_sample_prep->end in_source_fragmentation Likely In-Source Fragmentation check_fragmentation->in_source_fragmentation Yes check_matrix_effects Is signal intensity inconsistent between samples? check_fragmentation->check_matrix_effects No optimize_source Optimize Source Conditions: - Lower cone voltage - Lower source temperature in_source_fragmentation->optimize_source optimize_source->end matrix_effects Likely Matrix Effects check_matrix_effects->matrix_effects Yes check_matrix_effects->end No optimize_chromatography Optimize Chromatography: - Improve separation - Use internal standards matrix_effects->optimize_chromatography optimize_chromatography->end

Caption: Troubleshooting workflow for common mass spectrometry artifacts.

Hypothetical Signaling Pathway of N-Acyl Serine

N_Acyl_Serine_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_degradation Degradation Fatty_Acyl_CoA Fatty_Acyl_CoA NAT_Synthase N-acyltransferase (hypothetical) Fatty_Acyl_CoA->NAT_Synthase Serine Serine Serine->NAT_Synthase N_Acyl_Serine N-Acyl Serine (e.g., this compound) NAT_Synthase->N_Acyl_Serine GPCR G-Protein Coupled Receptor (GPCR) N_Acyl_Serine->GPCR Activation FAAH Fatty Acid Amide Hydrolase (FAAH) N_Acyl_Serine->FAAH Hydrolysis Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) GPCR->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response (e.g., Gene Expression Changes) Second_Messenger->Cellular_Response Fatty_Acid Fatty_Acid FAAH->Fatty_Acid Serine_degraded Serine FAAH->Serine_degraded

Caption: Hypothetical signaling pathway for an N-acyl serine.

References

Technical Support Center: Optimizing Serine Palmitoyltransferase (SPT) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query for "Palmitoyl myristyl serinate enzymatic assays" likely refers to the enzymatic activity of Serine Palmitoyltransferase (SPT) . This compound is a cosmetic ingredient used for skin conditioning[1][2][3][4][5][6][7][8], while SPT is the rate-limiting enzyme in the de novo synthesis of sphingolipids, which catalyzes the condensation of L-serine and palmitoyl-CoA.[9][10][11] This guide focuses on the optimization and troubleshooting of SPT enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Serine Palmitoyltransferase (SPT) and why is its assay important?

Serine Palmitoyltransferase (SPT) is a crucial enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[9][10] It condenses L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine.[9][12] Sphingolipids are vital bioactive molecules involved in numerous cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[9][11] Dysregulation of SPT activity is implicated in various diseases, such as hereditary sensory neuropathy type 1, diabetes, and cancer.[13] Therefore, accurately measuring SPT activity is essential for studying sphingolipid metabolism and for screening potential therapeutic inhibitors.[13][14][15]

Q2: What are the essential components of an SPT enzymatic assay reaction mixture?

A typical in vitro SPT assay mixture includes:

  • Enzyme Source: This can be a purified or recombinant SPT, or more commonly, a microsomal fraction isolated from cells or tissues, as SPT is a membrane-bound enzyme located in the endoplasmic reticulum.[13]

  • Substrates: The primary substrates are L-serine and palmitoyl-CoA.[9][12] Radiolabeled L-serine (e.g., [¹⁴C]L-serine) is often used for detection.[9]

  • Cofactor: Pyridoxal (B1214274) 5'-phosphate (PLP) is an essential cofactor for SPT activity.[13]

  • Buffer: A buffer solution is needed to maintain an optimal pH, typically around 8.0 to 8.2.[16][17] HEPES is a commonly used buffer.[9][17]

  • Detergent (optional but recommended): The addition of a mild detergent like sucrose (B13894) monolaurate (SML) can increase SPT activity and reduce the activity of competing enzymes like acyl-CoA thioesterases, especially when using total cell lysates.[9]

Q3: What detection methods can be used to quantify the product of the SPT reaction?

The product of the SPT-catalyzed reaction is 3-ketodihydrosphingosine (3-KDS).[9] Common detection methods include:

  • Radioactivity-based assays: This is a traditional method that involves using radiolabeled L-serine (e.g., [¹⁴C]L-serine) and quantifying the incorporation of radioactivity into the lipid product, 3-KDS, via scintillation counting.[9][13]

  • HPLC-based assays: High-Performance Liquid Chromatography can be used to separate and quantify the 3-KDS product. This method offers high sensitivity and the ability to use an internal standard for improved accuracy.[13]

  • Mass Spectrometry (MS)-based assays: LC-MS/MS provides high specificity and sensitivity for detecting and quantifying sphingolipid species, including the direct products of the SPT reaction.[18]

Troubleshooting Guide

Problem 1: Low or No Detectable SPT Activity

Potential Cause Troubleshooting Step
Inactive Enzyme Ensure proper storage of the enzyme source (e.g., microsomal fractions at -80°C). Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions Verify the pH of the buffer is within the optimal range (pH 8.0-8.2).[16] Ensure the incubation temperature is optimal, typically 37°C.[17]
Missing Cofactor Confirm that pyridoxal 5'-phosphate (PLP) has been added to the reaction mixture, as it is an essential cofactor.[13]
Substrate Degradation Prepare substrate solutions fresh. Palmitoyl-CoA can be unstable; store it appropriately and avoid multiple freeze-thaw cycles.
Presence of Inhibitors Ensure all reagents are free of contaminants that could inhibit SPT activity. See the list of common SPT inhibitors below.
High Acyl-CoA Thioesterase Activity If using total cell lysates, competing enzymes can degrade the palmitoyl-CoA substrate. The addition of 0.1% sucrose monolaurate (SML) can inhibit these enzymes and increase SPT activity.[9]

Problem 2: High Background Signal or Poor Reproducibility

Potential Cause Troubleshooting Step
Non-specific Binding (Radioactive Assays) Ensure the lipid extraction and washing steps are performed thoroughly to remove any unincorporated radiolabeled substrate.
Inconsistent Pipetting Use calibrated pipettes and be precise, especially when adding small volumes of enzyme or substrates.
Variable Incubation Times Use a timer to ensure all reactions are incubated for the same duration. The SPT reaction is typically linear for up to 60 minutes.[9]
Substrate Inhibition High concentrations of palmitoyl-CoA can be inhibitory.[9] Perform a substrate titration to determine the optimal concentration (typically around 0.05–0.1 mM).[9]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for SPT Assays

Parameter Optimal Range/Value Source
pH 8.0 - 8.2[16][17]
Temperature 37°C[17]
L-Serine Concentration 0.5 - 1.0 mM (commonly used)[9]
Palmitoyl-CoA Concentration 0.05 - 0.1 mM (Note: Substrate inhibition occurs at higher concentrations)[9]
Pyridoxal 5'-phosphate (PLP) 20 - 50 µM[12][17]

Table 2: Kinetic Parameters for Human SPT

Substrate Km Value Source
L-Serine0.40 mM (from human keratinocytes)[16]
L-Serine1.2 mM (from HEK293 cells)[9]
Palmitoyl-CoA~1.6 µM[12]

Table 3: Common Inhibitors of Serine Palmitoyltransferase

Inhibitor Type Source
Myriocin (ISP-1) Potent and specific direct inhibitor[14][19][20]
Sphingofungin B Potent inhibitor[14]
L-cycloserine Mechanism-based inhibitor/substrate analog[14][16][19]
β-chloro-L-alanine Mechanism-based inhibitor[14][16]

Experimental Protocols & Visualizations

De Novo Sphingolipid Biosynthesis Pathway

The diagram below illustrates the initial steps of the de novo sphingolipid synthesis pathway, highlighting the rate-limiting step catalyzed by Serine Palmitoyltransferase (SPT).

Sphingolipid_Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) (Rate-Limiting Step) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine (3-KDS) SPT->KDS Condensation KDS_reductase KDS Reductase KDS->KDS_reductase DHS Dihydrosphingosine (Sphinganine) KDS_reductase->DHS Reduction CerS Ceramide Synthase DHS->CerS DHCer Dihydroceramide CerS->DHCer Acylation Further_Metabolism Further Metabolism (Ceramides, Sphingomyelin, etc.) DHCer->Further_Metabolism

Caption: De novo sphingolipid synthesis pathway.

Standard Protocol for an In Vitro SPT Assay (Radioactive)

This protocol is adapted from established methods for measuring SPT activity in cell lysates.[9]

1. Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Homogenize cells in a lysis buffer (e.g., 100 mM HEPES pH 8.0, 0.5 mM EDTA) containing protease inhibitors and 0.1% (w/v) sucrose monolaurate.[9] c. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Assay Reaction Setup: a. Prepare a master mix containing the reaction components. For a final volume of 200 µL, the final concentrations should be:

  • 100 mM HEPES, pH 8.0
  • 5 mM DTT
  • 50 µM Pyridoxal 5'-phosphate (PLP)
  • 1.0 mM L-serine, including a tracer amount of [¹⁴C]L-serine b. Add 20-200 µg of cell lysate protein to a microcentrifuge tube. c. Add the master mix to the tube. d. Pre-incubate the mixture at 37°C for 5 minutes.

3. Initiation and Termination of Reaction: a. Initiate the reaction by adding palmitoyl-CoA to a final concentration of 50-100 µM. b. Incubate at 37°C for 30-60 minutes. The reaction should be within the linear range.[9] c. Terminate the reaction by adding a strong base, such as 1 mL of 0.5 M NH₄OH.

4. Lipid Extraction and Quantification: a. Add a solvent mixture for lipid extraction (e.g., 2 mL of chloroform:methanol, 1:2 v/v). b. Vortex thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase containing the lipids. d. Wash the organic phase with a salt solution (e.g., 1 M KCl) to remove any unincorporated [¹⁴C]L-serine. e. Evaporate the solvent from the organic phase under a stream of nitrogen. f. Re-dissolve the lipid extract in a small volume of scintillation cocktail. g. Quantify the radioactivity using a liquid scintillation counter.

Experimental Workflow Diagram

Assay_Workflow A Prepare Cell Lysate (e.g., with 0.1% SML) C Add Lysate to Mix & Pre-incubate at 37°C A->C B Set Up Reaction Mix (Buffer, PLP, [14C]L-Serine) B->C D Initiate Reaction (Add Palmitoyl-CoA) C->D E Incubate at 37°C (30-60 min) D->E F Terminate Reaction (Add NH4OH) E->F G Lipid Extraction (Chloroform/Methanol) F->G H Quantify Radioactivity (Scintillation Counting) G->H

Caption: Workflow for a radioactive SPT assay.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Low/No SPT Activity? Check_Enzyme Is enzyme source active? (Proper storage, no freeze-thaw) Start->Check_Enzyme Yes Check_Conditions Are assay conditions optimal? (pH 8.0-8.2, 37°C) Check_Enzyme->Check_Conditions Yes Result_Enzyme Solution: Use fresh enzyme prep Check_Enzyme->Result_Enzyme No Check_Reagents Are all reagents present & fresh? (PLP, L-Serine, Palmitoyl-CoA) Check_Conditions->Check_Reagents Yes Result_Conditions Solution: Adjust pH and temperature Check_Conditions->Result_Conditions No Check_Inhibitors Using total lysate? High thioesterase activity? Check_Reagents->Check_Inhibitors Yes Result_Reagents Solution: Prepare fresh reagents Check_Reagents->Result_Reagents No Result_Inhibitors Solution: Add 0.1% SML to lysate Check_Inhibitors->Result_Inhibitors Yes Further_Investigation Consult advanced literature Check_Inhibitors->Further_Investigation No OK Problem Solved Result_Enzyme->OK Result_Conditions->OK Result_Reagents->OK Result_Inhibitors->OK

Caption: Troubleshooting decision tree for low SPT activity.

References

Validation & Comparative

A Comparative Guide to Palmitoyl Myristyl Serinate and Natural Ceramides in Skin Barrier Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the skin barrier, primarily governed by the lipid-rich matrix of the stratum corneum, is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental insults. Ceramides (B1148491), a major lipid component of this barrier, are central to its function. This guide provides an objective comparison of two approaches to bolstering the skin barrier: the application of natural ceramides and the use of palmitoyl (B13399708) myristyl serinate, a synthetic pseudo-ceramide. This comparison is based on available experimental data, detailing their mechanisms of action, efficacy, and the methodologies used for their evaluation.

Mechanism of Action: Direct Replacement vs. Endogenous Stimulation

The fundamental difference between natural ceramides and palmitoyl myristyl serinate lies in their approach to barrier repair.

Natural Ceramides: The Direct Approach

Topically applied natural ceramides, often a cocktail of different ceramide species (e.g., Ceramide NP, AP, EOP), directly replenish the depleted lipid content of the stratum corneum. These exogenous ceramides integrate into the lamellar lipid structure, physically reinforcing the barrier and immediately improving its function. This "outside-in" approach provides a direct and rapid means of restoring barrier integrity.

This compound: An "Inside-Out" Strategy

This compound is a pseudo-ceramide, a synthetic molecule designed to mimic the structure and function of natural ceramides. Its mechanism of action is believed to be indirect, stimulating the skin's own production of ceramides. While direct evidence for this compound is limited, extensive research on the structurally similar compound, N-palmitoyl serinol, reveals a sophisticated biological pathway.

N-palmitoyl serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA), has been shown to stimulate the synthesis of ceramides in human keratinocytes. This process is mediated through the activation of the cannabinoid receptor CB1. Activation of this receptor initiates a signaling cascade that upregulates the activity of ceramide synthases (CerS), specifically CerS2 and CerS3. These enzymes are responsible for producing the long-chain ceramides (C22-C24) that are critical for a robust and properly formed epidermal barrier.[1] This "inside-out" approach aims to restore the skin's natural ability to maintain its own barrier.

Below is a diagram illustrating the proposed signaling pathway for N-palmitoyl serinol, which is inferred to be similar for this compound.

Palmitoyl_Myristyl_Serinate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Keratinocyte) PMS This compound (as N-palmitoyl serinol analog) CB1 CB1 Receptor PMS->CB1 Signaling_Cascade Signaling Cascade CB1->Signaling_Cascade CerS2_3_Activation Activation of Ceramide Synthases (CerS2 & CerS3) Signaling_Cascade->CerS2_3_Activation De_Novo_Synthesis De Novo Ceramide Synthesis CerS2_3_Activation->De_Novo_Synthesis Long_Chain_Ceramides Increased Long-Chain Ceramides (C22-C24) De_Novo_Synthesis->Long_Chain_Ceramides Barrier_Function Enhanced Skin Barrier Function Long_Chain_Ceramides->Barrier_Function

Proposed signaling pathway for this compound.

Quantitative Data Comparison

Table 1: Efficacy of a Pseudo-Ceramide Analog (N-palmitoyl serinol) in Barrier Repair (Animal Study)

ParameterTreatment GroupOutcomeReference
Transepidermal Water Loss (TEWL)0.5% N-palmitoyl serinol (topical, twice daily for 1 week)Lowered basal TEWL rates and accelerated barrier recovery in normal mice.[2]
Stratum Corneum Hydration0.5% N-palmitoyl serinol (topical, daily for 4 weeks)Prevented the reduction in stratum corneum hydration in a murine model of atopic dermatitis-like skin.[2]

Table 2: Efficacy of Natural Ceramide Formulations in Barrier Repair (Human Clinical Studies)

ParameterTreatment GroupDurationOutcomeReference
Transepidermal Water Loss (TEWL)Ceramide-containing cream24 hoursSignificant decrease in TEWL (~22% from baseline).[3]
Skin HydrationCeramide-containing cream24 hoursSignificantly greater increase in skin hydration compared to reference moisturizers.[3]
Transepidermal Water Loss (TEWL)Ceramide-containing cleanser and moisturizer28 days13.42% decrease in TEWL.[4]
Skin HydrationCeramide-containing cleanser and moisturizer28 days47.37% increase in skin hydration.[4]
Transepidermal Water Loss (TEWL)Ceramide and Natural Moisturizing Factor (NMF) containing cream4 weeks45% reduction in TEWL compared to baseline.[5]
Skin HydrationCeramide and Natural Moisturizing Factor (NMF) containing creamImmediateOver 100% improvement in skin hydration upon application.[5]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of these skin barrier-enhancing ingredients.

Measurement of Transepidermal Water Loss (TEWL)

This non-invasive method quantifies the amount of water that evaporates from the skin's surface, providing a direct measure of barrier integrity. A lower TEWL value indicates a more intact barrier.

  • Instrumentation: A Tewameter® (e.g., TM300 or TM Hex, Courage+Khazaka, Germany) is commonly used. This instrument employs an "open chamber" method to measure the water vapor pressure gradient above the skin surface.

  • Acclimatization: Subjects are required to acclimatize in a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes prior to measurement.

  • Measurement Procedure:

    • The test area (commonly the volar forearm) is cleaned and allowed to dry.

    • The Tewameter® probe is placed gently on the skin surface.

    • The instrument records the water vapor flux in g/m²/h.

    • Multiple readings are taken and averaged to ensure accuracy.

  • Data Analysis: Changes in TEWL are compared between baseline and post-treatment time points, and between treated and control sites.

TEWL_Measurement_Workflow Start Start Acclimatization Subject Acclimatization (20-30 min in controlled environment) Start->Acclimatization Baseline_Measurement Baseline TEWL Measurement (Tewameter®) Acclimatization->Baseline_Measurement Product_Application Application of Test Product Baseline_Measurement->Product_Application Post_Treatment_Measurement Post-Treatment TEWL Measurement (at specified time points) Product_Application->Post_Treatment_Measurement Data_Analysis Data Analysis (Comparison to baseline and control) Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Transepidermal Water Loss (TEWL) measurement.
Measurement of Skin Hydration (Corneometry)

Corneometry measures the electrical capacitance of the stratum corneum, which is directly related to its water content. Higher capacitance values indicate greater skin hydration.

  • Instrumentation: A Corneometer® (e.g., CM 825, Courage+Khazaka, Germany) is the standard instrument.

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize in a controlled environment.

  • Measurement Procedure:

    • The test area is prepared as for TEWL measurement.

    • The Corneometer® probe is pressed firmly onto the skin surface.

    • The instrument provides a hydration value in arbitrary units (A.U.).

    • Multiple measurements are taken and averaged.

  • Data Analysis: Changes in skin hydration are compared between baseline and post-treatment, and between treated and control sites.

Corneometry_Workflow Start Start Acclimatization Subject Acclimatization (20-30 min in controlled environment) Start->Acclimatization Baseline_Measurement Baseline Hydration Measurement (Corneometer®) Acclimatization->Baseline_Measurement Product_Application Application of Test Product Baseline_Measurement->Product_Application Post_Treatment_Measurement Post-Treatment Hydration Measurement (at specified time points) Product_Application->Post_Treatment_Measurement Data_Analysis Data Analysis (Comparison to baseline and control) Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Skin Hydration (Corneometry) measurement.
In Vitro Ceramide Synthesis Assay in Keratinocytes

This assay quantifies the production of new ceramides in cultured human keratinocytes following treatment with a test compound.

  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cells) are cultured under standard conditions.

  • Treatment: Cells are treated with the test compound (e.g., N-palmitoyl serinol) for a specified duration. In some models, an inflammatory stimulus (e.g., IL-4) is used to create a "diseased" state with reduced ceramide levels.

  • Lipid Extraction: Total lipids are extracted from the cells using a solvent system such as chloroform/methanol.

  • Ceramide Quantification: The levels of different ceramide species are quantified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique allows for the separation and precise measurement of individual ceramide molecules based on their mass-to-charge ratio.

  • Data Analysis: Ceramide levels in treated cells are compared to those in untreated or vehicle-treated control cells.

Conclusion

Both natural ceramides and pseudo-ceramides like this compound offer promising avenues for skin barrier repair, albeit through different mechanisms. Natural ceramides provide a direct, structural reinforcement of the barrier, with a wealth of clinical data supporting their efficacy in improving hydration and reducing TEWL. This compound, as inferred from studies on its close analog, represents a more sophisticated biological approach, aiming to stimulate the skin's own ceramide production machinery.

The choice between these ingredients in a drug development or formulation context may depend on the desired onset of action, the target skin condition, and the overall formulation strategy. For immediate barrier repair and hydration, natural ceramides are a well-established option. For a longer-term strategy aimed at restoring the skin's inherent barrier-producing capacity, pseudo-ceramides that stimulate endogenous synthesis present a compelling alternative. Further head-to-head clinical trials are warranted to directly compare the efficacy of these two approaches in various skin types and conditions.

References

Comparative Efficacy of Palmitoyl Myristyl Serinate and Other Synthetic Ceramides in Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Palmitoyl Myristyl Serinate, a pseudo-ceramide, against other common synthetic ceramides (B1148491) such as Ceramide NP, AP, and EOP. The focus is on their role in skin barrier function and restoration, supported by experimental data and detailed methodologies.

Introduction to Ceramides and Skin Barrier Function

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against water loss and penetration of harmful external substances. This barrier function is critically dependent on the intercellular lipid matrix, which is composed of approximately 50% ceramides, 25% cholesterol, and 25% free fatty acids.[1][2] Ceramides are a class of waxy lipid molecules that are essential for maintaining the structural integrity and permeability of the skin barrier.[3][4]

A decline in the skin's natural ceramide content, due to aging or skin conditions like atopic dermatitis, leads to a compromised barrier, resulting in increased transepidermal water loss (TEWL) and susceptibility to dryness and irritation.[5][6][7] To address this, synthetic ceramides and pseudo-ceramides are widely used in dermatological and cosmetic formulations to replenish the skin's lipid content and restore barrier function.[5][6][8]

  • Synthetic Ceramides: These are lab-made ceramides that are structurally identical or very similar to the ceramides naturally found in the skin (e.g., Ceramide NP, AP, EOP).[1] They offer high purity and stability.[5][6]

  • Pseudo-ceramides: These are synthetic lipids designed to mimic the function of natural ceramides but have a different chemical structure.[5][9] this compound is a prominent example of a pseudo-ceramide.[5][9]

This guide will compare the efficacy of this compound with other well-established synthetic ceramides based on available scientific evidence.

Mechanism of Action

This compound: this compound is a synthetic compound created from the esterification of palmitic acid, myristic acid, and the amino acid serine.[10] It functions as a skin-conditioning agent, providing emollient and moisturizing properties.[10][11][12] As a pseudo-ceramide, it is designed to integrate into the lipid layers of the stratum corneum, reinforcing the skin's barrier and reducing water loss.[5][9] Some studies suggest that topical application of pseudo-ceramides can significantly improve atopic dry skin symptoms by helping to normalize the ceramide profile in the stratum corneum.[13]

Other Synthetic Ceramides (NP, AP, EOP): These ceramides have distinct roles in maintaining skin health, and are often used in combination to mimic the natural lipid composition of the skin.[14]

  • Ceramide NP (N-stearoyl-phytosphingosine): This is one of the most abundant ceramides in the stratum corneum.[15] It is highly effective at improving skin hydration and reducing TEWL due to its ability to integrate seamlessly into the skin's lipid barrier.[14][15][16]

  • Ceramide AP (α-hydroxy-N-stearoyl-phytosphingosine): This ceramide contributes to the stabilization of the lipid matrix through additional hydrogen bonding.[15] It is often used to improve dry and sensitive skin conditions and may have mild exfoliating properties.[16][17]

  • Ceramide EOP (Ester-linked ω-hydroxy-ceramide): This is a more flexible ceramide that helps to form a more dynamic and fluid lipid matrix.[14] It is particularly beneficial for improving skin elasticity and texture.[14]

The efficacy of these ceramides is often dependent on their formulation and the ratio in which they are combined with other lipids like cholesterol and fatty acids, with a 3:1:1 ratio often cited as optimal for barrier repair.[17]

Comparative Efficacy Data

The efficacy of skin barrier-restoring ingredients is primarily quantified by their ability to reduce Transepidermal Water Loss (TEWL) and increase skin hydration. The following table summarizes representative data from studies evaluating ceramides and pseudo-ceramides.

Ingredient/FormulationKey Efficacy MetricResultStudy Reference/Notes
Synthetic Pseudo-ceramide (pCer) Transepidermal Water Loss (TEWL)Significant decrease after 4 weeks of treatment.Based on a study on patients with atopic dermatitis.
Synthetic Pseudo-ceramide (pCer) Stratum Corneum Water ContentSignificant increase after 4 weeks of treatment.Based on a study on patients with atopic dermatitis.[13]
Ceramide-containing Moisturizers SCORAD (SCORing Atopic Dermatitis)Significant improvement compared to other moisturizers.Meta-analysis of several studies.[18]
Ceramide-containing Moisturizers Transepidermal Water Loss (TEWL)No significant difference compared to other moisturizers in a meta-analysis.High heterogeneity was noted among the studies.[18]
0.5% Topical Ceramide NP Skin Resilience (post tape stripping)Faster recovery compared to placebo; increased resilience after 2 weeks.Study on distressed skin.

Note: Direct head-to-head clinical trials comparing this compound with other specific synthetic ceramides are limited in publicly available literature. The data presented is based on studies evaluating these types of ingredients, which supports their general efficacy in improving skin barrier function.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the efficacy of topical ceramides.

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity. A lower TEWL value indicates a more intact barrier.[19]

Instrumentation: Tewameter® (or other open-chamber evaporimeter).

Protocol:

  • Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes prior to measurement.[20][21][22]

  • Test Area Preparation: The test area (commonly the volar forearm) is cleaned if necessary and patted dry. A baseline measurement is taken before the application of any product.[20]

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied evenly to the designated test area.[20]

  • Measurement:

    • The probe of the TEWL meter is placed gently on the skin surface.[23]

    • The device measures the water vapor density gradient.[19]

    • Measurements are taken at specified time points after product application (e.g., 1, 2, 4, and 24 hours).[20]

    • Multiple readings are taken and averaged for each time point to ensure reliability.[19]

  • Data Expression: Results are expressed in grams per square meter per hour (g/m²/h).[23]

Objective: To measure the hydration level of the stratum corneum.

Instrumentation: Corneometer®.

Protocol:

  • Acclimatization: Subjects follow the same acclimatization procedure as for TEWL measurements.[21]

  • Test Area Preparation: The test area is prepared in the same manner as for TEWL measurements, with a baseline reading taken.

  • Product Application: The test product is applied as described above.

  • Measurement:

    • The Corneometer® probe is pressed firmly and consistently onto the skin surface. A spring-loaded mechanism in the probe ensures constant pressure.[24][25]

    • The instrument measures the skin's electrical capacitance, which correlates with the water content in the stratum corneum (measurement depth of 10-20 µm).[24][26][27]

    • The measurement is very quick (approx. 1 second) to avoid occlusion effects.[24][25]

    • Readings are taken at the same time points as TEWL measurements.

  • Data Expression: Results are expressed in arbitrary units (AU).[27]

Visualizations: Signaling Pathways and Experimental Workflow

Ceramides are not only structural components but also act as signaling molecules involved in regulating cell differentiation, proliferation, and apoptosis. Dysregulation of ceramide metabolism can impact inflammatory signaling pathways such as NF-κB and MAPK.[28]

G cluster_synthesis Ceramide Synthesis Pathways cluster_function Cellular Functions sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase de_novo De Novo Pathway (Serine + Palmitoyl-CoA) de_novo->ceramide Ceramide Synthase barrier Stratum Corneum Lipid Barrier ceramide->barrier diff Keratinocyte Differentiation ceramide->diff apoptosis Apoptosis ceramide->apoptosis inflammation Modulation of Inflammatory Signaling (e.g., NF-κB, MAPK) ceramide->inflammation

Caption: Simplified overview of ceramide synthesis and its key cellular functions.

The following diagram illustrates a typical clinical study workflow for evaluating the efficacy of a topical product containing ceramides.

G start Subject Recruitment & Screening acclimatization Acclimatization (30 min in controlled environment) start->acclimatization baseline Baseline Measurements (TEWL, Corneometry) acclimatization->baseline application Product Application (Standardized Dose) baseline->application measurement_points Post-Application Measurements (e.g., 1h, 2h, 4h, 24h) application->measurement_points data_analysis Data Analysis (Comparison to Baseline & Placebo) measurement_points->data_analysis end Conclusion on Efficacy data_analysis->end

References

Comparative Analysis: N-palmitoyl serinol versus Palmitoyl myristyl serinate in Skin Barrier Function and Ceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic and dermatological ingredients aimed at improving skin health, N-palmitoyl serinol (NPS) and Palmitoyl myristyl serinate have emerged as noteworthy compounds. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these molecules. The analysis reveals a significant disparity in the depth of scientific investigation, with N-palmitoyl serinol being the subject of extensive research elucidating its mechanisms and efficacy, while data on this compound remains largely descriptive.

Physicochemical Properties and Functional Roles

N-palmitoyl serinol (NPS) is an analog of the endocannabinoid N-palmitoyl ethanolamine.[1][2] It is recognized for its role in enhancing epidermal permeability barrier function and stimulating the production of ceramides (B1148491), which are crucial lipids for maintaining skin barrier integrity.[1][3]

This compound is described as a skin conditioning agent and emollient.[3] Its primary functions are to soften and moisturize the skin, contributing to improved suppleness and a strengthened skin barrier.[3] It is a synthetic ingredient generally considered safe for cosmetic use.[3]

Quantitative Performance Data

Table 1: Comparative Performance Data

ParameterN-palmitoyl serinol (NPS)This compound
Effect on Transepidermal Water Loss (TEWL) - Significantly lowered basal TEWL rates with 0.5% NPS applied twice daily for 1 week in normal mice. - Accelerated barrier recovery after disruption.[3][4]No quantitative data available. Generally described as strengthening the skin barrier.[3]
Effect on Ceramide Synthesis - Significantly stimulated total ceramide content in human keratinocytes. - Specifically increased the levels of long-chain ceramides (C22-C24). - Upregulated the activity of ceramide synthase 2 (CerS2) and CerS3.[1][2]No quantitative data available.
Anti-inflammatory Effects - Attenuated epidermal hyperproliferation and inflammatory infiltration in a murine model of atopic dermatitis.[3]No quantitative data available.
Mechanism of Action - Stimulates ceramide production through a Cannabinoid Receptor 1 (CB1)-dependent mechanism.[1][2]Not elucidated in available literature.

Signaling Pathways and Mechanisms of Action

The mechanism by which N-palmitoyl serinol exerts its effects on the skin has been a subject of detailed investigation. It is understood to stimulate ceramide production through the activation of the CB1 receptor, which in turn upregulates key enzymes in both the de novo ceramide synthesis and sphingomyelin (B164518) hydrolysis pathways.

Ceramide Synthesis Pathway and NPS Action cluster_0 De Novo Ceramide Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 NPS Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Ceramides Ceramides Dihydroceramides->Ceramides Improved Skin Barrier Improved Skin Barrier Ceramides->Improved Skin Barrier Sphingomyelin Sphingomyelin Sphingomyelin->Ceramides SMase NPS NPS CB1 CB1 Receptor NPS->CB1 Activates SPT SPT CB1->SPT Upregulates CerS CerS CB1->CerS Upregulates (CerS2 & CerS3) SMase SMase CB1->SMase Upregulates

Ceramide synthesis pathways activated by N-palmitoyl serinol (NPS).

In contrast, the specific signaling pathways or molecular targets of this compound have not been detailed in the reviewed literature. Its function is broadly categorized as that of an emollient and skin-conditioning agent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for N-palmitoyl serinol.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the quantity of water that passes from inside the body through the epidermal layer to the surrounding atmosphere.

Protocol:

  • Acclimatization: Subjects are required to rest for at least 30 minutes in a room with controlled temperature (18-22°C) and humidity (50% +/- 5%).

  • Measurement Device: A Tewameter® or a similar evaporimeter with an open-chamber probe is used.

  • Procedure: The probe is held gently against the skin surface. The device measures the water vapor pressure gradient at two points, which is then used to calculate the rate of water evaporation.

  • Data Acquisition: Measurements are taken at baseline and at specified time points after product application. Multiple readings are taken at each site and averaged to ensure reliability.

  • Data Analysis: TEWL is expressed in g/m²·h. A lower TEWL value indicates a more intact skin barrier.

TEWL Measurement Workflow Subject Acclimatization Subject Acclimatization Baseline TEWL Measurement Baseline TEWL Measurement Subject Acclimatization->Baseline TEWL Measurement Product Application Product Application Baseline TEWL Measurement->Product Application Post-application Measurements Post-application Measurements Product Application->Post-application Measurements At defined time points Data Analysis Data Analysis Post-application Measurements->Data Analysis Comparison to baseline

General workflow for Transepidermal Water Loss (TEWL) measurement.
Quantification of Ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of different ceramide species in skin samples.

Protocol:

  • Sample Preparation:

    • For cell cultures (e.g., human keratinocytes), cells are harvested and lysed.

    • For tissue samples, the tissue is homogenized.

  • Lipid Extraction:

    • A modified Bligh-Dyer method is commonly used. A mixture of chloroform (B151607):methanol (1:2, v/v) is added to the sample.

    • An internal standard (e.g., C17:0 ceramide) is added to correct for extraction efficiency.

    • The mixture is vortexed, and phase separation is induced by adding chloroform and water.

    • The lower organic phase containing the lipids is collected.

  • Solvent Evaporation and Reconstitution: The solvent from the organic phase is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into an HPLC system coupled to a tandem mass spectrometer.

    • Ceramide species are separated based on their hydrophobicity on a C18 column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify different ceramide species based on their precursor and product ion masses.

  • Data Analysis: The concentration of each ceramide species is determined by comparing its peak area to that of the internal standard.

Conclusion

The comparative analysis of N-palmitoyl serinol and this compound reveals a significant gap in the scientific understanding and documented efficacy of these two ingredients. N-palmitoyl serinol is supported by a robust body of evidence demonstrating its ability to improve skin barrier function by reducing TEWL and to actively stimulate the synthesis of essential ceramides through a well-defined signaling pathway. This makes it a compelling candidate for formulations aimed at treating skin conditions characterized by a compromised barrier, such as atopic dermatitis.

In contrast, the available information on this compound is limited to its general role as a skin conditioning agent and emollient. While it is described as strengthening the skin barrier, there is a lack of publicly available quantitative data to substantiate these claims or to elucidate its mechanism of action.

For researchers, scientists, and drug development professionals, this analysis underscores the importance of scrutinizing the level of scientific evidence supporting the use of an ingredient. While both compounds may have a place in skincare, N-palmitoyl serinol currently offers a far more compelling, evidence-based rationale for its inclusion in products designed to actively repair and enhance the skin's barrier function. Further research is warranted to explore the potential benefits and mechanisms of this compound in a more quantitative and systematic manner.

References

A Comparative Guide to Palmitoyl Myristyl Serinate: In Vivo vs. In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl myristyl serinate is a synthetic pseudo-ceramide that has garnered interest in the cosmetic and dermatological fields for its potential to restore and maintain the skin's barrier function. Structurally, it is composed of palmitic acid and myristic acid linked to a serine backbone.[1] This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound and its close structural analog, N-palmitoyl serinol (NPS), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

In Vitro Effects: Stimulating the Building Blocks of the Skin Barrier

In vitro studies, primarily conducted on human keratinocytes, have focused on the molecular mechanisms by which this compound analogs influence the production of ceramides (B1148491), the primary lipid components of the stratum corneum.

A key study investigated the effects of N-palmitoyl serinol (NPS), an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) and structurally similar to this compound, on human epidermal keratinocytes.[2][3] The findings from this research provide significant insights into the compound's mechanism of action at a cellular level.

Quantitative Data: In Vitro Ceramide Production

The following table summarizes the quantitative data on the effect of N-palmitoyl serinol on ceramide production in an in vitro model of skin inflammation (IL-4-treated human keratinocytes).

ParameterTreatmentConcentrationDurationKey FindingReference
Total Ceramide ContentN-palmitoyl serinol (NPS)25 µM4 hoursSignificantly stimulated the IL-4-mediated decrease in cellular ceramide levels.[2][3]
Long-Chain Ceramides (C22-C24)N-palmitoyl serinol (NPS)25 µM4 hoursSelectively increased ceramides with long-chain fatty acids through activation of ceramide synthase (CerS) 2 and CerS3.[2][3]
Cell ViabilityN-palmitoyl serinol (NPS)≥50 µM24 hoursA significant decrease in cell viability was observed. Concentrations ≤25 µM were used for efficacy studies.[3]
Experimental Protocol: In Vitro Ceramide Analysis

The methodology employed in the key in vitro study provides a framework for assessing the effects of pseudo-ceramides on ceramide synthesis:

  • Cell Culture: Human epidermal keratinocytes (HaCaT cell line) are cultured under standard conditions.

  • Induction of Inflammation: To mimic an inflammatory skin condition like atopic dermatitis, cells are pre-treated with interleukin-4 (IL-4) at a concentration of 50 ng/mL for 20 hours.[2][3]

  • Treatment: The cultured keratinocytes are then incubated with N-palmitoyl serinol (25 µM) for a specified duration (e.g., 4 hours).[2][3]

  • Ceramide Extraction and Analysis: Cellular lipids are extracted, and the total ceramide content, as well as the levels of specific ceramide species (categorized by fatty acid chain length), are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]

  • Enzyme Activity Assays: The activities of key enzymes in the ceramide synthesis pathway, such as serine palmitoyltransferase (SPT), ceramide synthase (CerS), and sphingomyelinase (SMase), are measured to elucidate the mechanism of action.

  • Cytotoxicity Assay: Cell viability in response to a range of concentrations of the test compound is assessed using methods like the MTT assay to determine non-toxic and effective concentrations.[3]

Signaling Pathway: Ceramide Synthesis Stimulation

The in vitro research suggests that N-palmitoyl serinol stimulates ceramide production through a specific signaling pathway involving the cannabinoid receptor 1 (CB1).

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular NPS N-palmitoyl serinol CB1 CB1 Receptor NPS->CB1 Binds to DeNovo De Novo Ceramide Synthesis Pathway CB1->DeNovo Activates SM Sphingomyelin Hydrolysis Pathway CB1->SM Activates CerS2_3 CerS2 & CerS3 Activation DeNovo->CerS2_3 Ceramides Increased Long-Chain Ceramides (C22-C24) SM->Ceramides CerS2_3->Ceramides

N-palmitoyl serinol signaling pathway for ceramide synthesis.

In Vivo Effects: Strengthening the Skin's Protective Shield

In vivo studies provide critical evidence of a compound's efficacy in a complex biological system. While direct in vivo data for this compound is limited, research on its analog, N-palmitoyl serinol, in a murine model of atopic dermatitis offers valuable insights into its potential to improve skin barrier function.[4][5]

Quantitative Data: In Vivo Skin Barrier Function

The following table summarizes the quantitative data on the effect of topical N-palmitoyl serinol on skin barrier function in mice.

ParameterModelTreatmentConcentrationDurationKey FindingReference
Basal Transepidermal Water Loss (TEWL)Normal C57BL/6J miceTopical N-palmitoyl serinol (NPS)0.5% in ethanol1 week (twice daily)Significantly lowered basal TEWL rates.[4][5]
Permeability Barrier RecoveryNormal C57BL/6J mice (after barrier disruption)Topical N-palmitoyl serinol (NPS)0.2% and 0.5% in ethanol1 week (twice daily)Accelerated barrier recovery 3.5 hours after disruption.[4]
TEWL in Atopic Dermatitis ModelMurine model of allergic contact dermatitis (DNFB-induced)Topical N-palmitoyl serinol (NPS)0.5% in ethanol4 weeks (daily)Prevented the emergence of epidermal permeability barrier dysfunction (i.e., prevented an increase in TEWL).[4][5]
Stratum Corneum HydrationMurine model of allergic contact dermatitis (DNFB-induced)Topical N-palmitoyl serinol (NPS)0.5% in ethanol4 weeks (daily)Prevented the reduction in stratum corneum hydration.[4]
Experimental Protocol: In Vivo Transepidermal Water Loss (TEWL) Measurement

The methodology for assessing skin barrier function in vivo typically involves the following steps:

  • Animal Model: A suitable animal model, such as C57BL/6J mice, is used. For disease models, a condition like atopic dermatitis can be induced, for example, by repeated application of 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB).[4]

  • Topical Application: The test compound, dissolved in a suitable vehicle (e.g., ethanol), is applied topically to a defined area of the skin at a specific concentration and frequency.[4][5]

  • Acclimatization: Before measurements, the animals are acclimatized to a controlled environment with stable temperature and humidity for a set period (e.g., 30 minutes).[6][7]

  • TEWL Measurement: Transepidermal water loss is measured using a Tewameter or a similar device with an open-chamber probe. The probe is placed on the skin surface, and the rate of water vapor evaporation is recorded.[6][7]

  • Barrier Disruption (for recovery studies): To assess the rate of barrier recovery, the stratum corneum can be acutely disrupted using methods like tape stripping. TEWL is then measured at various time points post-disruption.[8]

  • Data Analysis: TEWL values are typically expressed in g/m²/h. Statistical analysis is performed to compare the effects of the test compound with a vehicle control.

Experimental Workflow: In Vivo Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a topical agent for skin barrier repair.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Model Select Animal Model (e.g., C57BL/6J mice) Induce Induce Atopic Dermatitis (optional, e.g., with DNFB) Model->Induce Groups Divide into Treatment Groups (Vehicle vs. Test Compound) Induce->Groups Apply Topical Application (e.g., daily for 4 weeks) Groups->Apply Acclimate Acclimatize Animals (Controlled Environment) Apply->Acclimate Biopsy Skin Biopsy (for histology) Apply->Biopsy Measure_TEWL Measure TEWL (Tewameter) Acclimate->Measure_TEWL Measure_Hydration Measure Stratum Corneum Hydration (Corneometer) Acclimate->Measure_Hydration Compare Compare Treatment vs. Vehicle (Statistical Analysis) Measure_TEWL->Compare Measure_Hydration->Compare Evaluate Evaluate Histological Changes (e.g., inflammation, hyperplasia) Biopsy->Evaluate Conclusion Draw Conclusions on Efficacy Compare->Conclusion Evaluate->Conclusion

References

A Comparative Analysis of Palmitoyl Myristyl Serinate and Other Leading Skin Conditioning Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficacious skin conditioning agents is a cornerstone of dermatological research and cosmetic science. While established molecules like ceramides (B1148491), hyaluronic acid, and glycerin have well-documented benefits, newer compounds are continually emerging. This guide provides an objective comparison of the performance of Palmitoyl Myristyl Serinate against these traditional agents, supported by available experimental data and an exploration of their molecular mechanisms.

Section 1: Overview of Mechanisms of Action

A fundamental understanding of how these agents interact with the skin at a molecular level is crucial for their effective application in product development.

This compound: This synthetic molecule is structurally composed of palmitic acid, myristic acid, and the amino acid serine. While direct, peer-reviewed studies on its specific efficacy are limited, its mechanism can be inferred from its components and related molecules. It is suggested to function as a ceramide analogue, with one of its trade names being Ceramide A2™ PH.[1] The emollient properties of its fatty acid chains (palmitic and myristic acid) help to form a protective layer on the skin, reducing transepidermal water loss (TEWL).[2][3] Serine is a key component of the skin's Natural Moisturizing Factor (NMF), contributing to skin hydration by binding water.[4][5] A study on a similar molecule, N-palmitoyl serinol, demonstrated the stimulation of ceramide production in keratinocytes through the cannabinoid receptor CB1-dependent mechanism, suggesting a potential pathway for this compound to enhance the skin's natural barrier function.[6][7][8]

Ceramides: These are naturally occurring lipids that are major components of the stratum corneum.[9] They play a critical role in structuring and maintaining the water permeability barrier function of the skin. Topically applied ceramides integrate into the skin's lipid barrier, reinforcing its structure and reducing TEWL.

Hyaluronic Acid (HA): A glycosaminoglycan with a remarkable capacity to bind and retain water molecules. Its primary mechanism is hydration of the epidermis. The biological effects of HA can vary with its molecular weight; high molecular weight HA forms a film on the skin surface to prevent water loss, while low molecular weight HA can penetrate deeper and may have signaling roles.

Glycerin: A humectant that attracts water from the dermis and the environment into the epidermis. It has been shown to improve stratum corneum hydration, skin barrier function, and the mechanical properties of the skin.[9]

Table 1: Comparison of General Properties and Mechanisms of Action

FeatureThis compound (Inferred)CeramidesHyaluronic AcidGlycerin
Primary Function Skin Conditioning, Emollient, Barrier RepairBarrier Reinforcement, Water RetentionHydration, ViscoelasticityHydration, Barrier Repair
Mechanism of Action Forms a protective lipid layer, contributes to NMF, potentially stimulates ceramide synthesis.[1][2][4][5][6]Integrates into the stratum corneum lipid lamellae to reinforce the skin barrier.Binds and retains large amounts of water in the epidermis.Attracts and holds water from the dermis and environment.[9]
Source SyntheticNatural (skin-identical) or SyntheticBio-fermentation or Animal-derivedNatural or Synthetic
Solubility LipophilicLipophilicHydrophilicHydrophilic

Section 2: Quantitative Efficacy Data

Objective measurement of skin parameters is essential for validating the efficacy of skin conditioning agents. The following table summarizes available quantitative data. It is important to note the limited availability of specific data for this compound.

Table 2: Summary of Quantitative Efficacy Data

ParameterThis compoundCeramidesHyaluronic AcidGlycerin
Skin Hydration Data not available in peer-reviewed literature. Inferred to improve hydration due to serine component.[4]Studies show significant improvement in skin hydration.Clinically proven to significantly increase skin hydration.Demonstrated to significantly increase skin hydration.[9]
Transepidermal Water Loss (TEWL) Data not available. Inferred to reduce TEWL due to fatty acid components.[2][3]Shown to significantly reduce TEWL.Can reduce TEWL by forming a surface film (High MW HA).Proven to reduce TEWL and accelerate barrier recovery.[9]
Skin Barrier Function Inferred to strengthen the skin barrier.[2][3]Proven to restore and improve skin barrier function.Can support barrier function through hydration.Shown to improve skin barrier function.[9]
Anti-inflammatory Effects Palmitic acid component may have pro-inflammatory effects in certain contexts.[10][11]Some ceramides and their metabolites have roles in modulating inflammation.Can modulate inflammatory pathways, with effects dependent on molecular weight.Possesses anti-irritant properties.

Section 3: Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below is a representative experimental protocol for assessing skin barrier function, a key performance indicator for these agents.

Representative Experimental Protocol: In-Vivo Measurement of Skin Barrier Function

  • Subject Recruitment: A cohort of healthy volunteers with signs of dry skin is recruited. A washout period of at least one week with a basic cleanser is implemented.

  • Baseline Measurements:

    • Transepidermal Water Loss (TEWL): Measured on the volar forearm using an evaporimeter (e.g., Tewameter®).

    • Stratum Corneum Hydration: Measured using a corneometer (e.g., Corneometer®).

    • Measurements are taken in a climate-controlled room after a 30-minute acclimatization period.

  • Product Application: Test areas are demarcated on the forearms. The test product (e.g., a cream containing the active ingredient) and a placebo control are applied to the respective areas twice daily for a period of 4 weeks.

  • Follow-up Measurements: TEWL and stratum corneum hydration are measured at specified intervals (e.g., week 2 and week 4) under the same conditions as the baseline measurements.

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed to compare the changes from baseline between the active and placebo groups.

Section 4: Signaling Pathways and Molecular Interactions

The efficacy of skin conditioning agents is underpinned by their interaction with cellular signaling pathways.

This compound (Proposed Pathway): Based on the action of N-palmitoyl serinol, this compound may act as a ligand for the cannabinoid receptor CB1 on keratinocytes. This interaction could trigger downstream signaling cascades that upregulate the expression and activity of enzymes involved in ceramide synthesis, such as serine palmitoyltransferase and ceramide synthases.[6][7][8] The palmitic acid component may also interact with Peroxisome Proliferator-Activated Receptors (PPARs), which are known to play a role in keratinocyte differentiation and lipid metabolism.

Palmitoyl_Myristyl_Serinate_Pathway PMS Palmitoyl Myristyl Serinate CB1 CB1 Receptor PMS->CB1 Binds to PPAR PPARα PMS->PPAR Activates AC Adenylyl Cyclase CB1->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Ceramide Synthesis Gene Expression (e.g., SPT, CerS) CREB->Gene Promotes Transcription Ceramide Increased Ceramide Production Gene->Ceramide Barrier Enhanced Skin Barrier Function Ceramide->Barrier Differentiation Keratinocyte Differentiation PPAR->Differentiation Differentiation->Barrier

Proposed signaling pathway for this compound.

Ceramides: As structural components, their primary role is not in signaling, but their metabolites, such as sphingosine-1-phosphate (S1P), are potent signaling molecules involved in cell proliferation, differentiation, and apoptosis.

Hyaluronic Acid: Interacts with cell surface receptors like CD44 and Toll-like Receptor 4 (TLR4) to modulate cellular behavior, including proliferation, migration, and inflammation, depending on its molecular weight.

Glycerin: Primarily functions as a humectant but also influences aquaporin-3 channels, which are involved in water and glycerol (B35011) transport in the skin.

Experimental_Workflow Recruitment Subject Recruitment (Dry Skin) Washout Washout Period (1 week) Recruitment->Washout Baseline Baseline Measurements (TEWL, Hydration) Washout->Baseline Application Product Application (Active vs. Placebo, 4 weeks) Baseline->Application FollowUp Follow-up Measurements (Week 2 & 4) Application->FollowUp Analysis Statistical Analysis FollowUp->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

A typical experimental workflow for assessing skin barrier function.

Section 5: Conclusion

Ceramides, hyaluronic acid, and glycerin are well-established skin conditioning agents with a substantial body of evidence supporting their efficacy. This compound is a promising newer ingredient that, based on its chemical structure and preliminary data on related molecules, appears to function through emollience, contribution to the skin's NMF, and potentially by stimulating the endogenous production of ceramides.

For researchers and drug development professionals, while the established agents offer a lower-risk profile due to extensive data, this compound presents an interesting avenue for further investigation. Future studies should focus on conducting direct, head-to-head clinical trials to quantify its efficacy in improving skin hydration and barrier function compared to existing gold-standard ingredients. Elucidating its precise molecular mechanism of action will also be critical for its positioning in therapeutic and cosmetic formulations. The current landscape suggests that this compound may offer a multi-faceted approach to skin conditioning, but rigorous scientific validation is required to fully substantiate its comparative efficacy.

References

Validating the Anti-inflammatory Effects of Palmitoyl Myristyl Serinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Palmitoyl myristyl serinate, a synthetic pseudoceramide, against other established anti-inflammatory agents. By presenting available experimental data, detailed methodologies, and outlining key signaling pathways, this document aims to offer an objective resource for evaluating its potential in therapeutic applications.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from preclinical studies on the anti-inflammatory effects of various compounds. It is important to note that while this compound is a pseudoceramide, direct quantitative data for its standalone anti-inflammatory activity in these specific models was not available in the reviewed literature. The data for pseudoceramides is presented in the context of a formulation.

Table 1: Comparison of Anti-inflammatory Effects in the TPA-Induced Mouse Ear Edema Model

TreatmentDoseEdema Inhibition (%)Myeloperoxidase (MPO) Inhibition (%)Citation
Pseudoceramide-containing formulation Not specifiedDid not inhibit the anti-inflammatory effect of hydrocortisoneNot Available[1]
Hydrocortisone Not specifiedSignificant inhibitionNot Available[1]
Dexamethasone 0.1 mg/ear65.16Not Available
Indomethacin 0.5 mg/ear4553[2]
Polygonum cuspidatum Extract (PCE) 2.5 mg/ear7382[2]

Table 2: Comparison of In Vitro Anti-inflammatory Effects on Pro-inflammatory Cytokine Expression in HaCaT Keratinocytes

TreatmentConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)Citation
This compound Not AvailableNot AvailableNot Available
Hydrocortisone Not AvailableNot AvailableNot Available
Tacrolimus 1 µMMarkedly suppressed TNF-α-induced CCL2 and CXCL10 mRNADid not suppress TNF-α-induced IL-6 mRNA[3]
Curcumin Not specifiedInhibited TNF-α-induced expressionInhibited TNF-α-induced expression[4]
Glucosamine 1-10 mMDecreased expressionDecreased expression[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

TPA-Induced Mouse Ear Edema Model

This widely used in vivo model assesses the topical anti-inflammatory activity of compounds.

Objective: To induce acute inflammation on a mouse ear and to quantify the inhibitory effect of a topically applied compound.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in a suitable vehicle (e.g., acetone).

  • Test compound (e.g., this compound) and control vehicles.

  • Male CD-1 or Swiss mice.

  • Micropipettes.

  • Ear punch biopsy tool (6 mm).

  • Analytical balance.

Procedure:

  • A solution of TPA (typically 2-2.5 µg) in a vehicle (e.g., 10-20 µL of acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.

  • The test compound or its vehicle is applied topically to the right ear, typically 30 minutes before or after the TPA application.

  • After a specific period (usually 4-6 hours), the mice are euthanized by cervical dislocation.

  • A 6 mm punch biopsy is taken from both the right and left ears.

  • The biopsies are weighed immediately.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Edema with treatment / Edema with vehicle)] x 100

For the assessment of leukocyte infiltration, a Myeloperoxidase (MPO) assay can be performed on the ear biopsy homogenates.

In Vitro Cytokine Expression in HaCaT Keratinocytes

This in vitro model is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines in human keratinocytes.

Objective: To determine the ability of a test compound to inhibit the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immortalized human keratinocyte (HaCaT) cell line stimulated with an inflammatory agent.

Materials:

  • HaCaT cells.

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Inflammatory stimulus (e.g., TNF-α, IFN-γ, lipopolysaccharide (LPS)).

  • Test compound (e.g., this compound).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (TNF-α, IL-6).

  • Cell culture plates and incubator.

Procedure:

  • HaCaT cells are seeded in multi-well plates and cultured until they reach a desired confluency (e.g., 80%).

  • The cells are then treated with the test compound at various concentrations for a predetermined period (e.g., 1-3 hours).

  • Following pre-treatment, the cells are stimulated with a pro-inflammatory agent (e.g., TNF-α at 10 ng/mL) for a specific duration (e.g., 24 hours).

  • After the incubation period, the cell culture supernatant is collected.

  • The concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated cells to those in the vehicle-treated, stimulated cells.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways for this compound's anti-inflammatory action and a general experimental workflow.

G cluster_0 This compound Anti-inflammatory Pathway PMS This compound PPARa PPARα PMS->PPARa Activates CB1 CB1 Receptor PMS->CB1 Activates NFkB NF-κB PPARa->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects PPARa->AntiInflammatory Leads to Ceramide ↑ Long-chain Ceramides CB1->Ceramide ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Promotes Barrier ↑ Skin Barrier Function Ceramide->Barrier

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_1 Experimental Workflow: In Vivo Anti-inflammatory Assay start Start: Animal Model (e.g., Mouse) tpa Induce Inflammation (Topical TPA) start->tpa treatment Topical Treatment: - this compound - Vehicle Control - Positive Control tpa->treatment measurement Measure Edema & Collect Biopsy treatment->measurement analysis Data Analysis: - Edema Inhibition (%) - MPO Assay measurement->analysis end End: Comparative Efficacy analysis->end

Caption: General experimental workflow for in vivo validation of anti-inflammatory effects.

References

A Head-to-Head Comparison: Palmitoyl Myristyl Serinate and Commercially Available Ceramides in Skin Barrier Restoration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Palmitoyl Myristyl Serinate, a synthetic pseudo-ceramide, and commercially available ceramides (B1148491) in skin barrier function and repair. This analysis is based on available experimental data and aims to elucidate their respective mechanisms of action and efficacy.

Introduction to Skin Barrier Lipids

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment. Its integrity is largely dependent on the composition and organization of intercellular lipids, which are predominantly composed of ceramides, cholesterol, and free fatty acids.[1][2] Ceramides are a class of waxy lipid molecules that are crucial for maintaining skin hydration and protecting against environmental stressors.[2][3] A deficiency in ceramides is associated with various skin conditions, including atopic dermatitis and xerosis (dry skin).[2][4]

Commercially available ceramides, such as Ceramide NP (Ceramide 3), Ceramide AP (Ceramide 6-II), and Ceramide EOP (Ceramide 1), are widely used in dermatological formulations to replenish depleted lipid levels and restore barrier function.[3][5] this compound is a synthetic molecule designed to mimic the structure and function of natural ceramides, often referred to as a pseudo-ceramide.[6][7] It is developed to offer a cost-effective and stable alternative to natural-derived ceramides.[8]

Quantitative Performance Data

The following tables summarize the quantitative data on the efficacy of commercially available ceramides and a representative pseudo-ceramide, PC-104 (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide), which is structurally and functionally similar to this compound.

Table 1: Efficacy of Commercially Available Ceramides on Skin Barrier Parameters

ParameterInterventionResultStudy
Transepidermal Water Loss (TEWL) Emulsion with Ceramide 1 and Ceramide 336.7% decrease in TEWL after 4 weeks.[9]
Ceramide-containing moisturizerSignificant decrease in TEWL over 24 hours.[1][1][4]
Ceramide-containing lotionTEWL was lower at the test site (3.08 ± 2.32 g/m²/h) compared to the control site (4.54 ± 2.76 g/m²/h) at 24 hours.[10][10]
Skin Hydration Emulsion with Ceramide 1 and Ceramide 321.9% increase in skin hydration after 4 weeks.[9]
Ceramide-containing creamOver 100% improvement in skin hydration immediately upon application.[4][1][4]
Ceramide-containing lotionSkin hydration increased from 13.57 ± 2.67 at baseline to 36.36 ± 10.77 at 24 hours under occlusion.[10][10]

Table 2: Efficacy of Pseudo-Ceramide (PC-104) on Skin Barrier Parameters

ParameterInterventionResultStudy
Transepidermal Water Loss (TEWL) Cream with Ceramide PC-104 and other activesStatistically significant improvements in TEWL.[6]
Skin Hydration Cream with Ceramide PC-104 and other activesStatistically significant improvements in the water content of the skin.[6]
General Barrier Function Formulations with PC-104Effectively improves dry skin by repairing the skin barrier function and increasing water content in the skin.[8][8]

Signaling Pathways and Mechanism of Action

Ceramides and their synthetic counterparts exert their effects on the skin barrier not only through structural reinforcement but also by modulating cellular signaling pathways, particularly those involved in keratinocyte differentiation.

Ceramides

Ceramides are bioactive lipids that can act as second messengers in intracellular signaling cascades.[11] They are known to influence keratinocyte differentiation, a critical process for the formation and maintenance of the stratum corneum.[12][13] Increased intracellular ceramide levels can induce the expression of differentiation markers such as involucrin (B1238512) and loricrin, and stimulate the formation of the cornified envelope.[12] This process is, in part, mediated by the activation of transcription factors like AP-1 and PPARδ.[11][12]

Ceramide_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Keratinocyte) Exogenous_Ceramides Exogenous Ceramides Intracellular_Ceramides Intracellular Ceramides Exogenous_Ceramides->Intracellular_Ceramides Penetration PPAR_delta PPARδ Activation Intracellular_Ceramides->PPAR_delta AP1 AP-1 Activation Intracellular_Ceramides->AP1 Differentiation_Markers Expression of Differentiation Markers (Involucrin, Loricrin) PPAR_delta->Differentiation_Markers AP1->Differentiation_Markers Barrier_Formation Enhanced Stratum Corneum Formation Differentiation_Markers->Barrier_Formation

Ceramide Signaling in Keratinocyte Differentiation.
This compound (Pseudo-ceramides)

Pseudo-ceramides like PC-104 are designed to structurally mimic natural ceramides and integrate into the lamellar lipid structures of the stratum corneum.[14] Their primary mechanism is believed to be the direct replenishment of the lipid barrier, thereby reducing TEWL and improving hydration.[6][8] While specific signaling studies on this compound are limited, studies on other pseudo-ceramides suggest they are less likely to induce the same cellular responses, such as apoptosis, that can be triggered by high concentrations of natural ceramides.[14] This suggests a potentially safer profile for topical applications focused purely on barrier repair.

Pseudo_Ceramide_Mechanism cluster_application Topical Application cluster_stratum_corneum Stratum Corneum Pseudo_Ceramide This compound (Pseudo-ceramide) Lipid_Lamellae Intercellular Lipid Lamellae Pseudo_Ceramide->Lipid_Lamellae Integration Barrier_Reinforcement Structural Reinforcement Lipid_Lamellae->Barrier_Reinforcement Improved_Function Improved Barrier Function (↓ TEWL, ↑ Hydration) Barrier_Reinforcement->Improved_Function Experimental_Workflow Recruitment Subject Recruitment (Dry Skin Condition) Baseline Baseline Measurements (TEWL, Hydration) Recruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Product Application (Test vs. Control) Randomization->Treatment Follow_up Follow-up Measurements (Multiple Time Points) Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Assessing the Purity of Synthesized Palmitoyl Myristyl Serinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the development of safe and effective products. This guide provides a comprehensive overview of the analytical methods used to assess the purity of Palmitoyl (B13399708) Myristyl Serinate, a synthetic skin-conditioning agent. It also compares its performance with common alternatives, supported by experimental data and detailed protocols.

Palmitoyl Myristyl Serinate is synthesized through the esterification of palmitic and myristic acids with serine.[1] Its function in cosmetic and pharmaceutical formulations is to condition the skin, maintaining it in good condition.[2][3] The purity of the final product is paramount to ensure its safety and efficacy, and to eliminate any unreacted starting materials or byproducts that could cause adverse effects.

Analytical Methods for Purity Assessment

A multi-technique approach is essential for a thorough assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for separation, identification, and quantification of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating the components of a mixture. For a lipophilic molecule like this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. A typical gradient might start at 80% organic solvent and increase to 100% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, typically around 210-220 nm, where the amide and ester bonds absorb.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable organic solvent like isopropanol (B130326) or a mixture of chloroform (B151607) and methanol (B129727).

  • Injection Volume: 10-20 µL.

  • Analysis: The retention time of the main peak corresponding to this compound is compared to a reference standard. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Impurities, such as unreacted palmitic acid, myristic acid, and serine, will have different retention times and can be identified by comparing with their respective standards.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity and helping to elucidate the structure of any impurities. It is often coupled with HPLC (LC-MS) for enhanced separation and identification.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid), can be directly infused into the mass spectrometer or introduced via an LC system.

  • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (C₃₃H₆₅NO₄, MW: 539.9 g/mol )[4][5] and potential impurities.

  • Fragmentation Analysis (MS/MS): To confirm the structure, the parent ion ([M+H]⁺) can be isolated and fragmented. The resulting fragmentation pattern should be consistent with the structure of this compound, showing losses of the fatty acid chains and the serine headgroup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of specific functional groups and the arrangement of atoms. ¹H NMR is particularly useful for assessing the purity of organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule. The integration of these signals should be consistent with the number of protons in each part of the structure. Impurities will give rise to additional signals in the spectrum. Key expected signals include:

    • Alkyl chain protons (CH₂, CH₃) in the palmitoyl and myristyl groups.

    • Protons associated with the serine backbone (α-CH, β-CH₂).

    • The amide proton (NH).

    • Protons of the myristyl ester group.

Comparison with Alternative Skin-Conditioning Agents

This compound is one of many ingredients used to improve skin condition. Its performance can be compared to other classes of skin-conditioning agents, such as ceramides (B1148491), fatty acids, and occlusive agents. The efficacy of these agents is often evaluated by their ability to improve skin hydration and reduce transepidermal water loss (TEWL).

Ingredient ClassExample(s)Mechanism of ActionTypical Purity (%)Performance Data (TEWL Reduction)
N-acyl Amino Acid Derivative This compound Emollient, skin-conditioning.[2][3]> 95% (Typical)Data not readily available in public literature.
Ceramides Ceramide NP, Ceramide APReplenishes natural skin lipids, reinforces the skin barrier.[6]> 98%Significant reduction in TEWL has been demonstrated in multiple studies.[6][7][8]
Fatty Acids Palmitic Acid, Stearic AcidComponent of the skin's natural lipid barrier, provides emolliency.> 99%Can help to repair the skin barrier and reduce TEWL.
Occlusive Agents Petrolatum, DimethiconeForms a physical barrier on the skin to prevent water loss.High PurityHighly effective at reducing TEWL.[9]
Humectants Glycerin, Hyaluronic AcidAttracts and binds water to the skin.> 99%Increases skin hydration but may not directly reduce TEWL as effectively as occlusives.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Palmitoyl Myristyl Serinate Purification Initial Purification (e.g., Crystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Assessment, Impurity Profiling) Purification->HPLC MS Mass Spectrometry (Identity Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Purity_Check Purity > 95%? HPLC->Purity_Check MS->Purity_Check NMR->Purity_Check Pass Product Meets Specification Purity_Check->Pass Yes Fail Further Purification Required Purity_Check->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Signaling Pathways and Molecular Interactions

While this compound primarily functions as a skin-conditioning agent by providing an emollient effect, its structural similarity to endogenous lipids like ceramides suggests it may interact with the lipid matrix of the stratum corneum. The diagram below illustrates a simplified representation of how skin-conditioning agents can influence the skin barrier.

Skin_Barrier_Interaction cluster_stratum_corneum Stratum Corneum cluster_agents Exogenous Skin-Conditioning Agents Corneocytes Corneocytes Lipid_Matrix Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Skin_Barrier Healthy Skin Barrier Lipid_Matrix->Skin_Barrier Maintains PMS This compound PMS->Lipid_Matrix Integration & Emollient Effect Alternatives Alternative Agents (e.g., Ceramides, Petrolatum) Alternatives->Lipid_Matrix Replenishment & Occlusion Hydration Hydration Skin_Barrier->Hydration Improved Hydration TEWL TEWL Skin_Barrier->TEWL Reduced TEWL

Caption: Interaction of skin-conditioning agents with the stratum corneum to improve skin barrier function.

References

A Guide to the Cross-Validation of Analytical Methods for Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification and characterization of Palmitoyl myristyl serinate. Due to a lack of extensive published cross-validation studies for this specific analyte, this document outlines a recommended framework for method development and validation based on the analysis of structurally similar molecules, such as lipoamino acids and fatty acid esters.

Introduction to Analytical Challenges

This compound is a lipoamino acid, a molecule combining a lipid (palmitic and myristic acids) and an amino acid (serine). This amphiphilic nature presents unique challenges for analytical method development, requiring careful consideration of solubility, chromatographic behavior, and detection. The choice of analytical technique is critical for ensuring accuracy, precision, and robustness in quality control, stability testing, and formulation development.

Recommended Analytical Techniques

Based on the physicochemical properties of this compound, the following analytical techniques are proposed as primary candidates for method development and subsequent cross-validation:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A powerful technique for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore. CAD provides a near-universal response for non-volatile analytes, making it well-suited for the lipidic portion of this compound.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Offers high sensitivity and selectivity, providing structural information and enabling accurate quantification. This method is particularly useful for complex matrices and for identifying potential impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: While this compound itself is not sufficiently volatile for direct GC analysis, derivatization of the polar functional groups (e.g., silylation) can enable its analysis by GC-MS. This approach can provide high chromatographic resolution and detailed structural information.

Comparative Data on Method Performance

The following table summarizes the expected performance characteristics for the proposed analytical methods. These values represent typical targets for a robust analytical method and should be established during method validation.

Performance ParameterHPLC-CADHPLC-MSGC-MS (with Derivatization)
Linearity (R²) > 0.995> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~1-5 ng on-column~0.1-1 pg on-column~1-10 pg on-column
Limit of Quantification (LOQ) ~5-15 ng on-column~0.5-5 pg on-column~5-30 pg on-column
Specificity ModerateHighHigh
Sample Throughput HighMediumLow to Medium

Experimental Protocols

HPLC-CAD Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 50°C, Gas Pressure: 35 psi.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., Methanol:Chloroform 1:1 v/v) to a final concentration of 1 mg/mL. Filter through a 0.45 µm PTFE filter before injection.

HPLC-MS Method
  • Instrumentation: HPLC system coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A) Water with 0.1% Formic Acid and B) Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • MS Settings (ESI+): Capillary Voltage: 3.5 kV, Cone Voltage: 30 V, Source Temperature: 120°C, Desolvation Temperature: 350°C, Desolvation Gas Flow: 800 L/hr. Monitor for the protonated molecular ion [M+H]⁺.

  • Sample Preparation: Similar to HPLC-CAD, but with higher purity solvents and potentially lower concentrations due to higher sensitivity.

GC-MS Method (with Derivatization)
  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Injection: Splitless injection of 1 µL at 280°C.

  • MS Settings (EI): Ion source temperature: 230°C, Quadrupole temperature: 150°C, Electron energy: 70 eV. Scan range m/z 50-700.

  • Derivatization Protocol:

    • Dry a known amount of sample under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

Visualizations of Workflows and Relationships

Analytical_Method_Cross_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation cluster_comp Comparison Dev_HPLC_CAD HPLC-CAD Method Development Val_Params Define Validation Parameters (Accuracy, Precision, etc.) Dev_HPLC_CAD->Val_Params Dev_HPLC_MS HPLC-MS Method Development Dev_HPLC_MS->Val_Params Dev_GC_MS GC-MS Method Development Dev_GC_MS->Val_Params Val_HPLC_CAD Validate HPLC-CAD Val_Params->Val_HPLC_CAD Val_HPLC_MS Validate HPLC-MS Val_Params->Val_HPLC_MS Val_GC_MS Validate GC-MS Val_Params->Val_GC_MS Cross_Val Cross-Validation Study: Analyze identical samples with all validated methods Val_HPLC_CAD->Cross_Val Val_HPLC_MS->Cross_Val Val_GC_MS->Cross_Val Compare Compare Performance Data (Linearity, LOD, LOQ, etc.) Cross_Val->Compare Select Select Optimal Method for Intended Use Compare->Select Validation_Parameters cluster_primary Core Performance Metrics cluster_secondary Components of Precision & Sensitivity node_main node_main node_primary node_primary node_secondary node_secondary Robust_Method Robust Analytical Method Accuracy Accuracy Accuracy->Robust_Method Precision Precision Precision->Robust_Method Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Specificity Specificity Specificity->Robust_Method Linearity Linearity & Range Linearity->Robust_Method Sensitivity Sensitivity Sensitivity->Robust_Method LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Sample_Analysis_Workflow_HPLC_MS node_sample node_sample node_process node_process node_analysis node_analysis node_data node_data node_result node_result Sample Obtain Sample (e.g., Formulation, Raw Material) Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Methanol:Chloroform Weigh->Dissolve Filter Filter through 0.45 µm PTFE Syringe Filter Dissolve->Filter Inject Inject into HPLC-MS System Filter->Inject Acquire Data Acquisition (MS Spectra and Chromatogram) Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Safety Operating Guide

Proper Disposal of Palmitoyl Myristyl Serinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Palmitoyl myristyl serinate is crucial for laboratory safety and environmental responsibility. This guide provides essential information on the proper handling and disposal of this compound.

Understanding this compound

PropertyValueSource
CAS Number 156042-32-9PubChem
Molecular Formula C33H65NO4PubChem
Synonyms Ceramide A2, tetradecyl (2S)-2-(hexadecanoylamino)-3-hydroxypropanoateLookChem

Recommended Disposal Procedures

Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions, this compound should be handled as a non-hazardous chemical waste, with precautions taken to minimize environmental release. The following procedures are based on general guidelines for the disposal of non-hazardous solid and liquid organic laboratory chemicals.

For Solid this compound:
  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and leak-proof container.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "this compound" and "Non-Hazardous Chemical Waste."

  • Disposal:

    • Dispose of the sealed container in the designated solid chemical waste stream of your institution.

    • Do not mix with general laboratory trash to avoid accidental exposure to non-laboratory personnel.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific on-site procedures.

For this compound in Solution:
  • Solvent Considerations: The disposal method for a solution of this compound will depend on the solvent used.

    • Non-Hazardous Aqueous Solutions: If dissolved in a non-hazardous aqueous buffer, the solution can likely be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check with your institution's EHS for guidance on drain disposal.

    • Organic Solvents: If dissolved in a flammable or hazardous organic solvent, the solution must be collected in a designated solvent waste container. Do not drain-dispose of solutions containing organic solvents.

  • Containerization for Organic Solvent Solutions:

    • Use a properly labeled, sealed, and approved solvent waste container.

    • The label should clearly indicate all components of the solution (e.g., "this compound in Ethanol").

    • Store the waste container in a well-ventilated area, away from ignition sources.

  • Disposal of Organic Solvent Solutions:

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

Experimental Context: The Role of Ceramide Mimetics

This compound is designed to mimic the structure and function of natural ceramides (B1148491). Ceramides are essential lipids in the stratum corneum of the skin, where they play a critical role in forming the lipid barrier that prevents water loss and protects against external insults. The following diagram illustrates the biosynthesis of natural ceramides, providing a functional context for the use of synthetic mimetics like this compound in research.

Ceramide_Biosynthesis Simplified Ceramide Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Extracellular Extracellular Space (Stratum Corneum) Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Sphinganine Sphinganine Ketosphinganine->Sphinganine KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lipid_Barrier Lipid Barrier (Lamellar Structure) Glucosylceramide->Lipid_Barrier β-glucocerebrosidase

Caption: Simplified pathway of de novo ceramide biosynthesis.

This diagram illustrates the key steps in the synthesis of ceramides, starting from serine and palmitoyl-CoA in the endoplasmic reticulum and leading to the formation of the lipid barrier in the stratum corneum. This compound, as a synthetic analog, is studied for its ability to supplement or mimic the functions of these naturally produced ceramides.

Safeguarding Your Research: Essential Safety and Handling Protocols for Palmitoyl Myristyl Serinate

Author: BenchChem Technical Support Team. Date: December 2025

Core Personal Protective Equipment (PPE) and Handling

When working with Palmitoyl myristyl serinate, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
General Handling & Weighing Nitrile gloves, safety glasses with side shields, and a standard laboratory coat are mandatory.
Solution Preparation & Transfers In addition to the general handling PPE, a face shield is recommended to protect against potential splashes.
Spill Cleanup Chemical-resistant gloves, safety goggles, a lab coat, and, if aerosols are generated, appropriate respiratory protection should be worn.[1]

Standard laboratory practice dictates that personal protective equipment should be worn at all times in areas where chemicals are handled.[2] This includes wearing a lab coat and safety glasses, even when not directly handling the substance, to protect from unforeseen splashes or aerosol generation.[2] Shorts and open-toed footwear are not permitted in the laboratory.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4][5]

For any significant exposure, it is crucial to seek prompt medical advice.[3][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Protocols B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in a Ventilated Area B->C D Prepare Solution in a Fume Hood if Possible C->D E Clean Work Area and Equipment D->E F Properly Store or Dispose of Compound E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into contact with the compound should be placed in a designated hazardous waste container. This container must be clearly labeled with the chemical name.

Disposal Procedure:

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] It is the responsibility of the researcher and their institution to arrange for pickup and disposal by a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.

By implementing these safety protocols, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and quality of scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.